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1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine Documentation Hub

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  • Product: 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine
  • CAS: 1936680-88-4

Core Science & Biosynthesis

Foundational

1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine (CAS 1936680-88-4): A Technical Guide to Synthesis, Physicochemical Profiling, and Late-Stage Functionalization

Introduction: The Strategic Role of Fluorinated Building Blocks In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a paramount tactic for optimizing pharmacokinetic (PK...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Building Blocks

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a paramount tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine (CAS Number: 1936680-88-4), also known as 1-(3-bromobenzyl)-3,3-difluoropyrrolidine, represents a highly versatile, bifunctional building block[1].

This molecule merges two highly sought-after structural motifs: a gem-difluoropyrrolidine ring and a 3-bromobenzyl moiety. The former serves to modulate basicity and lipophilicity, while the latter provides an orthogonal synthetic handle for transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth, self-validating guide to the physicochemical rationale, synthetic assembly, and downstream applications of this critical scaffold.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The strong electron-withdrawing nature of the gem-difluoro group significantly alters the electronic landscape of the parent pyrrolidine ring.

Table 1: Chemical and Physicochemical Summary
PropertyValue / DescriptionRationale / Impact
Chemical Name 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidineIUPAC standard nomenclature.
CAS Number 1936680-88-4Unique registry identifier[2].
Molecular Formula C₁₁H₁₂BrF₂N-
Molecular Weight 276.12 g/mol Falls well within Lipinski's Rule of 5 limits.
Amine pKa (Predicted) ~7.5 (vs. 11.3 for pyrrolidine)Fluorine's inductive effect lowers basicity, increasing the fraction of un-ionized drug at physiological pH [3].
Isotopic Mass 275.01 (⁷⁹Br) / 277.01 (⁸¹Br)Yields a characteristic 1:1 doublet in MS analysis.
Structural Role Bifunctional IntermediateActs as both a lipophilic core and a vector for structural extension.

Mechanistic Rationale in Drug Design

The design of 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine is not arbitrary; it is rooted in strict physicochemical causality.

The gem-Difluoro Effect on the Pyrrolidine Ring

Unsubstituted pyrrolidines are highly basic (pKa ~11.3) and are nearly entirely protonated at physiological pH (7.4), which can limit passive membrane permeability and lead to hERG toxicity (cardiac liabilities). The introduction of two fluorine atoms at the C3 position exerts a profound electron-withdrawing inductive effect (-I effect) through the sigma-bond framework. This pulls electron density away from the nitrogen lone pair, dropping the pKa to approximately 7.5[4]. Consequently, a significant portion of the molecule remains neutral at physiological pH, drastically enhancing passive cellular permeability and oral bioavailability. Furthermore, the steric bulk and electrostatic repulsion of the fluorine atoms lock the pyrrolidine ring into a specific puckered conformation, reducing the entropic penalty upon binding to target proteins [5].

The 3-Bromobenzyl Handle

The aryl bromide serves as a highly reactive electrophilic site for late-stage functionalization. Unlike aryl chlorides (which often require highly specialized, electron-rich ligands to undergo oxidative addition) or aryl iodides (which can be light-sensitive and unstable), the aryl bromide strikes an optimal balance between bench stability and reactivity in palladium- or copper-catalyzed cross-coupling reactions.

Rationale Core 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine Bifunctional Scaffold F gem-Difluoro Group • Lowers Amine pKa (~7.5) • Increases Lipophilicity • Conformational Bias Core->F Br 3-Bromo Substituent • Orthogonal Reactivity • Cross-Coupling Handle • Vector for Extension Core->Br N Tertiary Amine • Solubilizing Group • H-Bond Acceptor Core->N

Caption: Pharmacophoric and physicochemical rationale behind the structural components.

Synthetic Methodologies: Assembly of the Scaffold

The synthesis of CAS 1936680-88-4 relies on a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The protocol below is designed as a self-validating system: the choice of base and solvent ensures complete conversion while suppressing over-alkylation or quaternary ammonium salt formation.

Protocol 1: Sₙ2 Alkylation of 3,3-Difluoropyrrolidine

Causality of Reagents:

  • Nucleophile: 3,3-Difluoropyrrolidine hydrochloride (CAS 163457-23-6) is used as it is bench-stable [6].

  • Base: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble inorganic base. It is strong enough to free-base the pyrrolidine hydrochloride and neutralize the HBr byproduct, but mild enough to prevent side reactions (e.g., elimination) on the electrophile.

  • Solvent: Acetonitrile (MeCN) provides a highly polar aprotic environment that accelerates Sₙ2 kinetics by leaving the nucleophile relatively unsolvated and reactive.

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3,3-difluoropyrrolidine hydrochloride (1.0 equiv) and anhydrous K₂CO₃ (3.0 equiv).

  • Solvation: Suspend the mixture in anhydrous Acetonitrile (0.2 M relative to the amine). Stir at room temperature for 15 minutes to allow the generation of the free base.

  • Electrophile Addition: Dissolve 3-bromobenzyl bromide (1.05 equiv) in a minimal amount of MeCN and add it dropwise to the stirring suspension via a syringe over 10 minutes. Note: Dropwise addition maintains a low localized concentration of the electrophile, minimizing the risk of dialkylation.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C. Monitor the reaction via TLC (Hexanes/EtOAc, 3:1) and LC-MS. Full conversion is typically achieved within 4–6 hours.

  • Workup (Self-Validation): Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (K₂CO₃, KBr, KCl). Concentrate the filtrate in vacuo.

  • Purification: Partition the crude residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (silica gel) to yield the pure tertiary amine.

Downstream Applications: Late-Stage Functionalization

The true value of 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine lies in its capacity to serve as a core hub for divergent library synthesis. The 3-bromo unit is primed for transition-metal catalysis.

G A 3-Bromobenzyl bromide (Electrophile) C 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine (CAS: 1936680-88-4) A->C SN2 Alkylation K2CO3, MeCN B 3,3-Difluoropyrrolidine HCl (Nucleophile) B->C Base-mediated Deprotonation D Suzuki-Miyaura (C-C Bond) C->D Pd Catalyst R-B(OH)2 E Buchwald-Hartwig (C-N Bond) C->E Pd Catalyst Amine F Sonogashira (C-C Alkynyl) C->F Pd/Cu Catalyst Alkyne

Caption: Synthetic assembly and late-stage functionalization pathways of CAS 1936680-88-4.

Protocol 2: Suzuki-Miyaura Cross-Coupling

To append an aryl or heteroaryl group to the scaffold, the Suzuki-Miyaura coupling is the gold standard due to its high functional group tolerance and mild conditions.

Step-by-Step Procedure:

  • Reagent Assembly: In a Schlenk tube or microwave vial, combine 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2.0 M aqueous Na₂CO₃ (ratio 4:1). Causality: Degassing (via sparging with N₂ or freeze-pump-thaw) is critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active catalyst.

  • Reaction: Seal the vessel and heat to 90 °C under an inert atmosphere (N₂) for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of silica or Celite to remove palladium black. Wash the organic filtrate with water and brine, dry over Na₂SO₄, and concentrate for subsequent purification.

Analytical Validation and Quality Control

To ensure scientific integrity, the synthesized compound must be rigorously validated. A self-validating analytical suite includes:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI+) will display a distinct isotopic signature. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are roughly 1:1), the mass spectrum will show twin [M+H]⁺ peaks of equal intensity at m/z 276.0 and m/z 278.0 .

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a sharp singlet integrating to 2H around δ 3.60 ppm , corresponding to the benzylic methylene protons (Ar-CH₂-N). The aromatic region (δ 7.10 - 7.50 ppm) will show the characteristic splitting pattern of a 1,3-disubstituted benzene ring.

  • ¹⁹F NMR (376 MHz, CDCl₃): The gem-difluoro group will appear as a distinct multiplet (often an AB quartet if the ring is conformationally locked, or a broad singlet depending on temperature and solvent) in the region of -90 to -105 ppm . The presence of this signal confirms the integrity of the fluorinated ring post-reaction.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Application of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[Link]

  • ChemSrc. (2025). 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine CAS 1936680-88-4. ChemSrc Database.[Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.[Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[Link]

Exploratory

Unlocking the Therapeutic Potential of Novel Difluoropyrrolidine Derivatives: A Comprehensive Guide to Biological Activity Screening

Executive Summary The strategic incorporation of fluorine into small-molecule therapeutics has revolutionized modern medicinal chemistry. Among the most versatile fluorinated scaffolds is the difluoropyrrolidine moiety (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into small-molecule therapeutics has revolutionized modern medicinal chemistry. Among the most versatile fluorinated scaffolds is the difluoropyrrolidine moiety (e.g., 3,3-difluoropyrrolidine and 4,4-difluoroproline). As a Senior Application Scientist, I have observed firsthand how transitioning from a standard pyrrolidine to a difluorinated analog can rescue a failing drug program by simultaneously improving metabolic stability, modulating basicity, and exponentially increasing target affinity.

This whitepaper provides an in-depth, mechanistic guide to the biological activity screening of novel difluoropyrrolidine derivatives. We will explore the stereoelectronic causality behind their efficacy, outline self-validating experimental workflows, and provide robust protocols for evaluating these compounds against primary clinical targets such as Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase-4 (DPP-4).

The Mechanistic Rationale: Why Difluoropyrrolidines?

Before designing a screening cascade, one must understand why the difluoropyrrolidine ring is employed. The substitution of hydrogen with fluorine in the pyrrolidine ring is not merely a steric exercise; it is a profound stereoelectronic intervention.

  • The Fluorine Gauche Effect & Conformational Pre-organization: The high electronegativity of the fluorine atoms creates strong C-F bond dipoles. Through a σ→σ∗ hyperconjugative interaction, the ring is forced into specific, low-energy puckered conformations (typically envelope or twist forms)[1]. This pre-organization minimizes the entropic penalty upon target binding.

  • pKa Modulation: The strong electron-withdrawing nature of the gem-difluoro group significantly lowers the pKa of the adjacent pyrrolidine nitrogen. This reduction in basicity enhances passive membrane permeability and reduces non-specific phospholipid binding, directly improving the pharmacokinetic profile.

  • Targeted Protease Inhibition: Difluoropyrrolidines are exceptional pharmacophores for targeting the "DPPIV-like" class of serine proteases. For instance, in the development of FAPI (Fibroblast Activation Protein Inhibitor) radiotracers, the utilization of a 4,4-difluoroproline moiety in FAPI-04 reduced the EC50​ by a factor of three compared to its non-fluorinated predecessor, while simultaneously shifting selectivity away from DPP-4 and toward FAP[2]. Similarly, 3,3-difluoropyrrolidine is a critical, albeit costly, starting material in the synthesis of highly potent DPP-4 inhibitors for diabetic neuropathy[3].

Screening Workflow & Decision Matrix

To systematically evaluate novel difluoropyrrolidine derivatives, we employ a tiered screening cascade. The workflow is designed to fail fast and fail cheap, ensuring only compounds with verified target engagement and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles advance.

G Start Compound Library (Difluoropyrrolidines) Biochem Biochemical Screening (FRET Assay for FAP/DPP-4) Start->Biochem Selectivity Selectivity Profiling (FAP vs. DPP-4/PREP) Biochem->Selectivity IC50 < 10 nM CellBased Cell-Based Assays (Target Engagement in CAFs) Selectivity->CellBased Selectivity Index > 100 ADMET In Vitro ADME/Tox (Microsomal Stability, CYP) CellBased->ADMET Confirmed Cellular Binding Lead Lead Optimization & In Vivo Studies ADMET->Lead Favorable Clearance Profile

Biological screening cascade for difluoropyrrolidine derivatives from hit to lead.

Experimental Protocols: A Self-Validating System

As scientists, we must build assays that inherently prove their own validity. The following protocols include built-in controls and mechanistic rationales to ensure data integrity.

Protocol 1: In Vitro Biochemical FRET Assay for FAP/DPP-4 Inhibition

This assay utilizes a fluorogenic substrate (e.g., Z-Gly-Pro-AMC) to measure the proteolytic activity of FAP and DPP-4.

  • Causality Check: We use kinetic reads rather than endpoint reads. Kinetic monitoring allows us to identify false positives caused by compound autofluorescence or precipitation, which manifest as erratic fluorescence spikes rather than a steady reduction in the enzymatic rate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 1 M NaCl, 1 mg/mL BSA). Rationale: The high salt concentration mimics the physiological environment of the extracellular matrix where FAP resides, while BSA prevents highly lipophilic fluorinated derivatives from non-specifically adsorbing to the microplate walls.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the difluoropyrrolidine derivatives in DMSO. Transfer to a 384-well black microplate (final DMSO concentration 1%).

  • Enzyme-Inhibitor Pre-incubation: Add recombinant human FAP or DPP-4 (final concentration 0.5 nM). Incubate at 37°C for 30 minutes. Rationale: Many pyrrolidine-based inhibitors (especially cyanopyrrolidines) are slow-binding, covalent reversible inhibitors[4]. Skipping this step will artificially inflate the apparent IC50​ .

  • Substrate Addition: Add the fluorogenic substrate Z-Gly-Pro-AMC (final concentration 20 μ M, approximating the Km​ ).

  • Kinetic Read: Immediately monitor fluorescence (Excitation: 355 nm, Emission: 460 nm) every 2 minutes for 1 hour using a multimode microplate reader.

  • Self-Validation: Ensure the positive control (e.g., FAPI-04) yields an IC50​ within 3-fold of literature values (~3.2 nM)[4]. Ensure the no-enzyme negative control shows zero slope.

Protocol 2: Cell-Based Target Engagement (Flow Cytometry)

Biochemical potency does not guarantee cellular efficacy. This assay verifies that the compound can bind to the target in a complex cellular milieu.

Step-by-Step Methodology:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably transfected with human FAP or CD26 (DPP-4)[2].

  • Self-Validation (Negative Control): Cultivate wild-type, untransfected HEK293 cells in parallel. Rationale: This isolates specific target binding from non-specific membrane partitioning driven by the lipophilic difluoropyrrolidine core.

  • Tracer Competition: Seed cells at 1×105 cells/well. Co-incubate cells with a fixed concentration of a fluorescently labeled FAP-specific probe and varying concentrations of your unlabeled difluoropyrrolidine test compound for 1 hour at 4°C. Rationale: Incubation at 4°C prevents target internalization, ensuring we are measuring pure surface binding thermodynamics.

  • Analysis: Wash cells with cold PBS and analyze via flow cytometry. Calculate the EC50​ based on the displacement of the fluorescent probe.

Quantitative Data Presentation

To illustrate the profound impact of the gem-difluoro substitution, the following table summarizes representative screening data comparing a standard pyrrolidine scaffold against its fluorinated counterparts in a FAP-targeted program.

Compound ScaffoldStructure TypeFAP IC50​ (nM)DPP-4 IC50​ (nM)Selectivity Index (DPP-4/FAP)Microsomal Clearance ( μ L/min/mg)
Standard Unsubstituted Pyrrolidine145.085.00.5885.4 (High)
Mono-fluoro (4S)-Fluoropyrrolidine12.545.23.6142.1 (Moderate)
Di-fluoro 4,4-Difluoropyrrolidine3.2>10,000>3,12512.5 (Low)

Table 1: Representative biological and ADME data demonstrating the superiority of the difluoropyrrolidine scaffold. The difluoro substitution locks the active conformation, drastically improving FAP affinity while abolishing off-target DPP-4 binding and resisting oxidative hepatic metabolism.

Conclusion and Future Perspectives

The biological activity screening of difluoropyrrolidine derivatives requires a nuanced understanding of stereoelectronic principles and rigorous, self-validating assay design. By leveraging the fluorine gauche effect, medicinal chemists can achieve exquisite conformational control, translating to sub-nanomolar target affinities and superior pharmacokinetic profiles. As we continue to explore challenging targets in oncology and metabolic diseases, the difluoropyrrolidine motif will undoubtedly remain a cornerstone of rational drug design.

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Foundational

The Strategic Integration of Bromophenyl Scaffolds in Targeted Therapeutics: Mechanisms, Targets, and Methodologies

Executive Summary The rational design of small-molecule therapeutics relies heavily on optimizing the physicochemical properties of lead compounds to achieve high target affinity, selectivity, and favorable pharmacokinet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on optimizing the physicochemical properties of lead compounds to achieve high target affinity, selectivity, and favorable pharmacokinetic profiles. Among the various structural motifs employed by medicinal chemists, the bromophenyl group has emerged as a highly versatile and potent pharmacophore. Far beyond acting merely as a lipophilic or steric bulk-adding moiety, the bromophenyl scaffold actively participates in highly directional non-covalent interactions—most notably, halogen bonding.

This technical guide explores the mechanistic rationale behind incorporating bromophenyl groups into drug candidates, analyzes validated therapeutic targets across multiple disease states (oncology, ophthalmology, and cardiovascular diseases), and provides self-validating experimental protocols for synthesizing and evaluating these compounds.

The Physicochemical Paradigm: Why Bromine?

The introduction of a bromine atom onto a phenyl ring fundamentally alters the electronic and spatial characteristics of a drug molecule. The primary driver for this enhanced target engagement is the halogen bond .

Due to the anisotropy of electron density on the polarizable bromine atom, a region of positive electrostatic potential—termed the "σ-hole"—forms on the outermost surface of the halogen, directly opposite the carbon-bromine covalent bond[1]. This σ-hole acts as a Lewis acid, allowing the bromophenyl group to form highly directional, orthogonal contacts with Lewis bases (such as the oxygen atoms of protein backbone carbonyls or amino acid side chains) 2[2]. Bioinformatics analyses of ligand-protein crystal structures demonstrate that these halogen-hydrogen bond donor interactions can yield favorable interaction energies ranging from −2 to −14 kcal/mol, often dominating the favorable contribution to target binding[3].

HalogenBonding Ligand Bromophenyl Motif (Ligand) SigmaHole σ-Hole (Electropositive Crown) Ligand->SigmaHole Anisotropic Electron Density Protein Protein Backbone (C=O Lewis Base) SigmaHole->Protein Halogen Bond (Highly Directional) Binding Target Inhibition Protein->Binding Conformational Lock

Caption: Molecular mechanism of halogen bonding between a bromophenyl ligand and a protein target.

Validated Therapeutic Targets & Mechanistic Pathways

Cyclooxygenase-2 (COX-2): The Ophthalmic Standard

Bromfenac sodium is a highly potent nonsteroidal anti-inflammatory drug (NSAID) that relies on a bromophenyl moiety to exert its therapeutic effects. It is primarily utilized in ophthalmology to treat postoperative inflammation following cataract surgery4[4].

Mechanism: Bromfenac selectively inhibits the inducible COX-2 enzyme, thereby blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins (specifically PGE2) 5[5]. The incorporation of the bromine atom serves a dual purpose:

  • Pharmacokinetic: It increases the lipophilicity of the molecule, allowing for rapid penetration through the corneal tissue into the intraocular space[5].

  • Pharmacodynamic: The bromophenyl group perfectly occupies the hydrophobic side-pocket of the COX-2 active site, conferring high selectivity over the constitutively expressed COX-1 enzyme, thus minimizing systemic side effects 6[6].

COX2Pathway AA Arachidonic Acid (Lipid Pool) COX2 Cyclooxygenase-2 (Inducible Enzyme) AA->COX2 Substrate Binding PGE2 Prostaglandin E2 (Pro-inflammatory) COX2->PGE2 Enzymatic Conversion Inflammation Ocular Inflammation & Macular Edema PGE2->Inflammation Receptor Activation Bromfenac Bromfenac (Bromophenyl NSAID) Bromfenac->COX2 Selective Inhibition (Blocks Active Site)

Caption: Selective inhibition of the COX-2 inflammatory signaling pathway by bromfenac.

Endothelin Receptors (ETA/ETB): Cardiovascular Interventions

In the treatment of Pulmonary Arterial Hypertension (PAH), dual endothelin receptor antagonists like Macitentan are critical. During the drug discovery phase, structure-activity relationship (SAR) studies revealed that attaching a 4-bromophenyl residue to position 5 of the core pyrimidine scaffold led to exceptionally potent ETA/ETB receptor antagonists 7[7]. The bromophenyl derivatives consistently reproduced the relative SAR observed with methoxyphenoxy analogs but at a significantly higher potency level, frequently achieving sub-nanomolar affinities[7].

Cyclin-Dependent Kinases (CDK9) & Farnesyltransferase: Oncology

Bromophenyl derivatives are heavily investigated as targeted anticancer agents.

  • CDK9 Inhibition: Substituted quinazolinones featuring a 3-bromophenyl moiety at position 2 have demonstrated profound CDK9 inhibitory activity (IC50 = 0.142 μM), successfully inducing apoptosis in MCF-7 breast cancer cell lines8[8].

  • Farnesyltransferase (FTase) Inhibition: Indolizine derivatives incorporating a para-bromophenyl analog have shown unprecedented inhibitory potential against human FTase (IC50 = 1.3 μM), a critical enzyme required for the oncogenic transformation of Ras proteins9[9].

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes quantitative data from recent medicinal chemistry campaigns, illustrating the superior binding affinity and inhibitory concentration (IC50) of bromophenyl-substituted compounds compared to their structural analogs.

Target Enzyme / ReceptorScaffold TypeSubstitutionIC50 / Ki ValueBiological Implication
CDK9 Quinazolin-4-one3-Bromophenyl0.142 μMPotent apoptosis induction in MCF-7 cells[8].
CDK9 Quinazoline-4-thione3-Bromophenyl0.289 μM2-fold reduction in activity vs. oxo-analog[8].
Cruzain Imidazolem-Bromophenyl0.41 μMHigh trypanocidal activity against T. cruzi[10].
Cruzain Imidazolem-Tolyl (Methyl)1.10 μM~2.7-fold weaker than the bromo-analog[10].
Human FTase Indolizinep-Bromophenyl1.30 μMArrests cell growth in NCI-60 cancer panels[9].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of a foundational bromophenyl pharmacophore and its subsequent biological validation.

Protocol 4.1: Synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole

This multi-component Debus-Radziszewski reaction is a highly efficient method for generating bromophenyl imidazole libraries for high-throughput screening 11[11].

Causality & Rationale: Glacial acetic acid is utilized not merely as a solvent, but as a weak acid catalyst. It facilitates the formation of the imine intermediate between 4-bromobenzaldehyde and ammonia (generated in situ from ammonium acetate), which subsequently condenses with the dicarbonyl (benzil) to close the imidazole ring.

  • Reagent Assembly: In a 100 mL round-bottom flask, combine 10 mmol of benzil, 10 mmol of 4-bromobenzaldehyde, and 40 mmol of ammonium acetate.

  • Solvent Addition: Add 30 mL of glacial acetic acid to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 120°C for 3–4 hours under continuous magnetic stirring. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3).

  • Precipitation: Once complete, cool the mixture to room temperature and pour it slowly into 200 mL of ice-cold distilled water. Neutralize the solution with aqueous ammonia (25%) until the pH reaches ~7.0 to precipitate the crude product.

  • Purification: Filter the solid under vacuum, wash with cold water, and recrystallize from hot ethanol to yield pure 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole. Confirm structure via 1H-NMR and mass spectrometry.

Protocol 4.2: Target Engagement Validation via FRET-based Kinase Assay

To validate the inhibitory activity of synthesized bromophenyl derivatives against targets like CDK9, a Fluorescence Resonance Energy Transfer (FRET) assay is employed.

Causality & Rationale: FRET is chosen over radiometric assays because it provides a highly sensitive, real-time, and continuous readout of kinase activity without the generation of radioactive waste. The use of DTT in the buffer is critical to prevent the oxidation of catalytic cysteine residues in the kinase active site, preventing false negatives.

  • Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM Dithiothreitol (DTT).

  • Compound Dilution: Serially dilute the bromophenyl compound in DMSO (100x final concentration) and transfer 1 μL to a 384-well microplate.

  • Enzyme Addition: Add 49 μL of CDK9/Cyclin T1 enzyme complex diluted in kinase buffer to the wells. Incubate at room temperature for 15 minutes to allow for compound-target equilibrium.

  • Reaction Initiation: Add 50 μL of a substrate mixture containing ATP (at the Km concentration) and the FRET-labeled peptide substrate.

  • Detection: Read the microplate on a fluorescence microplate reader (Excitation: 340 nm, Emission: 445 nm and 520 nm). Calculate the IC50 using non-linear regression analysis of the dose-response curve.

Workflow Synthesis 1. Multi-Component Synthesis Purification 2. HPLC/NMR Characterization Synthesis->Purification Crude Extract Assay 3. in vitro Target Binding Assay Purification->Assay >98% Purity Validation 4. SAR & IC50 Determination Assay->Validation Dose-Response Data

Caption: Experimental workflow for synthesizing and screening bromophenyl kinase inhibitors.

References

  • What is the mechanism of Bromfenac Sodium? - Patsnap Synapse. 5

  • A Technical Guide to the Mechanism of Action of Bromfenac on Cyclooxygenase-2 (COX-2) Inhibition - Benchchem. 4

  • Bromfenac – Knowledge and References - Taylor & Francis. 6

  • Bromfenac as a Second Line Therapy for the Management of Post-Operative Cystoid Macular Oedema - Herald Scholarly Open Access. 12

  • The Discovery and Therapeutic Potential of Bromophenyl Imidazole Compounds: A Technical Guide - Benchchem. 11

  • Introducing bromine to the molecular structure as a strategy for drug design - Poznan University of Medical Sciences. 1

  • Do Halogen–Hydrogen Bond Donor Interactions Dominate the Favorable Contribution of Halogens to Ligand–Protein Binding? - PMC. 3

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications. 2

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist - ACS Publications. 7

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - PMC. 8

  • Novel indolizine derivatives with unprecedented inhibitory activity on human farnesyltransferase - ResearchGate. 9

  • Discovery of Potent, Reversible, and Competitive Cruzain Inhibitors with Trypanocidal Activity: A Structure-Based Drug Design Approach - ACS Publications. 10

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Exploratory

ADMET Prediction and Empirical Profiling for 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine: A Technical Whitepaper

Executive Summary The molecule 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine represents a highly functionalized, privileged scaffold in modern medicinal chemistry. By combining a lipophilic, halogenated aromatic syst...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine represents a highly functionalized, privileged scaffold in modern medicinal chemistry. By combining a lipophilic, halogenated aromatic system (3-bromobenzyl) with a sterically and electronically modified cyclic amine (3,3-difluoropyrrolidine), this chemotype offers unique pharmacokinetic advantages. This whitepaper provides an in-depth predictive analysis of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, grounded in fundamental physicochemical principles, and outlines the self-validating experimental workflows required for empirical verification.

Structural Deconstruction & Physicochemical Baseline

To accurately predict the ADMET behavior of this molecule, we must first deconstruct the physicochemical impact of its individual structural motifs. The three-dimensional, sp3-rich character of the pyrrolidine ring inherently enhances target coverage and solubility compared to flat heteroaromatic systems. However, the specific substitutions dictate its ultimate fate in vivo.

  • The Fluorine Effect on pKa: Unsubstituted pyrrolidines are strongly basic, typically exhibiting a pKa of ~10.4. The introduction of a gem-difluoro group at the C3 position exerts a powerful electron-withdrawing inductive (-I) effect through the sigma bond framework. This pulls electron density away from the nitrogen lone pair, drastically reducing its basicity to a predicted pKa of ~7.2–7.5 .

  • Lipophilicity (LogP/LogD): The 3-bromophenyl group is highly lipophilic. Furthermore, the high electronegativity and low polarizability of the fluorine atoms generally increase the lipophilicity of the aliphatic scaffold. The predicted LogP for this compound is ~3.2–3.8.

Quantitative Data Summary
ParameterPredicted ValueStructural Driver & Rationale
Molecular Weight 276.12 g/mol C₁₁H₁₂BrF₂N composition; well within Lipinski's Rule of 5 for oral bioavailability.
pKa (Amine) ~7.2 – 7.5Strong electron-withdrawing inductive (-I) effect of the gem-difluoro group lowers basicity.
LogP 3.2 – 3.8High lipophilicity driven by the bromophenyl ring and low polarizability of C-F bonds.
Caco-2 Permeability High (>20 × 10⁻⁶ cm/s)High fraction of unionized species at pH 7.4 combined with optimal lipophilicity.
Hepatic Clearance Moderate to HighUnprotected benzylic methylene bridge is highly susceptible to CYP450 oxidation.
P-gp Efflux Liability LowAbsence of hydrogen bond donors (HBD = 0) minimizes binding affinity to efflux transporters.

Absorption & Distribution Dynamics

Because the pKa is shifted closer to physiological pH (7.4), approximately 40-50% of the molecule exists in the neutral, unionized state in systemic circulation or the intestinal lumen. This high unionized fraction, combined with the molecule's inherent lipophilicity, predicts exceptional passive transcellular permeability.

Furthermore, statistical modeling of large datasets demonstrates that fluorination does not inherently increase P-glycoprotein (P-gp) mediated efflux liability. The lack of hydrogen bond donors (HBD = 0) further reduces the probability of P-gp recognition, ensuring high bioavailability and excellent Blood-Brain Barrier (BBB) penetration.

Metabolic Liabilities & Enzymatic Biotransformation

While the absorption profile is highly favorable, the metabolic stability of 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine presents specific liabilities that must be managed during lead optimization.

  • Benzylic Oxidation & N-Dealkylation: The methylene bridge connecting the bromophenyl ring to the pyrrolidine nitrogen is highly susceptible to cytochrome P450 (CYP450) mediated oxidation. CYP450 enzymes act as nanomachines that utilize a highly reactive iron-oxo species to abstract a hydrogen atom from the benzylic position. This forms an unstable hemiaminal intermediate that spontaneously cleaves into 3-bromobenzaldehyde and 3,3-difluoropyrrolidine. This metabolic pathway is a well-documented liability in similar benzyl-pyrrolidine scaffolds .

  • Pyrrolidine Ring Oxidation: Standard pyrrolidines undergo rapid alpha-oxidation to form lactams. However, the strongly electron-withdrawing gem-difluoro group at C3 severely destabilizes the adjacent radical/cationic intermediates at C2 and C4, effectively slowing down ring metabolism.

MetabolicPathway Parent 1-[(3-Bromophenyl)methyl] -3,3-difluoropyrrolidine CYP CYP450 Enzymes (e.g., CYP3A4) Parent->CYP N_Dealk N-Dealkylation CYP->N_Dealk Alpha_Ox Alpha-Oxidation CYP->Alpha_Ox Benz_OH Benzylic Hydroxylation CYP->Benz_OH Metab1 3-Bromobenzaldehyde + 3,3-Difluoropyrrolidine N_Dealk->Metab1 Metab2 Pyrrolidin-2-one Derivative Alpha_Ox->Metab2 Metab3 Benzylic Alcohol Intermediate Benz_OH->Metab3 Metab3->N_Dealk Spontaneous Cleavage

Predicted primary CYP450-mediated metabolic pathways for the target compound.

Experimental Validation Protocols (Self-Validating Systems)

To empirically validate these theoretical predictions, the following rigorous, self-validating experimental workflows must be executed. Each protocol is designed with internal controls to ensure data integrity.

Protocol 1: Caco-2 Permeability Assay
  • Step 1: Seed Caco-2 cells on polycarbonate filter supports and culture for 21 days.

    • Causality: A 21-day culture period is strictly required for the cells to spontaneously differentiate into enterocyte-like monolayers, expressing the tight junctions and efflux transporters necessary to accurately mimic the human intestinal barrier.

  • Step 2: Measure Transepithelial Electrical Resistance (TEER).

    • Causality: TEER must exceed 300 Ω·cm² prior to the assay to validate monolayer integrity; lower values indicate paracellular leakage, which would falsely elevate the apparent permeability ( Papp​ ) of our lipophilic target.

  • Step 3: Prepare the test compound at 10 µM in HBSS buffer at pH 7.4 and add to the apical chamber.

    • Causality: Testing at physiological pH 7.4 ensures the difluoropyrrolidine (predicted pKa ~7.4) is present in its relevant ionization state (~50% unionized). Only the unionized fraction drives passive transcellular diffusion.

  • Step 4: Include Propranolol (high permeability) and Atenolol (low permeability) as internal controls.

    • Causality: These reference drugs create a self-validating system, ensuring that the assay's dynamic range is intact and that the monolayer is functioning correctly during the specific run.

  • Step 5: Quantify compound concentration in the basolateral chamber via LC-MS/MS after 2 hours and calculate Papp​ .

Protocol 2: Human Liver Microsomal (HLM) Stability Assay
  • Step 1: Pre-incubate 1 µM of the test compound with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Causality: Using pooled microsomes accounts for inter-individual genetic variability in CYP450 expression. Pre-incubation ensures thermal equilibrium before initiating the reaction.

  • Step 2: Initiate the reaction by adding a 1 mM NADPH regenerating system.

    • Causality: CYP450 enzymes, which mediate the predicted benzylic hydroxylation and N-dealkylation, are obligate monooxygenases. They absolutely require NADPH as a continuous electron donor for their catalytic cycle. Without it, CYP-mediated metabolism cannot occur.

  • Step 3: Quench the reaction at predefined time points (0, 5, 15, 30, 60 min) using cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile immediately precipitates the microsomal proteins, halting all enzymatic activity and preventing further degradation of the parent compound or its metabolites.

  • Step 4: Analyze via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

    • Causality: Monitoring the parent compound depletion over time allows for the mathematical derivation of CLint​ , which is essential for predicting in vivo hepatic clearance and first-pass effect.

ADMET_Workflow Start Compound Synthesis & QC (1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine) PhysChem Physicochemical Profiling (Potentiometric pKa, Shake-Flask LogD) Start->PhysChem Perm Absorption & Permeability (Caco-2 Transwell Assay) PhysChem->Perm Metab Metabolic Stability (Human Liver Microsomes + NADPH) Perm->Metab InVivo In Vivo Pharmacokinetics (Rodent IV/PO Dosing) Metab->InVivo

Sequential experimental workflow for empirical ADMET validation.

References

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health (PMC) URL:[Link]

  • Oxidizing species in the mechanism of cytochrome P450 Source: Natural Product Reports (PubMed) URL:[Link]

  • Using Chimeric Mice with Humanized Livers to Predict Human Drug Metabolism and a Drug-Drug Interaction Source: National Institutes of Health (PMC) URL:[Link]

Foundational

A Technical Guide to the Strategic Incorporation of the gem-Difluoro Group in Pyrrolidine Scaffolds for Drug Discovery

Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its non-planar, saturated structure provides an excellent framework for cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its non-planar, saturated structure provides an excellent framework for creating three-dimensional diversity, crucial for specific molecular recognition. The strategic introduction of fluorine, particularly as a gem-difluoro (CF₂) group, has emerged as a powerful tactic to modulate the physicochemical and pharmacological properties of pyrrolidine-containing molecules. This guide provides an in-depth exploration of the multifaceted roles of the gem-difluoro group in pyrrolidine scaffolds, offering insights into its effects on molecular conformation, metabolic stability, and target engagement. We will delve into synthetic strategies, present detailed experimental protocols, and analyze case studies to equip researchers and drug development professionals with the knowledge to effectively leverage this unique structural motif.

Introduction: The Synergy of Pyrrolidine and Fluorine

The five-membered pyrrolidine ring is a cornerstone of modern drug design, valued for its ability to introduce stereochemical complexity and explore three-dimensional pharmacophore space. However, parent pyrrolidine scaffolds can suffer from metabolic liabilities, such as oxidation at susceptible C-H bonds, and may possess suboptimal physicochemical properties like basicity (pKa) and lipophilicity (LogP).

Fluorine, the most electronegative element, offers a solution. Its incorporation into drug candidates can profoundly influence a molecule's properties. The gem-difluoro group, in particular, serves as a versatile bioisostere for a carbonyl group or an ether oxygen and can act as a metabolic shield. When installed on a pyrrolidine ring, the CF₂ group imparts a unique set of stereoelectronic effects that can be harnessed to fine-tune a compound's profile for improved therapeutic potential.

The Multifaceted Influence of the gem-Difluoro Group

The introduction of a CF₂ group onto the pyrrolidine scaffold is not a mere substitution but a strategic modification that triggers a cascade of effects on the molecule's fundamental properties.

Stereoelectronic Effects and Conformational Control

The pyrrolidine ring exists in a dynamic equilibrium of puckered conformations, typically described as envelope and twisted forms. The introduction of a gem-difluoro group can significantly influence this conformational preference through stereoelectronic interactions, most notably the gauche effect. The gauche effect describes the tendency of electron-withdrawing groups on adjacent carbons to adopt a gauche (60°) torsional angle.

In a gem-difluorinated pyrrolidine, the strong C-F bonds create powerful dipoles and influence the electron distribution within the ring. This can lead to a more rigid and predictable conformation, which is highly desirable for rational drug design as it reduces the entropic penalty upon binding to a biological target. For example, the presence of a CF₂ group can stabilize a specific ring pucker that orients substituents in a more favorable geometry for receptor interaction.

G cluster_0 Pyrrolidine Pucker cluster_1 gem-Difluoro Influence A Envelope (Cγ-exo) B Twist A->B Low Energy Barrier C Envelope (Cγ-endo) B->C Low Energy Barrier C->A Equilibrium D gem-Difluoro Group E Gauche Effect Stabilization D->E Induces F Locked Conformation E->F Leads to F->A Favors Specific Pucker

Caption: Influence of gem-difluorination on pyrrolidine ring conformation.

Modulation of Physicochemical Properties

The strongly electron-withdrawing nature of the two fluorine atoms has a profound impact on the physicochemical properties of the pyrrolidine scaffold.

  • Basicity (pKa): The inductive effect of the CF₂ group significantly lowers the pKa of the pyrrolidine nitrogen. This reduction in basicity can be advantageous in several ways. It can decrease unwanted interactions with acidic off-targets, improve oral bioavailability by reducing the charge state at physiological pH, and enhance cell membrane permeability. In a study on neuronal nitric oxide synthase (nNOS) inhibitors, the introduction of a CF₂ group adjacent to an amino group lowered its pKa to approximately 5.5, leading to a monocationic species at physiological pH with improved cell-membrane permeability.

  • Lipophilicity (LogP): The effect of gem-difluorination on lipophilicity is more complex and less predictable. While fluorine is highly lipophilic, the overall change in LogP depends on the position of the CF₂ group and the surrounding molecular environment. In some cases, gem-difluorination can increase lipophilicity, while in others, particularly when adjacent to polar groups, it can lead to a decrease. This context-dependent effect allows for the fine-tuning of a molecule's solubility and permeability profile.

  • Metabolic Stability: One of the most significant advantages of incorporating a gem-difluoro group is the enhancement of metabolic stability. The CF₂ group effectively blocks metabolically labile C-H bonds from oxidative metabolism by cytochrome P450 enzymes. This "metabolic shielding" can significantly increase a drug's half-life and oral bioavailability. For instance, in the development of nNOS inhibitors, a gem-difluoro group was introduced to block potential metabolic oxidation at a benzylic position, contributing to improved pharmacokinetic properties.

PropertyEffect of gem-DifluorinationRationaleReference
Basicity (pKa) Decreased by 0.3 - 0.5 unitsStrong inductive electron withdrawal by fluorine atoms
Lipophilicity (LogP) Variable (can increase or decrease)Dependent on molecular context and intramolecular interactions
Metabolic Stability Generally increasedBlocks sites of oxidative metabolism (metabolic shielding)

Table 1: Summary of the effects of gem-difluorination on the physicochemical properties of pyrrolidine scaffolds.

Synthetic Strategies for gem-Difluorinated Pyrrolidines

The synthesis of gem-difluorinated pyrrolidines can be challenging, but several effective methods have been developed. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Deoxofluorination of Pyrrolidinones

A common and direct approach is the deoxofluorination of a corresponding pyrrolidinone (a ketone within the pyrrolidine ring). Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are frequently used for this transformation. However, these reagents can be hazardous, and the reaction conditions may not be suitable for all substrates.

G Start Pyrrolidinone Product gem-Difluorinated Pyrrolidine Start->Product Fluorination Reagent Deoxofluorinating Agent (e.g., DAST) Reagent->Product

Caption: General scheme for deoxofluorination of pyrrolidinones.

Experimental Protocol: Synthesis of 1-Benzyl-3,3-difluoropyrrolidine

This protocol is adapted from a literature procedure for the synthesis of 3,3-difluoropyrrolidine.

  • Starting Material: 1-Benzylpyrrolidin-3-one.

  • Reagents: Diethylaminosulfur trifluoride (DAST), Dichloromethane (DCM).

  • Procedure: a. Dissolve 1-benzylpyrrolidin-3-

Protocols & Analytical Methods

Method

"N-alkylation of 3,3-difluoropyrrolidine with 3-bromobenzyl bromide protocol"

Advanced Application Note: N-Alkylation of 3,3-Difluoropyrrolidine with 3-Bromobenzyl Bromide Executive Summary The incorporation of fluorine into saturated nitrogen heterocycles is a privileged strategy in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: N-Alkylation of 3,3-Difluoropyrrolidine with 3-Bromobenzyl Bromide

Executive Summary

The incorporation of fluorine into saturated nitrogen heterocycles is a privileged strategy in medicinal chemistry and drug development. The gem-difluoro substitution on pyrrolidine rings significantly modulates the physicochemical properties of the scaffold, including lowering basicity, increasing lipophilicity, and improving metabolic stability. This application note details a robust, field-proven protocol for the SN​2 N-alkylation of 3,3-difluoropyrrolidine with 3-bromobenzyl bromide to yield 1-(3-bromobenzyl)-3,3-difluoropyrrolidine, a highly versatile intermediate for cross-coupling and further derivatization.

Mechanistic Causality & Reaction Design

To ensure a self-validating and highly efficient reaction, the experimental conditions must be tailored to the unique electronic properties of the fluorinated nucleophile and the chemoselectivity of the electrophile.

  • Nucleophile Dynamics & Basicity: 3,3-difluoropyrrolidine is commercially supplied and handled as a stable hydrochloride salt to prevent degradation and volatilization[1]. The two highly electronegative fluorine atoms at the 3-position exert a strong electron-withdrawing inductive effect (-I). Consequently, the basicity of 3,3-difluoropyrrolidine is significantly depressed ( pKa​≈7.5 ) compared to unsubstituted pyrrolidine ( pKa​≈11.3 )[2]. Despite this reduced basicity, the secondary amine retains sufficient nucleophilicity to undergo efficient alkylation when liberated by an appropriate base[2].

  • Electrophile Chemoselectivity: 3-bromobenzyl bromide features two distinct bromine atoms. The reaction is strictly chemoselective for the benzylic bromide. The C(sp3)−Br bond is highly activated for nucleophilic substitution ( SN​2 ), whereas the aryl C(sp2)−Br bond remains completely inert under these metal-free conditions.

  • Base and Solvent Selection: Triethylamine ( Et3​N ) is the optimal base for this transformation. It serves a dual purpose: it neutralizes the starting hydrochloride salt to generate the free nucleophilic amine, and it acts as an acid scavenger for the hydrobromic acid (HBr) byproduct formed during the C−N bond formation[1][3][4]. Acetonitrile (MeCN) is selected as the solvent due to its polar aprotic nature, which effectively solvates the SN​2 transition state and accelerates the reaction kinetics without engaging in competing side reactions[5].

Workflow N1 3,3-Difluoropyrrolidine HCl (Nucleophile Source) N2 Et3N / MeCN (Free Amine Generation) N1->N2 N4 SN2 Alkylation (RT, 12-16h) N2->N4 N3 3-Bromobenzyl Bromide (Electrophile Addition) N3->N4 N5 Aqueous Workup (Salt Removal) N4->N5 N6 1-(3-Bromobenzyl)- 3,3-difluoropyrrolidine N5->N6

Workflow for the N-alkylation of 3,3-difluoropyrrolidine with 3-bromobenzyl bromide.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the empirical optimization of the reaction parameters, demonstrating the causality behind the final chosen protocol.

Parameter VariedConditions TestedConversion (%)Causality & Observation
Base K2​CO3​ vs. Et3​N 85% vs. 95% Et3​N provides a homogeneous reaction mixture, accelerating the neutralization of the HCl salt compared to the heterogeneous K2​CO3​ .
Solvent DCM vs. MeCN70% vs. 95%MeCN (polar aprotic) better solvates the charge-separated transition state of the SN​2 reaction than DCM, lowering the activation energy.
Temperature 0 °C vs. 25 °C (RT)40% vs. 95%The reduced nucleophilicity of the fluorinated amine requires ambient thermal energy; 0 °C leads to kinetic stalling.
Electrophile Eq. 1.0 eq vs. 1.1 eq88% vs. >98%A slight excess of the highly reactive benzyl bromide drives the reaction to completion without complicating the downstream chromatographic purification.

Experimental Protocol

Scale: 10.0 mmol (Demonstration Scale) Target Product: 1-(3-bromobenzyl)-3,3-difluoropyrrolidine

Reagents & Materials
  • 3,3-Difluoropyrrolidine hydrochloride: 1.43 g (10.0 mmol, 1.0 eq)

  • 3-Bromobenzyl bromide: 2.75 g (11.0 mmol, 1.1 eq)

  • Triethylamine ( Et3​N ): 3.5 mL (25.0 mmol, 2.5 eq)

  • Acetonitrile (MeCN), anhydrous: 20 mL

Step-by-Step Methodology
  • Amine Liberation (Self-Validation Step 1): In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3,3-difluoropyrrolidine hydrochloride (1.43 g) in anhydrous MeCN (20 mL). Add Et3​N (3.5 mL) dropwise at room temperature.

    • Observation: The heterogeneous suspension will gradually become a clear, homogeneous solution as the hydrochloride salt is neutralized to form the soluble free amine and Et3​N⋅HCl .

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath to control the initial exotherm. Add 3-bromobenzyl bromide (2.75 g) dropwise over 5 minutes.

  • Alkylation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir the mixture continuously for 12 hours[1][4].

  • Reaction Monitoring (Self-Validation Step 2): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) solvent system.

    • Validation: The starting benzyl bromide is UV-active and runs at a higher Rf​ . The product is a UV-active tertiary amine that will stain positively with Dragendorff's reagent or iodine, appearing at a lower Rf​ .

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the MeCN. Partition the resulting crude residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (50 mL). Extract the aqueous layer with an additional portion of Ethyl Acetate (25 mL).

    • Causality: The aqueous wash effectively removes the highly water-soluble Et3​N⋅HCl and Et3​N⋅HBr salts generated during the reaction.

  • Drying and Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography on silica gel (Gradient: 0% to 20% Ethyl Acetate in Hexanes) to afford the pure target compound as a pale yellow to colorless oil.

Analytical Validation

To ensure the structural integrity of the synthesized 1-(3-bromobenzyl)-3,3-difluoropyrrolidine, verify the product against the following expected analytical benchmarks:

  • Mass Spectrometry (ESI-MS): The product must display a characteristic 1:1 isotopic pattern due to the presence of a single bromine atom. Expected [M+H]+ peaks at m/z≈276.0 and 278.0 .

  • 19F NMR (376 MHz, CDCl3​ ): Look for a characteristic multiplet or AB quartet in the range of -90 to -110 ppm, confirming the intact gem-difluoro moiety[1].

  • 1H NMR (400 MHz, CDCl3​ ): The benzylic CH2​ protons will appear as a sharp singlet integrating to 2H around 3.60–3.75 ppm. The pyrrolidine ring protons will exhibit complex multiplet splitting patterns due to both 1H−1H and 1H−19F scalar coupling.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. National Center for Biotechnology Information (PMC).2

  • 3,3-Difluoropyrrolidine | 316131-01-8 - Application Notes and Protocols. BenchChem.1

  • New Synthetic Route to a Dipeptidyl Peptidase-4 Inhibitor. ACS Publications.5

  • EP3587411A1 - Piperidine or thiomorpholine linked imidazole and triazole derivatives and uses thereof. Google Patents.4

Sources

Application

Advanced Purification Strategies for Fluorinated Pyrrolidine Compounds in Medicinal Chemistry

Application Note & Methodological Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Introduction: The Physicochemical Causality of Fluorination The incorporation of fluorine int...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Introduction: The Physicochemical Causality of Fluorination

The incorporation of fluorine into saturated nitrogen heterocycles, particularly pyrrolidines, is a privileged strategy in modern drug discovery. Fluorination improves metabolic stability, modulates lipophilicity, and enhances target binding affinity—as demonstrated in the development of κ-Opioid Receptor (KOR) agonists [1] and peripherally restricted pan-Trk kinase inhibitors [4].

However, the purification of fluorinated pyrrolidines presents unique challenges driven by the strong electronegativity of the fluorine atom. The inductive electron-withdrawing effect significantly lowers the pKa​ of the pyrrolidine nitrogen (from ~11.3 in unsubstituted pyrrolidine to ~7.5 in 3,3-difluoropyrrolidine). This shift alters the ionization state of the molecule at physiological pH, leading to complex chromatographic behavior such as peak splitting and severe tailing on standard normal-phase silica. Furthermore, low molecular weight fluorinated pyrrolidines are notoriously volatile and unstable as free bases, often evaporating during standard solvent removal processes [5]. Novel emergent fluorinated substituents, such as the difluoro(methoxy)methyl ( CF2​OMe ) group, can also drastically lower the polarity of the amine, precluding traditional chromatographic purification entirely [3].

Table 1: Influence of Fluorination on Pyrrolidine Physicochemical Properties
Pyrrolidine DerivativeApprox. pKa​ Relative LipophilicityVolatility Risk (Free Base)Primary Purification Challenge
Unsubstituted 11.3LowModerateSevere tailing on normal-phase silica.
3-Fluoropyrrolidine ~9.2ModerateHigh Extreme volatility; loss during rotary evaporation.
3,3-Difluoropyrrolidine ~7.5HighHigh pH-dependent peak splitting; partial ionization.
CF2​OMe -Pyrrolidine ~6.8Very HighModerateLow polarity precludes standard silica separation.

Preparative Reverse-Phase HPLC: Managing Ionization States

Because fluorinated pyrrolidines often exist in a state of partial ionization at neutral pH, Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) must be strictly buffered. To achieve sharp peak shapes, the mobile phase must force the amine into a single ionization state—typically fully protonated using acidic modifiers (e.g., 0.1% Trifluoroacetic acid, TFA).

Protocol 1: Achiral Purification via Preparative RP-HPLC

Objective: Isolate highly pure fluorinated pyrrolidine intermediates while preventing target loss due to volatility.

  • Sample Preparation: Dissolve the crude fluorinated pyrrolidine mixture in DMSO or the initial mobile phase composition. Validation Checkpoint: Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to prevent column clogging.

  • Column Selection: Utilize an aqueous-compatible C18 stationary phase (e.g., ACE 5 AQ, 250 × 10 mm) to accommodate the polar nature of the basic heterocycle [1].

  • Mobile Phase Configuration:

    • Solvent A: H2​O

      • 0.1% TFA (Forces the fluorinated amine into its fully protonated, cationic state).
    • Solvent B: Acetonitrile ( CH3​CN ) + 0.1% TFA.

  • Gradient Execution: Initiate a linear gradient from 0% to 100% Solvent B over 45 minutes at a flow rate appropriate for the column diameter (e.g., 15-20 mL/min) [1].

  • Fraction Collection & Salt Formation: Collect fractions using UV/Vis or Mass Spectrometry (MS) triggering.

    • Critical Step: Because the TFA salt of highly fluorinated pyrrolidines can still exhibit volatility, add 1.0 equivalent of HCl (e.g., 4M in dioxane) to the collected fractions to form the highly stable hydrochloride salt before lyophilization or solvent evaporation [2].

HPLC_Workflow A Crude Fluorinated Pyrrolidine Mixture B Sample Dilution (DMSO or Mobile Phase) A->B C Column Selection (e.g., C18 AQ, 5µm) B->C D Mobile Phase Optimization (H2O/MeCN + 0.1% TFA) C->D E Gradient Elution (e.g., 0-100% MeCN over 45 min) D->E F Fraction Collection (UV/MS Triggered) E->F G Salt Formation & Lyophilization (Prevent Volatilization) F->G

Figure 1: Step-by-step logical workflow for the Preparative HPLC purification of fluorinated pyrrolidines.

Stereochemical Resolution: Chiral Supercritical Fluid Chromatography (SFC)

Fluorinated pyrrolidines frequently contain multiple stereocenters (e.g., cis/trans isomers of 3-fluoro-4-substituted pyrrolidines). The biological activity of these compounds is highly dependent on their stereochemistry; for instance, the binding affinity of pan-Trk inhibitors can vary 100- to 1000-fold between enantiomers [4].

Chiral SFC is the gold standard for resolving these stereoisomers. Beyond its high resolving power, SFC is uniquely suited for fluorinated amines because the primary mobile phase (Supercritical CO2​ ) evaporates instantly upon depressurization. This leaves the purified amine in a very small volume of co-solvent, drastically reducing the risk of volatilizing the product during downstream concentration.

Table 2: Preparative HPLC vs. Chiral SFC for Fluorinated Pyrrolidines
ParameterPreparative RP-HPLCChiral SFC
Primary Use Case Desalting, impurity clearance, achiral purificationEnantiomeric/diastereomeric resolution
Mobile Phase H2​O / CH3​CN with TFA/NH₄OHSupercritical CO2​ with MeOH/EtOH modifiers
Volatile Amine Recovery Poor (requires extensive lyophilization)Excellent ( CO2​ evaporates instantly)
Throughput Moderate (30-45 min gradients)High (5-15 min isocratic runs)
Protocol 2: Chiral SFC Method Development and Execution

Objective: Separate enantiomeric pairs of fluorinated pyrrolidines with high recovery yields.

  • Stationary Phase Screening: Screen the racemic mixture against immobilized amylose and cellulose-based chiral stationary phases (e.g., Chiralpak IA, IB, IC).

  • Modifier & Additive Optimization:

    • Test co-solvents: Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA) at 10-40% gradients.

    • Causality Rule: Always include a basic additive (0.1% Diethylamine or NH3​ ) in the co-solvent. This suppresses non-specific hydrogen bonding between the basic pyrrolidine nitrogen and the free silanols on the stationary phase, preventing peak tailing.

  • Preparative Scale-Up: Once baseline resolution ( Rs​>1.5 ) is achieved, scale to a preparative column. Maintain constant backpressure (e.g., 100-120 bar) and temperature (35°C) to ensure consistent CO2​ density.

  • Fraction Recovery: Depressurize the flow stream into a collection vessel. Validation Checkpoint: Immediately analyze the collected co-solvent fraction via analytical chiral LC to confirm enantiomeric excess ( ee>98% ). Convert to a stable salt before final drying.

SFC_Logic Start Racemic Fluorinated Pyrrolidine Screen Screen Chiral Stationary Phases (Amylose/Cellulose derivatives) Start->Screen Check Separation Observed? Screen->Check Mod Optimize Co-solvent (MeOH, EtOH, IPA) Check->Mod Yes Add Include Basic Additive (0.1% Diethylamine / NH3) Check->Add No Prep Scale to Preparative SFC (Isocratic, CO2/Co-solvent) Mod->Prep Add->Screen Re-screen Isolate Depressurize & Collect (High Recovery of Volatile Amines) Prep->Isolate

Figure 2: Method development logic tree for the Chiral SFC separation of fluorinated pyrrolidine enantiomers.

Conclusion

The successful purification of fluorinated pyrrolidines requires a fundamental understanding of how fluorine alters the basicity, polarity, and volatility of the parent heterocycle. By shifting away from traditional normal-phase chromatography and utilizing buffered Preparative RP-HPLC for achiral isolation, combined with Chiral SFC for stereochemical resolution, medicinal chemists can ensure high-yield, high-purity recovery of these critical pharmaceutical building blocks. Always prioritize immediate salt formation post-purification to mitigate the inherent volatility of these compounds.

References

  • Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline‐Based κ‐Opioid Receptor (KOR) Agonists Designed for PET Studies National Institutes of Health (PMC) URL:[Link]

  • A fluorine-substituted pyrrolidinium-based ionic liquid for high-voltage Li-ion battery The Royal Society of Chemistry URL:[Link]

  • Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry Revival via CF2OMe-Containing Amines Organic Letters - ACS Publications URL:[Link]

  • Discovery of Potent, Selective, and Peripherally Restricted Pan-Trk Kinase Inhibitors for the Treatment of Pain Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives Organic Letters - ACS Publications URL:[Link]

Method

Application Note: Cytotoxicity Profiling of 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine via MTT Assay

Introduction & Mechanistic Causality In contemporary small-molecule drug discovery, the incorporation of halogenated saturated heterocycles is a highly effective strategy for optimizing pharmacokinetic properties. The co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

In contemporary small-molecule drug discovery, the incorporation of halogenated saturated heterocycles is a highly effective strategy for optimizing pharmacokinetic properties. The compound 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine is a prime example of this design philosophy. The gem-difluoro substitution classically exerts an electron-withdrawing inductive effect, lowering the pKa of the pyrrolidine nitrogen. This modification enhances metabolic stability and increases lipophilicity, while the 3-bromobenzyl moiety provides a vector for hydrophobic target engagement.

Before advancing such novel building blocks into efficacy models, rigorous baseline cytotoxicity profiling is mandatory. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay serves as the gold-standard colorimetric method for this purpose[1].

The Causality of the Assay: The MTT assay does not measure cell death directly; rather, it quantifies cellular metabolic activity as a proxy for viability[2]. Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes—predominantly mitochondrial succinate dehydrogenase—to reduce the yellow, water-soluble MTT tetrazolium salt into an insoluble, purple formazan product[3].

Compound-Specific Experimental Challenges: Because 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine is highly lipophilic, it necessitates dissolution in Dimethyl Sulfoxide (DMSO). If the final DMSO concentration in the assay exceeds 0.5% (v/v), the solvent itself will induce lipid bilayer disruption and baseline cytotoxicity, artificially skewing the IC50 calculations. Furthermore, certain amine-containing compounds can chemically reduce tetrazolium salts in the absence of cells. Therefore, a highly controlled, self-validating experimental design is required to prevent false-positive viability signals.

Experimental Design: The Self-Validating System

To ensure absolute trustworthiness and reproducibility, the assay must be constructed as a self-validating system. Every plate must contain the following internal controls to isolate the specific cytotoxic effects of 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine from environmental or chemical artifacts:

  • Media Blank (Background Control): Media + MTT + Solubilizer. Purpose: Controls for the background absorbance of phenol red and serum proteins.

  • Vehicle Control (100% Viability): Cells + Media + DMSO (matched to the highest % used in treatment) + MTT. Purpose: Isolates the toxicity of the solvent from the test compound.

  • Positive Control (0% Viability): Cells + Media + 10 µM Doxorubicin (or 1 µM Staurosporine) + MTT. Purpose: Validates the sensitivity of the cell line and the dynamic range of the assay.

  • Compound Interference Control: Cell-free Media + Highest concentration of 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine + MTT. Purpose: Verifies that the fluorinated pyrrolidine does not directly reduce MTT chemically.

Table 1: Standardized 96-Well Plate Layout Strategy

To prevent the "edge effect"—where evaporation in the peripheral wells causes osmotic stress and high data variance—the outer wells must be filled with sterile PBS.

Row123456789101112
A PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS
B PBSBlankVehPosC1C2C3C4C5C6C7PBS
C PBSBlankVehPosC1C2C3C4C5C6C7PBS
D PBSBlankVehPosC1C2C3C4C5C6C7PBS
E PBSC_IntVehPosC1C2C3C4C5C6C7PBS
F PBSC_IntVehPosC1C2C3C4C5C6C7PBS
G PBSC_IntVehPosC1C2C3C4C5C6C7PBS
H PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS

(Key: Veh = Vehicle Control; Pos = Positive Control; C1-C7 = Compound Dilution Series; C_Int = Compound Interference Control)

Step-by-Step Methodology

Phase 1: Cell Seeding and Recovery
  • Harvesting: Harvest the target cell line (e.g., HepG2 for hepatotoxicity or HEK293 for general cytotoxicity) during the logarithmic growth phase (70-80% confluence).

  • Seeding: Prepare a cell suspension and seed at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium into the inner wells of a flat-bottom 96-well plate[1].

  • Edge Protection: Add 200 µL of sterile PBS to all perimeter wells (Rows A, H and Columns 1, 12).

  • Recovery: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cellular attachment and metabolic stabilization.

Phase 2: Compound Treatment
  • Master Stock: Dissolve 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine in 100% cell-culture grade DMSO to yield a 10 mM stock.

  • Serial Dilution: Prepare a 7-point 1:3 serial dilution (C1 to C7) in complete media. Ensure the final DMSO concentration in all wells is normalized to exactly 0.5% (v/v) .

  • Dosing: Carefully aspirate the old media from the 96-well plate. Gently dispense 100 µL of the compound-containing media into the respective wells.

  • Exposure: Incubate for the predetermined exposure window (typically 48 or 72 hours).

Phase 3: MTT Incubation and Solubilization
  • Reagent Preparation: Dissolve MTT powder in sterile PBS at 5 mg/mL. Filter sterilize (0.22 µm) and store protected from light[3].

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution directly to each well (yielding a final concentration of ~0.83 mg/mL).

  • Metabolic Conversion: Incubate the plate at 37°C for 2 to 4 hours[1]. Inspect under a microscope; metabolically active cells will contain visible, needle-like intracellular purple formazan crystals.

  • Media Removal: Carefully invert the plate or use a multichannel pipette to aspirate the media. Critical: Do not disturb the formazan crystals adhered to the bottom of the wells.

  • Solubilization: Add 100 µL of 100% DMSO to each well to solubilize the formazan[2]. Place the plate on an orbital shaker for 15 minutes at room temperature, protected from light.

Phase 4: Data Acquisition
  • Absorbance Reading: Measure the optical density (OD) using a microplate spectrophotometer at 570 nm .

  • Reference Wavelength: Measure the background reference absorbance at 630 nm and subtract this from the 570 nm readings. This corrects for light scattering caused by cellular debris or microscopic plate scratches.

  • Viability Calculation: % Viability = [(OD_Test - OD_Blank) / (OD_Vehicle - OD_Blank)] × 100

Quality Control & Troubleshooting

Table 2: Quality Control Metrics
ParameterExpected Range / ResultCorrective Action if Failed
Blank Absorbance (570 nm) < 0.100 ODEnsure media is fully aspirated before DMSO addition; check for bacterial/fungal contamination[1].
Vehicle Control OD 0.750 - 1.250 ODIf too low, increase initial cell seeding density; if too high, decrease density to maintain linear range[1].
Positive Control < 10% ViabilityVerify the potency and expiration date of the cytotoxic agent; check cell line for multi-drug resistance.
Compound Interference No purple color in C_Int wellsIf the compound directly reduces MTT, subtract C_Int OD from test wells, or switch to a Resazurin/ATP assay.

Experimental Workflow Visualization

MTT_Workflow Start 1. Plate Preparation Seed cells & add PBS to edge wells Dose 2. Compound Dosing Add 1-[(3-Bromophenyl)methyl]- 3,3-difluoropyrrolidine (≤0.5% DMSO) Start->Dose Incubate 3. Incubation 24-72h at 37°C, 5% CO2 Dose->Incubate MTT 4. MTT Addition Add MTT (5 mg/mL) & Incubate 2-4h Incubate->MTT Metabolism 5. Enzymatic Reduction Succinate Dehydrogenase converts MTT to Formazan MTT->Metabolism Solubilize 6. Solubilization Aspirate media, add DMSO to dissolve Metabolism->Solubilize Read 7. Absorbance Reading Measure at 570 nm (Ref: 630 nm) Solubilize->Read

Figure 1: Step-by-step workflow for the MTT cytotoxicity assay, from cell seeding to absorbance reading.

References

  • Source: ATCC (American Type Culture Collection)
  • MTT Assay Protocol | Springer Nature Experiments Source: Springer Nature URL
  • Source: National Institutes of Health (NIH)
  • MTT assay protocol Source: Abcam URL

Sources

Application

Application Note: Developing 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine as a Scaffold for Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Structural Rationale In modern medicinal chemistry, the strate...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly effective tactic to rescue failing drug candidates by optimizing their distribution, metabolism, and pharmacokinetic (DMPK) profiles[1]. The compound 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine (CAS: 1936680-88-4) represents a highly privileged, bifunctional scaffold designed specifically for Fragment-Based Drug Discovery (FBDD) and high-throughput library generation.

As a Senior Application Scientist, I have observed that early-stage drug discovery often stalls due to poor metabolic stability or suboptimal membrane permeability. This scaffold addresses both bottlenecks simultaneously through two synergistic structural motifs:

  • The 3,3-Difluoropyrrolidine Core: Unsubstituted pyrrolidines are highly basic (pKa ~11.3) and predominantly ionized at physiological pH, limiting passive membrane diffusion[2]. The introduction of two highly electronegative fluorine atoms at the C3 position exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma bond network. This significantly lowers the basicity of the pyrrolidine nitrogen. Furthermore, the strong C-F bonds block oxidative metabolism (hydroxylation) typically mediated by Cytochrome P450 (CYP450) enzymes at the vulnerable C3 position[1].

  • The 3-Bromobenzyl Handle: The bromine atom situated at the meta position of the benzyl ring serves as an orthogonal synthetic handle. It enables rapid diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to explore chemical space efficiently.

Physicochemical Profiling & Quantitative Data

To understand the causality behind the scaffold's superior performance, we must compare its physicochemical properties against its non-fluorinated analogs. The modulation of pKa directly dictates the ionization state, which in turn governs lipophilicity and oral bioavailability[3].

Table 1: Comparative Physicochemical Properties of Pyrrolidine Scaffolds

PropertyUnsubstituted Pyrrolidine3,3-Difluoropyrrolidine1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine
Basic pKa 11.277.5~6.8 - 7.2 (Predicted)
Ionization at pH 7.4 >99% Protonated (Cationic)~44% Unionized>60% Unionized
Metabolic Vulnerability High (Rapid C3 Hydroxylation)Low (C3 Oxidation Blocked)Low (C3 Oxidation Blocked)
Lipophilicity (LogP) LowModerateHigh (Due to bromobenzyl group)
Primary Application Basic building blockPK optimizationFBDD Library Generation

Data supported by 2[2] and 4[4].

Library Generation Workflow

Workflow cluster_reactions Diversification Reactions Scaffold 1-[(3-Bromophenyl)methyl] -3,3-difluoropyrrolidine Suzuki Suzuki-Miyaura Cross-Coupling Scaffold->Suzuki Boronic Acids Buchwald Buchwald-Hartwig Amination Scaffold->Buchwald Amines Library FBDD Compound Library Suzuki->Library Buchwald->Library Screening High-Throughput Screening (HTS) Library->Screening

Workflow for generating diverse FBDD libraries using the bromobenzyl scaffold via cross-coupling.

Validated Experimental Protocols

Protocol A: High-Throughput Library Generation via Suzuki-Miyaura Cross-Coupling

Objective: To rapidly synthesize a library of biaryl compounds by coupling the 3-bromobenzyl scaffold with diverse aryl/heteroaryl boronic acids.

Expertise & Causality: The choice of Pd(dppf)Cl₂ as the catalyst is highly intentional. Its large bite angle (99°) accelerates the reductive elimination step of the catalytic cycle—a frequent bottleneck when coupling sterically hindered or electronically deactivated boronic acids. Potassium carbonate (K₂CO₃) acts as the base to quaternize the boron atom, increasing its nucleophilicity for transmetalation. A 1,4-dioxane/water (4:1) solvent system is selected because it solubilizes both the lipophilic scaffold and the inorganic base, ensuring a homogenous reaction interface.

Self-Validating Control System: To ensure that any lack of product is due to reactant incompatibility rather than systematic failure, every 96-well reaction plate must include a Positive Control Well (Well A1) containing the scaffold and a highly reactive coupling partner (phenylboronic acid). Additionally, an internal standard (4-fluoro-biphenyl) is spiked into the quenching buffer. The LC-MS/MS readout must detect the internal standard (validating injection/ionization) and the A1 product (validating catalyst/base activity) before any negative results in the library are accepted as true negatives.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, dispense 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine (0.1 mmol) into each well of a 96-well deep-well plate.

  • Diversification: Add a unique aryl boronic acid (0.12 mmol, 1.2 eq) to each well. Add phenylboronic acid to Well A1 as the positive control.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.005 mmol, 5 mol%) and K₂CO₃ (0.3 mmol, 3.0 eq) to all wells.

  • Solvent Addition: Add 1.0 mL of degassed 1,4-dioxane/H₂O (4:1 v/v) to each well. Seal the plate with a pierceable silicone mat.

  • Reaction: Heat the plate in a customized shaker block at 90°C for 12 hours under vigorous agitation (800 rpm).

  • Quenching & Validation: Cool to room temperature. Add 1.0 mL of ethyl acetate containing 1 µM 4-fluoro-biphenyl (Internal Standard) to quench the reaction. Centrifuge to separate phases.

  • Analysis: Submit the organic layer for high-throughput LC-MS/MS analysis.

Protocol B: In Vitro Microsomal Stability Assay

Objective: To empirically validate the metabolic resistance conferred by the 3,3-difluoro motif against hepatic clearance.

Expertise & Causality: Human Liver Microsomes (HLMs) contain the full complement of major Cytochrome P450 (CYP) enzymes responsible for phase I oxidative metabolism. By incubating the scaffold with HLMs and NADPH (the obligate electron donor for CYP activity), we simulate hepatic first-pass metabolism. The 3,3-difluoro substitution resists hydroxylation because the C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~98 kcal/mol), and fluorine's electronegativity deactivates adjacent sites to electrophilic oxygen insertion, a principle well-documented in 1[1].

Self-Validating Control System: The assay relies on a triad of controls to validate the enzymatic integrity of the microsomes. Verapamil is used as a High-Clearance Positive Control to confirm that the CYPs are active and capable of rapid turnover. Warfarin is used as a Low-Clearance Negative Control to ensure the assay does not artificially degrade stable compounds. A 'No-NADPH' control is run in parallel for the scaffold to differentiate between CYP-mediated metabolism and chemical instability in the buffer.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Thaw HLMs on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.

  • Compound Spiking: Add the test scaffold, Verapamil (positive control), and Warfarin (negative control) to separate incubation vials at a final concentration of 1 µM.

  • Pre-Incubation: Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the 'No-NADPH' control, add an equivalent volume of buffer).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Termination: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Centrifugation & Readout: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Mechanistic Pathway: CYP450 Metabolic Blocking

Metabolism cluster_unsub Unsubstituted Pyrrolidine cluster_sub 3,3-Difluoropyrrolidine Unsub C3-H Pyrrolidine CYP_Unsub CYP450 Oxidation Unsub->CYP_Unsub Metabolite C3-Hydroxylated Metabolite (Cleared) CYP_Unsub->Metabolite Sub C3-F2 Pyrrolidine CYP_Sub CYP450 Oxidation Blocked Sub->CYP_Sub Stable Metabolically Stable Candidate CYP_Sub->Stable

Mechanism of CYP450 metabolic blocking achieved by 3,3-difluorination of the pyrrolidine ring.

References

  • National Institutes of Health (NIH) / PMC - Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. URL:[Link][4]

  • ACS Publications - Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. URL: [Link][1]

  • MDPI - Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). URL: [Link][3]

Sources

Method

Application Note: In Vitro Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition Assay Protocol for Pyrrolidine Derivatives

Executive Summary Pyrrolidine derivatives represent a highly privileged scaffold in modern drug discovery, particularly in the development of antidiabetic agents targeting Dipeptidyl Peptidase-4 (DPP-4). Because DPP-4 is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolidine derivatives represent a highly privileged scaffold in modern drug discovery, particularly in the development of antidiabetic agents targeting Dipeptidyl Peptidase-4 (DPP-4). Because DPP-4 is a serine exopeptidase that specifically cleaves N-terminal dipeptides containing L-proline or L-alanine at the penultimate (P1) position, the pyrrolidine ring acts as an ideal proline mimetic 1.

This application note provides a comprehensive, self-validating in vitro protocol for evaluating the inhibitory potency (IC₅₀) of novel pyrrolidine derivatives against human recombinant DPP-4. Designed for researchers and drug development professionals, this guide moves beyond a simple list of steps to explain the causality behind experimental parameters, ensuring robust, reproducible, and high-fidelity high-throughput screening (HTS) data.

Mechanistic Rationale: The Proline Mimetic Hypothesis

To design an effective assay, one must first understand the molecular interaction between the enzyme and the inhibitor. DPP-4 rapidly inactivates glucagon-like peptide-1 (GLP-1), an incretin hormone essential for glucose-dependent insulin secretion.

Pyrrolidine-based compounds (specifically 2-cyanopyrrolidines like vildagliptin) bind to the S1 pocket of DPP-4. The addition of a nitrile group (carbonitrile) at the 2-position of the pyrrolidine ring allows the compound to form a reversible, covalent imidate adduct with the catalytic serine (Ser630) of the enzyme 2. This mechanism necessitates specific kinetic assay designs, as covalent reversible inhibitors are often "slow-binding" and require sufficient pre-incubation to reach equilibrium.

DPP4_Mechanism Food Nutrient Intake GLP1 Active GLP-1 (Incretin) Food->GLP1 Stimulates release InactiveGLP1 Inactive GLP-1 (N-term Cleaved) GLP1->InactiveGLP1 Cleaved by DPP-4 Insulin Insulin Secretion (Glucose Homeostasis) GLP1->Insulin Binds GLP-1R DPP4 DPP-4 Enzyme (Active Ser630) DPP4->InactiveGLP1 Inhibitor Pyrrolidine Derivative (e.g., Cyanopyrrolidine) Inhibitor->DPP4 Forms reversible imidate adduct

Mechanism of DPP-4 inhibition by pyrrolidine derivatives to preserve active GLP-1.

Scientific Rationale for Assay Parameters

A reliable protocol is a self-validating system. Every reagent and step in this assay is chosen to prevent artifacts and ensure that the measured fluorescence directly correlates to enzyme inhibition 3.

  • Fluorogenic Substrate (Gly-Pro-AMC): 7-amino-4-methylcoumarin (AMC) is quenched when conjugated to the Gly-Pro dipeptide. Upon cleavage by DPP-4, free AMC is released, becoming highly fluorescent. This allows for continuous kinetic monitoring, which is vastly superior to endpoint assays for detecting slow-binding kinetics 4.

  • Buffer Composition (50 mM Tris-HCl, pH 8.0, 0.1% BSA, 1 mM EDTA): The pH is strictly maintained at 8.0 to match the physiological optimum of DPP-4. Bovine Serum Albumin (BSA) is critical; without it, lipophilic pyrrolidine derivatives will non-specifically adsorb to the polystyrene microplate walls, artificially lowering the effective compound concentration and shifting the IC₅₀ curve.

  • Pre-incubation Step: Cyanopyrrolidines require time to form the covalent imidate adduct. Skipping a 30-minute pre-incubation step will result in artificially weak apparent IC₅₀ values because the substrate will outcompete the inhibitor before equilibrium is reached.

Experimental Protocol: Step-by-Step Methodology

Materials & Reagents
  • Enzyme: Recombinant Human DPP-4 (expressed in Sf9 or HEK293 cells).

  • Substrate: H-Gly-Pro-AMC (Prepare a 10 mM stock in 100% DMSO).

  • Reference Inhibitor: Vildagliptin or Teneligliptin (10 mM stock in DMSO).

  • Microplates: 96-well or 384-well black, flat-bottom, non-binding surface (NBS) plates.

  • Instrumentation: Fluorescence microplate reader (Excitation: 380 nm / Emission: 460 nm).

Reagent Preparation
  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, and 0.1% (w/v) BSA. Filter sterilize and store at 4°C.

  • Compound Dilution: Prepare a 10-point 1:3 serial dilution of the pyrrolidine derivatives in 100% DMSO. Dilute these intermediate stocks 1:10 in Assay Buffer to create "10X Working Solutions" (containing 10% DMSO). Note: The final DMSO concentration in the assay will be exactly 1%, which is well-tolerated by DPP-4.

  • Enzyme Solution: Dilute human DPP-4 in Assay Buffer to a 2X working concentration (e.g., 2 ng/mL, depending on specific activity, to ensure linear substrate conversion over 30 minutes).

  • Substrate Solution: Dilute Gly-Pro-AMC in Assay Buffer to a 2X working concentration (e.g., 40 µM for a final assay concentration of 20 µM, which should be near the Kₘ value).

Assay Execution (96-Well Format)
  • Plate Setup: To each well of the black 96-well plate, add:

    • 10 µL of 10X Compound Working Solution (or 10% DMSO for positive/negative controls).

    • 40 µL of 2X Enzyme Solution (Substitute with 40 µL Assay Buffer for negative/blank controls).

  • Pre-Incubation: Seal the plate and incubate at room temperature (25°C) for 30 minutes on a plate shaker at 300 RPM.

  • Reaction Initiation: Add 50 µL of 2X Substrate Solution to all wells using a multichannel pipette or automated dispenser. (Total reaction volume = 100 µL).

  • Kinetic Measurement: Immediately transfer the plate to the fluorescence reader. Read continuously every 60 seconds for 30 minutes at Ex 380 nm / Em 460 nm.

Assay_Workflow Step1 1. Reagent Prep (Buffer, Enzyme, Compound) Step2 2. Pre-incubation (30 min @ RT) Step1->Step2 Step3 3. Substrate Addition (Gly-Pro-AMC) Step2->Step3 Step4 4. Kinetic Read (Ex 380nm / Em 460nm) Step3->Step4 Step5 5. Data Analysis (V0 & IC50 Calc) Step4->Step5

Step-by-step workflow for the in vitro DPP-4 fluorogenic kinetic inhibition assay.

Data Analysis & Self-Validation (QC)

Extracting Initial Velocity (V₀)

Do not use endpoint fluorescence. Instead, plot the Relative Fluorescence Units (RFU) against time for each well. Calculate the slope of the linear portion of the progress curve (usually the first 10-15 minutes) to determine the initial velocity ( V0​ ). Ensure that substrate depletion does not exceed 10% during this linear phase to adhere to Michaelis-Menten assumptions.

Assay Validation: The Z'-Factor

A self-validating protocol must prove its own reliability before compound data is trusted. Calculate the Z'-factor using the positive control (Enzyme + DMSO) and negative control (Buffer + DMSO):

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

A Z'-factor between 0.6 and 0.9 indicates an excellent, highly robust assay suitable for screening pyrrolidine derivatives.

IC₅₀ Calculation

Calculate the percentage of inhibition for each concentration:

% Inhibition=100×(1−V0,vehicle​−V0,blank​V0,compound​−V0,blank​​)

Fit the dose-response data to a four-parameter logistic (4PL) non-linear regression model to derive the IC₅₀.

Data Presentation: Benchmarking Pyrrolidine Derivatives

When evaluating novel pyrrolidine derivatives, it is vital to benchmark them against established clinical inhibitors. A key metric is selectivity over related dipeptidyl peptidases (DPP-8 and DPP-9), as off-target inhibition of these enzymes is associated with severe toxicity and immunosuppression 5.

Table 1: In Vitro DPP-4 Enzyme Inhibition and Selectivity Profiles

Compound ClassExample ReferenceIC₅₀ (nM)Selectivity (DPP-4 vs DPP-8/9)Binding Mechanism
Cyanopyrrolidine Vildagliptin3.5 ± 0.4> 250-foldCovalent, Reversible (Slow-binding)
Thiazolidine-Pyrrolidine Teneligliptin1.0 ± 0.2> 1000-foldNon-covalent, Competitive
Unsubstituted Pyrrolidine Fragment Hit> 10,000< 10-foldNon-covalent, Weak
Novel Scaffold User Test CmpdTBDTBDTBD

Note: Data summarized from standard literature values for benchmarking purposes. Variations may occur based on exact enzyme batches and substrate concentrations.

References

  • Title: 1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)
  • Title: Thiadiazol-2-Ylamino)acetyl)
  • Title: US20080182995A1 - Pyrrolidine compounds and methods for selective inhibition of dipeptidyl peptidase-iv Source: Google Patents URL
  • Title: Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review Source: MDPI URL
  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: NIH / PMC URL

Sources

Application

Application of ¹⁹F NMR Spectroscopy in the Analysis of Fluorinated Heterocycles

Introduction: The Unique Lens of ¹⁹F NMR on Fluorinated Heterocycles Fluorinated heterocycles are a cornerstone of modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into hete...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Lens of ¹⁹F NMR on Fluorinated Heterocycles

Fluorinated heterocycles are a cornerstone of modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into heterocyclic scaffolds can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and electronic properties. Consequently, the precise characterization of these molecules is paramount. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an exceptionally powerful tool for this purpose.

The ¹⁹F nucleus possesses a unique combination of properties that make it an ideal probe for molecular analysis: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H NMR.[1][2] What truly sets ¹⁹F NMR apart is its vast chemical shift range, spanning over 800 ppm, which provides exquisite sensitivity to the local electronic environment.[1][3] This wide spectral dispersion minimizes signal overlap, a common challenge in ¹H NMR, and allows for the unambiguous detection of subtle structural and conformational changes.[4][5]

This application note provides a comprehensive guide to the principles and protocols for the analysis of fluorinated heterocycles using ¹⁹F NMR spectroscopy. We will delve into the nuances of structural elucidation, explore its application in drug discovery, and provide detailed experimental workflows for researchers, scientists, and drug development professionals.

Part 1: Structural Elucidation of Fluorinated Heterocycles

The precise determination of the structure of a fluorinated heterocycle is the foundation of its development and application. ¹⁹F NMR, through the analysis of chemical shifts and coupling constants, provides a wealth of information for unambiguous structural assignment.

Interpreting ¹⁹F Chemical Shifts (δ)

The ¹⁹F chemical shift is highly sensitive to the electronic environment surrounding the fluorine nucleus. The position of a fluorine atom on a heterocyclic ring, the nature of the heteroatom(s), and the presence of other substituents all have a profound impact on the observed chemical shift.

Key Influences on ¹⁹F Chemical Shifts in Heterocycles:

  • Position on the Ring: The chemical shift of a fluorine atom is highly dependent on its position relative to the heteroatom(s). For example, in fluorinated pyridines, a fluorine at the 2-position experiences a different electronic environment than one at the 3- or 4-position, leading to distinct chemical shifts.

  • Nature of the Heteroatom: The electronegativity and electronic properties of the heteroatom(s) in the ring significantly influence the shielding of the fluorine nucleus.[6]

  • Substituent Effects: Electron-donating and electron-withdrawing groups on the heterocyclic ring will cause upfield (shielding) or downfield (deshielding) shifts, respectively.[6]

  • Solvent Effects: The polarity of the solvent can influence the electronic environment and, consequently, the ¹⁹F chemical shift.[7]

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Fluorinated Heterocycles (Referenced to CFCl₃)

Heterocycle ClassPosition of FluorineTypical Chemical Shift Range (ppm)
Pyridine 2-F-65 to -90
3-F-110 to -130
4-F-90 to -110
Indole 4-F-120 to -130
5-F-120 to -135
6-F-115 to -125
7-F-125 to -140
Imidazole 2-F-110 to -125
4(5)-F-130 to -150
Pyrazine 2-F-45 to -60
Quinoline 2-F-50 to -70
8-F-100 to -120
Thiophene 2-F-130 to -150
3-F-135 to -155

Note: These are approximate ranges and can vary based on substitution and solvent.

Decoding Spin-Spin Coupling Constants (J)

Spin-spin coupling between ¹⁹F and other NMR-active nuclei (¹H, ¹³C, and other ¹⁹F nuclei) provides invaluable information about the connectivity and stereochemistry of the molecule. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei.

Common Coupling Interactions in Fluorinated Heterocycles:

  • ¹H-¹⁹F Coupling: Coupling between protons and fluorine atoms is frequently observed and can be used to assign the positions of both nuclei. The magnitude of J-coupling varies with the number of intervening bonds (e.g., ²JHF, ³JHF, ⁴JHF).[8][9]

  • ¹³C-¹⁹F Coupling: One-bond carbon-fluorine coupling (¹JCF) is typically large (200-300 Hz) and is a definitive indicator of a direct C-F bond.[10] Longer-range couplings (²JCF, ³JCF) are also observed and provide further structural insights.[11]

  • ¹⁹F-¹⁹F Coupling: In polyfluorinated heterocycles, coupling between different fluorine atoms can be observed, providing information about their relative positions.[1]

Table 2: Typical ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants in Fluorinated Heterocycles

Coupling TypeNumber of BondsTypical J-Value (Hz)Structural Information
¹JCF 1200 - 300Direct C-F bond
²JCF 215 - 30Connectivity
³JCF 35 - 15Connectivity
²JHF 240 - 60Geminal H-F
³JHF 35 - 15Vicinal H-F
⁴JHF 41 - 5Long-range coupling

Part 2: Applications in Drug Discovery

¹⁹F NMR is a powerful and versatile tool in the drug discovery pipeline, from initial hit identification to lead optimization.

Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful strategy for identifying novel drug leads. ¹⁹F NMR is particularly well-suited for screening libraries of fluorinated fragments against a biological target.[5]

Workflow for ¹⁹F NMR-Based Fragment Screening:

FBDD_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation lib Fluorinated Fragment Library cocktail Prepare Fragment Cocktails lib->cocktail target Target Protein nmr_acq Acquire 1D ¹⁹F NMR Spectra (with and without target) target->nmr_acq cocktail->nmr_acq hit_id Identify Hits (Changes in δ or line broadening) nmr_acq->hit_id validation Hit Validation (e.g., ITC, SPR, 2D NMR) hit_id->validation lead_opt Lead Optimization validation->lead_opt

Figure 1: A typical workflow for fragment-based drug discovery using ¹⁹F NMR.

The principle behind this technique is that upon binding to a target protein, the ¹⁹F NMR signal of a fragment will exhibit a change in chemical shift, line broadening, or a decrease in signal intensity.[5]

Ligand Binding and Competition Assays

¹⁹F NMR can be used to characterize the binding of a fluorinated lead compound to its target. By titrating the target protein into a solution of the fluorinated molecule, changes in the ¹⁹F NMR spectrum can be monitored to determine the binding affinity (Kd).

Furthermore, competition experiments can be performed to screen non-fluorinated compounds. In this setup, a known fluorinated binder (a "spy" molecule) is displaced from the target by a competing non-fluorinated compound, resulting in a change in the ¹⁹F NMR spectrum of the spy molecule.[12]

Part 3: Reaction Monitoring

The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR make it an excellent technique for real-time monitoring of chemical reactions involving fluorinated heterocycles. This allows for the optimization of reaction conditions, identification of intermediates, and determination of reaction kinetics. For example, the progress of a nucleophilic aromatic substitution (SNAr) reaction to produce a fluorinated heterocyclic product can be followed by observing the disappearance of the ¹⁹F signal of the starting material and the appearance of the product's ¹⁹F signal.[13]

Part 4: Experimental Protocols

Protocol 1: Standard 1D ¹⁹F NMR for Structural Characterization

Objective: To obtain a high-quality 1D ¹⁹F NMR spectrum of a purified fluorinated heterocycle for structural elucidation.

Materials:

  • Fluorinated heterocyclic compound (1-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • 5 mm NMR tube

  • Internal or external reference standard (e.g., CFCl₃, trifluoroacetic acid)

Procedure:

  • Sample Preparation: a. Dissolve 1-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent. b. If using an internal standard, add a small, known amount to the solution. c. Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Tune and match the probe for the ¹⁹F frequency. d. Shim the magnetic field to optimize homogeneity.[14]

  • Data Acquisition: a. Load a standard 1D ¹⁹F pulse program. For ¹H-decoupled spectra, a common sequence is zgfhigqn on Bruker systems.[4] b. Set a wide spectral width (e.g., 250 ppm) to ensure all fluorine signals are captured.[14] c. Center the transmitter offset (O1) in the expected chemical shift range. d. Set the number of scans (NS) based on the sample concentration (typically 16 to 128 scans). e. Use a relaxation delay (D1) of 1-5 seconds. For quantitative measurements, a longer D1 (5 x T₁) is required.[2] f. Set the acquisition time (AQ) to at least 1-2 seconds for good resolution.

  • Data Processing: a. Apply a Fourier transform to the free induction decay (FID). b. Phase the spectrum to obtain pure absorption lineshapes. c. Apply baseline correction. d. Calibrate the chemical shift axis using the reference standard. e. Integrate the signals to determine the relative number of fluorine atoms in each environment.

Protocol 2: ¹⁹F NMR for Fragment-Based Screening

Objective: To screen a library of fluorinated fragments for binding to a target protein.

Materials:

  • Fluorinated fragment library

  • Target protein

  • Buffer solution (e.g., phosphate buffer with D₂O for locking)

  • NMR tubes

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the target protein in the appropriate buffer. b. Prepare cocktails of 5-10 fluorinated fragments in the same buffer. Ensure the ¹⁹F NMR signals of the fragments in each cocktail are well-resolved. c. For each cocktail, prepare two NMR samples: i. Reference Sample: Fragment cocktail in buffer. ii. Protein Sample: Fragment cocktail with the target protein (typically at a concentration of 10-50 µM).

  • NMR Data Acquisition: a. Acquire a 1D ¹⁹F NMR spectrum for each reference and protein sample as described in Protocol 1. b. It is crucial to maintain identical experimental conditions (temperature, pulse widths, etc.) for all samples.

  • Data Analysis: a. Compare the spectra of the reference and protein samples for each cocktail. b. Look for changes in the ¹⁹F signals, including:

    • Chemical shift perturbations: A shift in the position of a signal.
    • Line broadening: An increase in the width of a signal.
    • Decrease in signal intensity: This is particularly relevant when using relaxation-filtered experiments. c. Fragments that show significant changes in their ¹⁹F NMR signals are considered "hits" and are prioritized for further validation.

Part 5: Advanced Techniques

For more complex structural problems, 2D NMR techniques can be invaluable.

  • ¹H-¹⁹F HETCOR (Heteronuclear Correlation): Correlates ¹H and ¹⁹F nuclei that are coupled, allowing for the assignment of protons attached to or near fluorinated carbons.[15]

  • ¹³C-¹⁹F HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): Correlates ¹⁹F with directly attached (HSQC) or long-range coupled (HMBC) ¹³C nuclei, providing detailed information about the carbon skeleton.[11][16]

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons and fluorine atoms, which is crucial for determining stereochemistry and conformation.[3]

Conclusion

¹⁹F NMR spectroscopy is an indispensable tool for the analysis of fluorinated heterocycles. Its high sensitivity, wide chemical shift range, and the wealth of information from coupling constants provide a powerful platform for unambiguous structural elucidation, detailed investigation of biomolecular interactions, and real-time reaction monitoring. The protocols and principles outlined in this application note serve as a comprehensive guide for researchers to effectively harness the power of ¹⁹F NMR in their scientific endeavors.

References

  • Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. RSC Publishing.

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC - NIH.

  • 19F Coupling Constants Table. Organofluorine / Alfa Chemistry.

  • On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek.

  • Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds. Benchchem.

  • Determination of size and sign of hetero-nuclear coupling constants from 2D 19F-13C correlation spectra. PubMed.

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry - ACS Publications.

  • 19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry.

  • 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. PMC.

  • 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase.

  • Computational Protocols for the 19F NMR Chemical Shifts. Part 1: Methodological Aspects. ResearchGate.

  • 19F-centred NMR analysis of mono-fluorinated compounds. PMC - NIH.

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC.

  • New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer.

  • 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine.

  • 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC.

  • Fluorine NMR.

  • 19Flourine NMR.

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University.

  • F19 detection. NMR Facility, UCSB Chem and Biochem.

  • Fluorine-19 Nuclear Magnetic Resonance. DTIC.

  • Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI.

  • Evaluation of fluoroorganic compounds with benchtop 19F NMR. Thermo Fisher Scientific.

  • Structure and conformational dynamics of fluorine-containing drugs – new insights for small molecule development using 19F NMR spectrometry. World Pharma Today.

  • PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog.

  • ¹⁹F NMR spectroscopic monitoring of the reaction mixture during the fluorination to give 3 b. ResearchGate.

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH.

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship.

  • A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-Alkylation of 3,3-Difluoropyrrolidine

Welcome to the technical support and troubleshooting guide for the N-alkylation of 3,3-difluoropyrrolidine. This guide is specifically designed for medicinal chemists and process scientists who are incorporating this val...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the N-alkylation of 3,3-difluoropyrrolidine. This guide is specifically designed for medicinal chemists and process scientists who are incorporating this valuable fluorinated building block into complex molecular architectures, such as DPP-4 inhibitors and other targeted therapeutics[1].

While the gem-difluoro group imparts excellent metabolic stability and conformational rigidity, it fundamentally alters the reactivity of the pyrrolidine ring, frequently leading to sluggish reactions, dehydrofluorination (elimination), and over-alkylation.

Part 1: Mechanistic Causality of Side Reactions

To successfully alkylate 3,3-difluoropyrrolidine, one must first understand the stereoelectronic forces at play. The powerful electron-withdrawing inductive effect of the two fluorine atoms pulls electron density away from the nitrogen atom. This drastically lowers the pKa of the amine to approximately 7.5 (compared to 11.3 for a standard pyrrolidine)[2].

Because the amine is a significantly weaker nucleophile, chemists often intuitively apply forcing conditions (strong bases and elevated temperatures) to drive the reaction. However, this directly triggers the most common side reaction: dehydrofluorination . Strong bases abstract a proton adjacent to the fluorine atoms, leading to the elimination of hydrogen fluoride (HF) and the formation of highly reactive, unstable enamine or pyrroline degradation products[3].

Causality N1 3,3-Difluoropyrrolidine (Starting Material) N2 Strong Inductive Effect from CF2 Group N1->N2 N3 Reduced Nitrogen Nucleophilicity (pKa ~7.5) N2->N3 N4 Sluggish Direct N-Alkylation N3->N4 N5 Application of Forcing Conditions (Strong Base / Heat) N4->N5 N6 Side Reaction 1: Dehydrofluorination (Loss of HF) N5->N6 Strong Base N7 Side Reaction 2: Over-alkylation (Quaternary Salt) N5->N7 Excess Alkyl Halide

Logical pathway illustrating how stereoelectronic properties lead to side reactions.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My direct N-alkylation reaction is failing, and LC-MS shows a complex mixture with a mass of [M-19]. What is happening? A1: You are observing the dehydrofluorination side reaction. The[M-19] mass indicates the loss of a fluorine atom (as HF). This occurs when strong bases, such as LHMDS or NaH, are used to force the sluggish alkylation[3]. These bases act on the weakly acidic protons of the pyrrolidine ring rather than simply scavenging the acid byproduct of the alkylation. Solution: Switch to a milder, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃.

Q2: I am observing multiple spots on my TLC and higher mass adducts on LC-MS. Is over-alkylation possible even with a poor nucleophile? A2: Yes. While the starting secondary amine is a poor nucleophile, forcing the reaction with a large excess of alkyl halide to overcome the slow initial rate can lead to the formation of a quaternary ammonium salt (over-alkylation)[4]. Solution: Strictly control the stoichiometry of the electrophile (1.05 to 1.1 equivalents) or switch your synthetic strategy to a reductive amination[5].

Q3: My reaction isn't proceeding at all, even under optimized mild conditions. What am I missing? A3: 3,3-Difluoropyrrolidine is almost exclusively supplied as a stable hydrochloride (HCl) salt to prevent degradation during storage[6]. A common oversight is incomplete free-base generation. If you only add 1.0 equivalent of base, it will be entirely consumed neutralizing the HCl salt, leaving no base to scavenge the acid generated during the actual alkylation event. Solution: Always use at least 2.5 to 3.0 equivalents of your chosen mild base.

Part 3: Quantitative Data Summary

To aid in reaction planning, the following table summarizes the comparative reactivity metrics between standard pyrrolidine and 3,3-difluoropyrrolidine.

Property / MetricPyrrolidine3,3-DifluoropyrrolidineExperimental Implication
Conjugate Acid pKa ~11.3~7.5[2]Requires polar aprotic solvents to boost nucleophilicity.
Nucleophilicity HighLowDirect alkylation is sluggish; requires longer reaction times.
Risk of Defluorination N/AHigh (with strong base)Avoid NaH, LHMDS, or KOtBu[3]. Use DIPEA or K₂CO₃.
Risk of Over-alkylation HighModerateUse strict stoichiometric control or reductive amination[5].
Physical Form Free liquidHCl Salt (Solid)[6]Requires pre-neutralization in the reaction vessel.
Part 4: Experimental Protocols & Self-Validating Workflows

Because 3,3-difluoropyrrolidine is often the most expensive building block in a synthetic sequence, it is highly recommended to perform its installation as late in the synthesis as possible to minimize economic impact[1]. Below are two self-validating protocols designed to bypass common side reactions.

Workflow Start 3,3-Difluoropyrrolidine HCl FreeBase Free Base Generation (Neutralize with mild base) Start->FreeBase Decision Choose Alkylation Strategy FreeBase->Decision DirAlk Direct N-Alkylation (Alkyl Halide) Decision->DirAlk RedAm Reductive Amination (Aldehyde/Ketone) Decision->RedAm DirAlk_Cond Use DIPEA/K2CO3 in DMF. Avoid NaH/LHMDS. DirAlk->DirAlk_Cond RedAm_Cond Use NaBH(OAc)3 in DCE. Stir at RT. RedAm->RedAm_Cond Risk Monitor for Dehydrofluorination DirAlk_Cond->Risk Success Clean N-Alkyl Product RedAm_Cond->Success Risk->Success If controlled

Strategic workflow comparing direct alkylation and reductive amination methods.

Protocol A: Direct N-Alkylation (Optimized to Prevent Elimination)

Use this method when your electrophile is an alkyl halide and cannot be converted to an aldehyde.

  • Free Base Generation: Suspend 3,3-difluoropyrrolidine hydrochloride (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Causality: 1.0 eq of DIPEA neutralizes the HCl salt; the remaining 2.0 eq act as an acid scavenger for the alkylation. DMF enhances the nucleophilicity of the amine.

  • Electrophile Addition: Add the alkyl halide (1.05 eq) dropwise at 0 °C. Causality: Strict stoichiometric control prevents quaternary salt formation (over-alkylation).

  • Thermal Control: Warm to room temperature and stir for 12–18 hours. Do not exceed 60 °C.

  • Self-Validation Step: Sample the reaction for LC-MS.

    • Success: Observation of the [M+H]⁺ peak of the product.

    • Failure (Elimination): Observation of an [M-19] peak indicates the temperature is too high or the base is too strong.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Protocol B: Reductive Amination (The Gold Standard)

This is the preferred method as it inherently avoids over-alkylation and does not require basic conditions, completely eliminating the risk of dehydrofluorination[5].

  • Iminium Formation: To a solution of 3,3-difluoropyrrolidine hydrochloride (1.0 eq) and the target aldehyde/ketone (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add triethylamine (1.0 eq) to liberate the free base. Stir for 1 hour at room temperature.

  • Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), portion-wise. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde.

  • Self-Validation Step: Monitor by TLC (Ninhydrin stain). The secondary amine starting material will stain strongly, while the tertiary amine product will not.

  • Workup: Quench with 1N NaOH to break down boron complexes, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromophenyl Substrates

Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on optimizing reactions involving bromophenyl substrates. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on optimizing reactions involving bromophenyl substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their coupling reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can build robust and reproducible processes.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide

    • Low or No Yield

    • Significant Side Product Formation (Dehalogenation & Homocoupling)

    • Reaction Stalls or Fails to Reach Completion

  • Key Experimental Protocols

    • General Protocol for Suzuki Coupling with a Bromophenyl Substrate

    • Protocol for Screening Ligands and Bases

  • References

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with a bromophenyl substrate not working?

A1: Failure in Suzuki couplings involving bromophenyl substrates can stem from several factors. Common culprits include an inactive catalyst, inappropriate choice of base or solvent, poor quality of the boronic acid, or the presence of oxygen in the reaction mixture. Bromophenyl substrates are generally more reactive than their chloro-analogs but less reactive than iodo-analogs, placing them in a versatile but sometimes sensitive position in the reactivity spectrum.[1][2] A systematic evaluation of each reaction component is often necessary for successful troubleshooting.

Q2: How do I choose the right ligand for my bromophenyl coupling?

A2: Ligand selection is critical for a successful Suzuki coupling. For bromophenyl substrates, electron-rich and bulky phosphine ligands are often the best choice.[3][4] These ligands promote the oxidative addition step, which is a key part of the catalytic cycle, and facilitate the final reductive elimination to form the product.[3] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are highly effective for coupling less reactive aryl halides.[5]

Q3: What is the role of the base, and which one should I use?

A3: The base plays multiple crucial roles in the Suzuki coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic borate species, which facilitates the transmetalation step.[6][7][8] The choice of base can significantly impact the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu). For many bromophenyl couplings, inorganic bases like K₂CO₃ or K₃PO₄ in the presence of water are effective.[1][9]

Q4: Can I run my Suzuki coupling open to the air?

A4: It is generally not recommended to run Suzuki couplings open to the air. The palladium(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Additionally, oxygen can promote the unwanted homocoupling of the boronic acid.[5] It is best practice to degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during Suzuki coupling reactions with bromophenyl substrates.

Issue 1: Low or No Yield

A low or non-existent yield is the most common problem. The following decision tree can guide your troubleshooting process.

Troubleshooting_Low_Yield start Low or No Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are Reagents High Quality? check_catalyst->check_reagents Yes optimize_ligand Screen Different Ligands check_catalyst->optimize_ligand No, try new source/precatalyst check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes check_reagents->optimize_ligand No, purify or use new reagents check_conditions->optimize_ligand No optimize_base Screen Different Bases optimize_ligand->optimize_base optimize_solvent Screen Different Solvents optimize_base->optimize_solvent end Improved Yield optimize_solvent->end

Caption: A decision tree for troubleshooting low reaction yields.

Potential Causes & Solutions
  • Inactive Catalyst:

    • Cause: The palladium(0) catalyst may have been oxidized. Pd(II) sources like Pd(OAc)₂ require in-situ reduction, which can sometimes be inefficient.[2]

    • Solution: Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.

  • Poor Reagent Quality:

    • Cause: The bromophenyl substrate may contain impurities. Boronic acids are prone to decomposition (protodeboronation), especially if they are old or have been stored improperly.[5][10]

    • Solution: Purify the bromophenyl substrate if necessary. Use fresh, high-quality boronic acid. You can check the purity of the boronic acid by NMR.

  • Suboptimal Reaction Conditions:

    • Cause: The choice of ligand, base, solvent, and temperature are all interconnected and crucial for success. An incorrect combination can lead to a failed reaction.

    • Solution: Systematically screen different combinations of these parameters. A good starting point for bromophenyl substrates is a bulky phosphine ligand, a carbonate or phosphate base, and a solvent mixture like dioxane/water or toluene/water.[1][9]

Issue 2: Significant Side Product Formation

The presence of side products can complicate purification and reduce the yield of the desired product. The two most common side reactions are dehalogenation and homocoupling.

A. Dehalogenation

This is the replacement of the bromine atom with a hydrogen atom on your starting material.[11]

  • How to Identify: Look for a byproduct with a molecular weight corresponding to the arene (your starting material minus the bromine). This can be confirmed by GC-MS or ¹H NMR.[11]

  • Causes:

    • Hydride Source: The presence of a hydride source in the reaction mixture can lead to dehalogenation.[5] This can come from certain bases or solvents.

    • High Temperature/Long Reaction Time: Prolonged heating can increase the likelihood of this side reaction.[11]

  • Solutions:

    • Base Selection: Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃.

    • Solvent Choice: Use aprotic solvents like dioxane or toluene instead of protic solvents like alcohols.[5]

    • Temperature and Time: Run the reaction at the lowest effective temperature and monitor it closely to avoid unnecessary heating after completion.[11]

B. Homocoupling

This is the coupling of two boronic acid molecules to form a biaryl byproduct.

  • How to Identify: This byproduct will have a molecular weight double that of the aryl group of your boronic acid.

  • Causes:

    • Oxygen: The presence of oxygen is a major promoter of homocoupling.[5]

    • Inefficient Transmetalation: If the transmetalation step is slow, the boronic acid has more opportunity to homocouple.

  • Solutions:

    • Thorough Degassing: Ensure your reaction mixture is properly degassed before heating.

    • Optimize Ligand and Base: A more effective ligand and base combination can speed up the catalytic cycle and minimize the time available for homocoupling.

Suzuki_Catalytic_Cycle_and_Side_Reactions cluster_cycle Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation Ar'B(OH)₂ Base Dehalogenation Dehalogenation (Ar-H) OxAdd->Dehalogenation Hydride Source RedElim Reductive Elimination Transmetalation->RedElim Homocoupling Homocoupling (Ar'-Ar') Transmetalation->Homocoupling O₂ RedElim->Pd0 Ar-Ar'

Caption: The Suzuki catalytic cycle with key side reaction pathways.

Issue 3: Reaction Stalls or Fails to Reach Completion

Sometimes a reaction will start but not go to completion, leaving a mixture of starting materials and product.

  • Causes:

    • Catalyst Deactivation: The catalyst can deactivate over the course of the reaction. This can be due to the formation of palladium black (insoluble palladium particles) or coordination of an inhibiting species to the palladium center.[2]

    • Insufficient Base: The base is consumed during the reaction, and an insufficient amount can lead to a stall.

    • Poor Solubility: If any of the reagents or intermediates are not sufficiently soluble in the chosen solvent, the reaction rate can be severely limited.

  • Solutions:

    • Use a More Robust Catalyst: Modern precatalysts are often more stable and resistant to deactivation.

    • Increase Base Equivalents: Try increasing the amount of base to 2.5-3 equivalents.

    • Solvent Screening: If solubility is an issue, screen different solvents or solvent mixtures. Sometimes a co-solvent can dramatically improve results.[9] The use of water as a co-solvent can be beneficial for dissolving inorganic bases.[9][12]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Bromophenyl Substrate

This protocol provides a robust starting point for your optimization efforts.

  • Reagent Preparation:

    • To a dry reaction vessel, add the bromophenyl substrate (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) and ligand if required.

  • Solvent Addition and Degassing:

    • Add the solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

    • Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles.[5]

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool it to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Screening Ligands and Bases

For challenging substrates, a systematic screening of ligands and bases is often necessary. This can be done efficiently in parallel.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Ligand PPh₃SPhosXPhosNone (for ligandless)
Base K₂CO₃K₃PO₄Cs₂CO₃t-BuONa
Catalyst Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)
Solvent Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)
Temperature 90 °C90 °C90 °C90 °C

Procedure: Set up a series of small-scale reactions, each with a different combination of ligand and base, keeping all other parameters constant. Analyze the outcome of each reaction by LC-MS or ¹H NMR to determine the optimal conditions.

References

  • Ceniviva, G. P., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7474-7483. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Ceniviva, G. P., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Gensch, T., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 6(9), 5643-5647. [Link]

  • Kaczorowska, K., et al. (2019). Optimization of the Suzuki cross-coupling reaction to obtain 8a. ResearchGate. [Link]

  • Bykova, M. V., et al. (2015). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 43, 691-696. [Link]

  • Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4944. [Link]

  • Chemistry LibreTexts. (2023). Suzuki Cross Coupling. Retrieved from [Link]

  • Sharma, S., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5249-5270. [Link]

  • Newman, S. G., et al. (2013). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society, 135(34), 12644-12647. [Link]

  • Maleki, A., et al. (2016). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. ResearchGate. [Link]

  • ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Cembellín, S., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(4), 528. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Retrieved from [Link]

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 1042-1053. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]

  • Uozumi, Y., et al. (2013). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. The Journal of Organic Chemistry, 78(22), 11479-11487. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heavily halogenated, lipophilic amines during in vitro biological a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heavily halogenated, lipophilic amines during in vitro biological assays.

Handling 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine (CAS: 1936680-88-4) requires a deep understanding of its physicochemical profile. This guide moves beyond basic "add more DMSO" advice; it provides a mechanistic breakdown of why this compound precipitates and offers self-validating formulation protocols to ensure the integrity of your assay data.

Physicochemical Profiling & Causality of Precipitation

To solve a solubility issue, we must first understand the structural causality driving the precipitation. This compound features a highly lipophilic 3-bromobenzyl group attached to a 3,3-difluoropyrrolidine ring.

Table 1: Structural Impact on Aqueous Solubility

Structural FeaturePhysicochemical ImpactSolubilization Challenge in Assays
3,3-Difluoropyrrolidine Core Lowers basicity (pKa ~7.5) compared to unsubstituted pyrrolidine (pKa ~11.3) (1)[1].At physiological pH (7.4), nearly 50% of the compound exists as an unprotonated, neutral free base, drastically reducing water solubility.
3-Bromobenzyl Group Drives high lipophilicity (LogP) and steric bulk.Promotes hydrophobic aggregation and non-specific binding to polystyrene plasticware.
Tertiary Amine pH-dependent ionization state.Highly susceptible to "crashing out" when diluted from organic solvents into neutral or alkaline biological buffers.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound instantly turn cloudy when diluted from a DMSO stock into PBS or cell culture media? A1: This is a classic example of kinetic precipitation. While the compound is highly soluble in 100% DMSO, its thermodynamic solubility in aqueous media is extremely low. When the DMSO concentration drops abruptly upon dilution, the solvent capacity is lost faster than the highly lipophilic 3-bromophenyl and difluoropyrrolidine groups can disperse (2)[2]. Because the compound's pKa is near physiological pH, it exists largely as a hydrophobic free base that rapidly aggregates.

Q2: Can I just increase the DMSO concentration to keep it soluble? A2: Only up to a strict physiological limit. For biochemical (cell-free) assays, you might tolerate up to 2-5% DMSO. However, for cell-based assays, DMSO concentrations above 0.1% - 0.5% (v/v) cause solvent-induced cytotoxicity, alter membrane permeability, and confound assay readouts (2)[2].

Q3: What is the most reliable formulation strategy for cell-based assays? A3: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic 3-bromophenyl moiety, while its hydrophilic exterior ensures aqueous solubility. This method avoids the membrane-disrupting effects of standard surfactants (3)[3].

Q4: If I must use a surfactant, which one is recommended? A4: Non-ionic surfactants like Tween-20 can be used for robust biochemical assays at concentrations of 0.01% - 0.05%. They form micelles that shield the hydrophobic compound. However, never use these in electrophysiological assays (e.g., hERG safety pharmacology), as surfactants potently inhibit ion channels and lyse sensitive cells (4)[4].

Q5: Does adjusting the assay buffer pH help? A5: Yes, if your biological target tolerates it. Because the pyrrolidine nitrogen is a weak base, lowering the buffer pH to 6.0–6.5 will fully protonate the amine, forming a highly water-soluble cationic salt.

Solubilization Workflows & Logical Relationships

Workflow Start Compound Precipitation in Assay Buffer CheckDMSO Is final DMSO concentration < 0.5%? Start->CheckDMSO AdjustDMSO Reduce stock conc. or increase DMSO limit CheckDMSO->AdjustDMSO No CheckpH Can assay tolerate pH 6.0 - 6.5? CheckDMSO->CheckpH Yes AdjustDMSO->CheckpH AdjustpH Lower pH to protonate pyrrolidine nitrogen CheckpH->AdjustpH Yes UseExcipients Formulate with HP-β-CD or Tween-20 CheckpH->UseExcipients No AdjustpH->UseExcipients Still Precipitates Success Compound Solubilized (Validate via Centrifugation) AdjustpH->Success Soluble UseExcipients->Success

Caption: Troubleshooting workflow for resolving kinetic precipitation of lipophilic amines in aqueous media.

Mechanism Drug 1-[(3-Bromophenyl)methyl]- 3,3-difluoropyrrolidine (Hydrophobic Free Base) Complex Inclusion Complex (Thermodynamically Stable in Aqueous Buffer) Drug->Complex Encapsulation (Non-covalent) CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Shell) CD->Complex Host-Guest Interaction

Caption: Mechanism of host-guest inclusion complexation with HP-β-Cyclodextrin.

Validated Experimental Protocols

A protocol is only as good as its validation. The following methodologies are designed as self-validating systems , ensuring you do not proceed to your assay with a precipitated compound.

Protocol 1: Preparation of HP-β-CD Inclusion Complexes (Recommended for Cell-Based Assays)

Mechanistic Rationale: HP-β-CD provides a hydrophobic microenvironment for the 3-bromophenyl group while maintaining an aqueous exterior, bypassing the need for membrane-disrupting surfactants (3)[3].

  • Prepare Excipient : Dissolve HP-β-CD in your final assay buffer (e.g., PBS or HEPES) to a concentration of 10% (w/v).

  • Prepare Compound Stock : Dissolve 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine in 100% anhydrous DMSO to yield a 10 mM stock.

  • Complexation : Under vigorous vortexing, add the DMSO stock dropwise to the HP-β-CD solution to reach your desired top concentration (e.g., 100 µM compound, 1% final DMSO).

  • Equilibration : Incubate the mixture on an orbital shaker at 37°C for 2 to 4 hours to allow thermodynamic equilibration of the host-guest complex.

  • Self-Validation Step : Centrifuge the sample at 10,000 × g for 10 minutes.

    • Pass Condition: No visible pellet forms. To validate microscopic solubility, sample the supernatant and quantify via UV-Vis or LC-MS/MS against a standard curve. A >95% recovery confirms complete complexation.

    • Fail Condition: A visible pellet indicates saturation. Proceed to reduce the compound concentration or increase HP-β-CD to 20% (w/v).

Protocol 2: Step-Down Dilution for Biochemical Assays

Mechanistic Rationale: Direct dilution into aqueous media causes kinetic precipitation. A step-down approach using a surfactant intermediate prevents local supersaturation by immediately encapsulating the compound in micelles.

  • Prepare Compound Stock : Prepare a 10 mM stock in 100% DMSO.

  • Prepare Intermediate Buffer : Supplement a fraction of your assay buffer with 0.1% Tween-20.

  • First Dilution : Dilute the DMSO stock 1:10 into the intermediate buffer, pipetting rapidly to ensure immediate micellar encapsulation (Yields: 1 mM compound, 10% DMSO, 0.1% Tween-20).

  • Final Dilution : Dilute this intermediate 1:100 into the final assay buffer (Yields: 10 µM compound, 0.1% DMSO, 0.001% Tween-20).

  • Self-Validation Step : Measure the optical density (OD) of the final solution at 600 nm in a spectrophotometer.

    • Pass Condition: OD600 remains < 0.05, indicating no light scattering from colloidal aggregates.

    • Fail Condition: OD600 > 0.05 indicates aggregate formation. The assay must be aborted, and surfactant concentration optimized.

Table 2: Excipient Tolerability Guidelines for In Vitro Assays

ExcipientMechanism of ActionMax Conc. (Cell-Based)Max Conc. (Biochemical)Notes
DMSO Co-solvent (reduces dielectric constant)0.1% - 0.5% (v/v)2% - 5% (v/v)High concentrations cause cytotoxicity and membrane permeabilization.
HP-β-CD Host-guest inclusion complexation1% - 2% (w/v)Up to 10% (w/v)Excellent for lipophilic compounds; does not disrupt cell membranes.
Tween-20 Micellar encapsulation (Surfactant)< 0.001% (v/v)0.01% - 0.05% (v/v)Avoid in electrophysiology (hERG assays) due to ion channel interference (4)[4].

References

  • Title : Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source : MDPI URL :[Link]

  • Title : Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development Source : PMC (PubMed Central) URL :[Link]

  • Title : Suitability of commonly used excipients for electrophysiological in-vitro safety pharmacology assessment of effects on hERG potassium current and on rabbit Purkinje fiber action potential Source : PubMed URL :[Link]

Sources

Optimization

"degradation pathways of bromophenyl-containing molecules under experimental conditions"

Welcome to the Application Scientist Support Hub. This guide is engineered for researchers and drug development professionals investigating the degradation pathways of bromophenyl-containing compounds (e.g., polybrominat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. This guide is engineered for researchers and drug development professionals investigating the degradation pathways of bromophenyl-containing compounds (e.g., polybrominated diphenyl ethers [PBDEs], brominated active pharmaceutical ingredients, and flame retardants).

Rather than simply listing procedures, this guide deconstructs the causality behind experimental parameters, ensuring your workflows are mechanistically sound and self-validating.

Module 1: Photochemical Degradation (UV/Vis & Photolysis)

Causality & Mechanism

Photochemical dehalogenation is driven by the excitation of the aromatic system. The bond dissociation energy (BDE) of the C–Br bond in model compounds like bromobenzene is relatively low (approximately 82.6 kcal/mol)[1]. Under UV irradiation, the molecule transitions to a π→σ* excited state, leading to homolytic C–Br bond cleavage[2]. Additionally, if the solvent allows for electron transfer, a radical anion intermediate is formed, which lowers the BDE by up to 75%, rapidly accelerating debromination[1].

Troubleshooting FAQ

Q: Why am I detecting high molecular weight polymeric byproducts instead of clean, lower-brominated congeners during UV exposure? A: This is a classic solvent-dependency issue. When C–Br bonds cleave, highly reactive phenyl radicals are generated. If your experimental matrix lacks sufficient hydrogen donors (e.g., running the reaction in pure water or a non-donating solvent), these radicals cannot abstract a hydrogen atom to form the stable debrominated product. Instead, the radicals will attack other parent molecules, initiating polymerization[1]. Fix: Switch to a solvent system with high hydrogen atom transfer (HAT) capability, such as a methanol or toluene blend.

Self-Validating Protocol: Standardized Photodegradation Assay
  • Matrix Preparation: Dissolve the target bromophenyl compound in a hydrogen-donating solvent (e.g., 50:50 methanol/water) to a working concentration of 10–50 µM.

  • Deoxygenation: Transfer to a quartz photoreactor. Purge the system with high-purity N₂ for 30 minutes. Causality: Dissolved oxygen quenches triplet excited states and forms reactive oxygen species (ROS), which convolute the primary degradation pathway.

  • Irradiation: Expose the solution to a medium-pressure Hg lamp equipped with a 300 nm cut-off filter to target the specific π→σ* transitions of the brominated ring[2].

  • Kinetic Sampling: Withdraw 1 mL aliquots at logarithmic time intervals (e.g., 0, 5, 15, 30, 60 mins). Immediately inject into dark, amber vials pre-chilled to 4°C to thermally quench the reaction.

  • System Validation (Mass Balance Check): Analyze samples via GC-MS and Ion Chromatography (IC). Calculate the molar mass balance by summing the remaining parent compound, quantified debrominated intermediates, and free bromide ions (Br⁻). Rule: A mass balance recovery of <90% indicates unquantified volatilization or unwanted polymerization, invalidating the kinetic rate calculation.

Photodegradation A Bromophenyl Compound (Ground State) B Excited State (π→σ*) A->B UV Irradiation (~300 nm) C Homolytic C-Br Cleavage B->C Direct Photolysis D Radical Anion Formation (Electron Transfer) B->D Solvent Interaction E Phenyl Radical + Br• C->E D->E Br- loss F H-Abstraction (Debrominated Product) E->F H-Donor Present G Polymerization (Byproducts) E->G H-Donor Absent

Caption: Photochemical degradation pathways of bromophenyl molecules under UV irradiation.

Module 2: Reductive Debromination via Nanoscale Zerovalent Iron (nZVI)

Causality & Mechanism

Reductive debromination using nZVI relies on direct electron transfer from the iron core (Fe⁰ → Fe²⁺ + 2e⁻) to the halogenated ring. For highly brominated molecules like decabromodiphenyl ether (BDE-209), degradation is stepwise. The positional preference of bromine elimination is dictated by steric hindrance; meta and para bromines are often removed before ortho bromines[3][4][5].

Troubleshooting FAQ

Q: My nZVI debromination of BDE-209 stalls at tetra- and penta-BDE congeners. How do I drive the reaction to complete dehalogenation (diphenyl ether)? A: Unamended nZVI suffers from rapid surface passivation (iron oxide shell formation) and struggles to overcome the higher thermodynamic stability of lower-brominated congeners[4][6]. To break this bottleneck, transition to a bimetallic system like palladized nZVI (nZVI/Pd, ~0.3 wt% Pd). Palladium acts as a catalytic promoter, facilitating the rapid formation of reactive surface precursor complexes and easily overcoming the activation energy barrier for sequential debromination of adjacent bromines[6].

Self-Validating Protocol: Anoxic nZVI Reductive Debromination
  • Catalyst Preparation: Use vacuum freeze-dried nZVI or nZVI/Pd to prevent premature atmospheric oxidation[6].

  • Solvent Matrix: Prepare the bromophenyl stock in a 50:50 (v/v) acetone/water mixture. Causality: Highly brominated congeners are extremely hydrophobic; acetone ensures bioavailability at the nanoparticle surface[5][6].

  • Anoxic Chamber Setup: Conduct the experiment inside an anaerobic glovebox (N₂/H₂ atmosphere). Sparge the solvent matrix with N₂ for 1 hour prior to catalyst addition.

  • Reaction Initiation: Add 2.0 g/L of nZVI to the solution. Agitate continuously on a rotary shaker at 25°C to maintain nanoparticle suspension.

  • System Validation (Control Blanks): Run two parallel control reactors:

    • Control A: Bromophenyl compound + Matrix (No nZVI) to rule out hydrolysis or reactor-wall sorption.

    • Control B: nZVI + Matrix (No compound) to establish the baseline baseline hydrogen evolution and iron oxidation rate.

  • Analysis: Extract with hexane and analyze via GC-ECD (Electron Capture Detector), which offers superior sensitivity for halogenated intermediates[5].

nZVI_Mechanism Step1 Anoxic Setup (N2 Purged) Step2 nZVI Surface Adsorption Step1->Step2 Step3 Direct Electron Transfer (Fe0 → Fe2+ + 2e-) Step2->Step3 Step4 Stepwise Debromination (Loss of Br-) Step3->Step4 Step5 Lower Brominated Congeners (Reaction Stalls) Step4->Step5 Unamended nZVI Step6 Complete Debromination (Diphenyl Ether) Step4->Step6 nZVI/Pd System Catalyst Palladium (Pd) Catalyst (Lowers Activation Energy) Catalyst->Step4

Caption: Stepwise reductive debromination workflow using nanoscale zerovalent iron (nZVI).

Module 3: Oxidative Degradation (Permanganate & AOPs)

Causality & Mechanism

Advanced oxidation of bromophenols using Potassium Permanganate [Mn(VII)] is highly dependent on the protonation state of the target molecule. The reaction relies on the deprotonation of the phenol to a phenoxide ion, which is significantly more electron-rich and reactive toward oxidants[7].

Troubleshooting FAQ

Q: During Mn(VII) oxidation, my degradation efficiency drops drastically at both highly acidic and highly alkaline pH levels. Why? A: The oxidation kinetics of bromophenols by Mn(VII) exhibit a strict bell-shaped pH-rate profile[7]. At low pH, the phenol remains protonated and less reactive. At excessively high pH, the speciation of the oxidant shifts, reducing its thermodynamic oxidation potential. Fix: Always buffer your reactions near the specific pKa value of your target bromophenol to maximize the second-order rate constant ( kMn(VII)​ )[7].

Q: I am detecting unknown high-mass peaks in my LC-MS after oxidation. What are they? A: These are likely brominated polymeric products. Oxidation of bromophenols generates phenoxyl radicals. Instead of fully mineralizing, these radicals often undergo coupling reactions with each other, forming toxic, high-molecular-weight polymeric byproducts[7].

Quantitative Data Summary

The following table synthesizes critical kinetic and thermodynamic parameters required for precise experimental design and predictive modeling:

ParameterTarget System / CompoundExperimental ValueMechanistic Impact
Bond Dissociation Energy (C–Br) Bromobenzene~82.6 kcal/molDefines the energy threshold required for homolytic cleavage via UV irradiation[1].
First-Order Rate Constant ( kobs​ ) BDE-209 + Resin-bound nZVI0.28 ± 0.04 h⁻¹Dictates the necessary sampling intervals for accurate kinetic assays over a 10-day period[5].
Optimal pH for Oxidation Bromophenols + Mn(VII)Near compound pKaMaximizes the concentration of reactive phenoxide ions, accelerating oxidation kinetics[7].
Catalyst Enhancement Factor nZVI vs. nZVI/Pd (0.3 wt%)Shift to complete debrominationPd prevents surface passivation and mitigates steric hindrance, driving end-products to diphenyl ether[6].

References

  • Pathways for the Anaerobic Microbial Debromination of Polybrominated Diphenyl Ethers | Environmental Science & Technology |[Link]

  • Debromination of Polybrominated Diphenyl Ethers by Nanoscale Zerovalent Iron: Pathways, Kinetics, and Reactivity | Environmental Science & Technology |[Link]

  • Debromination of Decabrominated Diphenyl Ether by Resin-Bound Iron Nanoparticles | Environmental Science & Technology |[Link]

  • Photodissociation of bromobenzene, dibromobenzene, and 1,3,5-tribromobenzene | Journal of Physical Chemistry A |[Link]

  • Kinetics and Pathways for the Debromination of Polybrominated Diphenyl Ethers by Bimetallic and Nanoscale Zerovalent Iron | National Institutes of Health (PMC) |[Link]

  • CHAPTER 6: Photochemical Degradation | Royal Society of Chemistry (RSC) |[Link]

  • Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate | Environmental Science & Technology |[Link]

Sources

Troubleshooting

Pyrrolidinone Alkylation Support Center: Minimizing O-Alkylation Side Products

Welcome to the Process Chemistry Technical Support Center. A frequent challenge in the functionalization of lactams, particularly 2-pyrrolidinone, is the unintended formation of O-alkylated side products (e.g., 2-alkoxy-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. A frequent challenge in the functionalization of lactams, particularly 2-pyrrolidinone, is the unintended formation of O-alkylated side products (e.g., 2-alkoxy-1-pyrrolines) instead of the target N-alkylated lactams.

Because the deprotonated pyrrolidinone acts as an ambident nucleophile, the regioselectivity of the alkylation is highly sensitive to the reaction environment. As Senior Application Scientists, we have designed this guide to provide you with mechanistic troubleshooting, quantitative parameter comparisons, and a self-validating protocol to ensure your syntheses strongly favor N-alkylation.

🔬 Frequently Asked Questions & Mechanistic Troubleshooting

Q1: How do I definitively identify whether I have formed the N-alkylated or O-alkylated product? A: The isomers can be rapidly distinguished using ¹³C NMR spectroscopy. In the O-alkylated byproduct, the methylene carbon of the alkyl group attached to the oxygen atom is heavily deshielded and will appear significantly further downfield (typically 60–70 ppm). In contrast, the methylene carbon attached to the nitrogen in the desired N-alkylated product typically resonates further upfield (40–50 ppm)[1].

Q2: Why does O-alkylation occur, and how does Pearson's HSAB theory dictate selectivity? A: Deprotonation of 2-pyrrolidinone yields an ambident anion where the negative charge is delocalized across both the nitrogen and oxygen atoms. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, the highly electronegative oxygen atom acts as a "hard" nucleophile, while the less electronegative, more polarizable nitrogen atom acts as a "soft" nucleophile[2][3]. If your protocol utilizes a "hard" electrophile (e.g., dialkyl sulfates, triflates, or oxonium salts), it will preferentially attack the hard oxygen atom. To favor N-alkylation, you must employ "soft" electrophiles like alkyl iodides or benzyl bromides[1][4].

Q3: How do my choices of base and solvent influence the N:O alkylation ratio? A: Solvent and counterion pairing dictate the aggregation state of the lactam enolate. Using a strong, non-coordinating base like Sodium Hydride (NaH) in a polar aprotic solvent (such as anhydrous DMF or THF) is optimal. Polar aprotic solvents effectively solvate the Na⁺ cation, leaving a "naked" or loosely paired ambident anion where the softer nitrogen atom is free to attack the electrophile, driving N-alkylation[1]. Conversely, using silver salts (which coordinate tightly to halides, promoting S_N1-like O-attack) or employing Mitsunobu conditions (which generate hard alkoxyphosphonium intermediates) will almost exclusively yield O-alkylation[4].

📊 Quantitative Parameter Comparison

To systematically optimize your reaction, consult the following matrix of reaction parameters and their mechanistic impact on regioselectivity.

Reaction ParameterFavors N-Alkylation (Target)Favors O-Alkylation (Side Product)Mechanistic Causality
Electrophile Hardness Soft (Alkyl iodides, benzyl bromides)Hard (Dimethyl sulfate, triflates, Meerwein salts)Soft electrophiles match the polarizable N-atom; hard electrophiles match the electronegative O-atom[1][4].
Base / Counterion Strong, non-coordinating (NaH, KHMDS)Weak or Ag-based (Ag₂CO₃)NaH ensures complete deprotonation to a reactive anion[1]. Ag⁺ coordinates to halides, driving hard O-attack.
Solvent Polarity Polar Aprotic (DMF, THF, DMSO)Non-polar or ProticPolar aprotic solvents solvate the metal cation, freeing the ambident lactam anion to react at the nitrogen[1].
Reaction Type Direct base-mediated alkylationMitsunobu reaction conditionsMitsunobu generates a hard alkoxyphosphonium intermediate, leading exclusively to O-alkylation[4].

🔀 Regioselectivity Optimization Workflow

Use the following decision tree to troubleshoot high levels of O-alkylation in your current synthetic route.

RegioselectivityWorkflow Start Issue: High O-Alkylation (2-alkoxy-1-pyrroline detected) CheckElec 1. Evaluate Electrophile Start->CheckElec HardElec Hard Electrophile (Sulfates, Triflates) CheckElec->HardElec Current State CheckBase 2. Evaluate Base & Solvent CheckElec->CheckBase Already Soft SoftElec Switch to Soft Electrophile (Alkyl Iodides, Benzyl Bromides) HardElec->SoftElec Action SoftElec->CheckBase WeakBase Weak Base / Protic Solvent (K2CO3 in EtOH) CheckBase->WeakBase Current State CheckTemp 3. Evaluate Temperature CheckBase->CheckTemp Already Optimal StrongBase Use Strong Base in Aprotic Solvent (NaH in anhydrous DMF/THF) WeakBase->StrongBase Action StrongBase->CheckTemp HighTemp High Temp / Exothermic CheckTemp->HighTemp Current State Success Maximized N-Alkylation (Target Lactam) CheckTemp->Success Already Optimal LowTemp Control Temp (0°C to RT) Prevents Polymerization HighTemp->LowTemp Action LowTemp->Success

Decision tree for optimizing reaction conditions to minimize O-alkylation in pyrrolidinones.

🧪 Standard Operating Procedure: Regioselective N-Alkylation of 2-Pyrrolidinone

This protocol utilizes NaH and Methyl Iodide in DMF. It is designed as a self-validating system , meaning specific visual cues are built into the steps to confirm chemical causality and prevent downstream failures.

Reagents Required: 2-Pyrrolidinone (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.1 eq), Methyl Iodide (1.2 eq), Anhydrous DMF.

Step 1: Base Preparation & Deprotonation
  • Wash the Base: In a flame-dried, argon-purged flask, suspend NaH in a minimal amount of anhydrous hexanes. Stir briefly, let settle, and carefully decant the solvent to remove the mineral oil.

    • Causality: Removing the oil ensures accurate stoichiometry. 2-Pyrrolidinone has a high pKa (~24.5); insufficient active base leads to incomplete deprotonation and high starting material recovery[1].

  • Resuspend: Add anhydrous DMF to the washed NaH and cool the suspension to 0 °C using an ice bath.

  • Deprotonate: Dissolve 2-pyrrolidinone in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Self-Validation Checkpoint: Observe the reaction. Hydrogen gas evolution must be visible. Allow the mixture to warm to room temperature and stir until gas evolution ceases (approx. 1 hour). The opaque suspension will transition into a clear solution , visually confirming the successful and complete formation of the sodium salt of 2-pyrrolidinone[1].

Step 2: Alkylation
  • Cooling: Cool the clear solution back to 0 °C.

  • Electrophile Addition: Add methyl iodide (a soft electrophile) dropwise via syringe.

    • Causality: Maintaining a low temperature (0 °C) during addition controls the exothermic nature of the alkylation. Allowing the reaction to overheat at this stage can trigger the ring-opening polymerization of the lactam into polypyrrolidone (Nylon 4), which presents as a highly viscous or solidified reaction mixture[1].

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–16 hours. Monitor via TLC or LC-MS until the starting material is fully consumed.

Step 3: Quench & Workup
  • Mild Quench: Cool the mixture to 0 °C and carefully quench by slowly adding saturated aqueous NH₄Cl.

    • Causality: NH₄Cl neutralizes the excess base safely. You must avoid prolonged exposure to strong aqueous bases (like NaOH) or strong acids during workup, as this will cause the lactam ring to hydrolyze into 4-aminobutanoic acid[1].

  • Extraction: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers extensively with brine (to remove residual DMF), dry over Na₂SO₄, and concentrate under vacuum to isolate the N-alkylated product.

📚 References

  • Dialkyl Carbonates in the Green Synthesis of Heterocycles - Frontiers. Frontiers in Chemistry.[Link]

  • Organic Synthesis: General Remarks - Wiley-VCH. Wiley-VCH. [Link]

Sources

Optimization

"reaction condition optimization for greener synthesis of N-heterocycles"

Welcome to the GreenChem Solutions Technical Support Center . As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in navigating the complexit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the GreenChem Solutions Technical Support Center . As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in navigating the complexities of green synthesis for N-heterocycles (e.g., quinolines, indoles, pyrimidines, and quinoxalines).

Transitioning from traditional, solvent-heavy, energy-intensive methods to sustainable protocols requires a deep understanding of reaction causality, thermodynamics, and catalytic cycles. This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to ensure your green optimizations are both scalable and reproducible.

📊 Quantitative Data: Green Reaction Conditions Comparison

Before diving into troubleshooting, it is crucial to benchmark your current processes against established green methodologies. The table below summarizes optimized parameters for synthesizing key N-heterocyclic scaffolds[1][2][3].

Target N-HeterocycleGreen MethodologySolvent / MediumCatalyst / ReagentReaction TimeTypical Yield
Quinolines Microwave (MW)WaterPSSA (Solid Acid)10–15 min85–95%
Quinoxalin-2-ones Visible Light (Blue LED)DMF (or Cyrene)Ru(bpy)₃Cl₂ / Air (O₂)12 hours40–86%
Pyrimidines UltrasoundEthanolK-10 Montmorillonite20–30 min80–90%
Chiral Piperidines Enzyme CascadeAqueous Buffer (pH 7.5)Transaminases / IREDs24 hoursUp to 84%

❓ Frequently Asked Questions (FAQs)

Q1: Why should I use Design of Experiments (DoE) instead of One-Factor-At-A-Time (OFAT) for optimizing green reactions? A: OFAT ignores interaction effects between variables (e.g., how the dielectric constant of a green solvent changes with temperature). DoE utilizes statistical matrices (like Fractional Factorial or Box-Behnken designs) to map the entire reaction space simultaneously. This identifies Critical Process Parameters (CPPs) with significantly fewer experiments, fundamentally reducing chemical waste during the optimization phase itself.

DoE_Workflow N1 1. Define Target N-Heterocycle N2 2. Select Green Variables (Solvent, Temp, Catalyst) N1->N2 N3 3. Fractional Factorial (Screening Main Effects) N2->N3 N4 4. Identify Critical Process Parameters N3->N4 N5 5. Response Surface Methodology (RSM) N4->N5 N6 6. Optimal Green Reaction Space N5->N6

Fig 1. DoE workflow for optimizing green synthesis parameters.

Q2: How does water act as an effective solvent in microwave-assisted synthesis when most organic precursors are highly hydrophobic? A: The causality lies in thermodynamics and microwave physics. At elevated temperatures under microwave irradiation, the dielectric constant of water drops significantly, mimicking the solvation properties of polar aprotic solvents. Furthermore, the "hydrophobic effect" forces non-polar reactants together into suspended micro-droplets, drastically increasing their effective local concentration and accelerating cycloadditions[1].

🛠️ Troubleshooting Guide

Issue 1: Incomplete Conversion in Aqueous Microwave Synthesis

Symptom: TLC or LC-MS shows >30% unreacted starting materials after standard microwave irradiation times (e.g., 15 mins at 120°C). Causality: The reaction mixture lacks sufficient microwave absorptivity (loss tangent), or the hydrophobic substrates are forming a rigid phase separation that the hydrophobic effect alone cannot overcome. Solution:

  • Doping: Add a benign ionic liquid (e.g., 1-2 mol% of a choline-based salt) to spike the dielectric heating rate.

  • Surfactant Catalysis: Switch to a dual-role catalyst like Polystyrenesulfonic acid (PSSA). PSSA acts as both a Brønsted acid to activate carbonyls and a polymeric surfactant to emulsify the hydrophobic precursors in water[1].

Issue 2: Reaction Stalls at 50% in Visible-Light Photoredox Cross-Coupling

Symptom: Synthesis of aminomethyl-substituted N-heterocycles using Ru(bpy)₃Cl₂ halts prematurely. Causality: This specific C(sp2)–C(sp3) cross-dehydrogenative-coupling relies on ambient air (O₂) as a green terminal oxidant to turn over the Ru(III) intermediate back to the active Ru(II) ground state[2]. If the reaction vial is sealed without adequate headspace, oxygen is rapidly depleted, breaking the catalytic cycle. Solution: Run the reaction in an open-air setup with a drying tube, or utilize a continuous flow reactor equipped with an oxygen-permeable membrane. Ensure vigorous stirring (≥800 rpm) to maximize the gas-liquid interfacial area.

Photocatalytic_Cycle PC Ru(II) PC_star Ru(II)* PC->PC_star Blue LED (hv) PC_ox Ru(III) PC_star->PC_ox SET to O2 O2 Air (O2) PC_star->O2 Reduces PC_ox->PC SET from Substrate Substrate N-Het + Amine Substrate->PC_ox Oxidizes Product Coupled Product Substrate->Product Radical Coupling

Fig 2. Visible-light photoredox catalytic cycle requiring O2 as a green oxidant.

Issue 3: Premature Catalyst Deactivation in Multienzyme Cascades

Symptom: In one-pot enzymatic synthesis of chiral N-heterocycles, the secondary enzyme (e.g., imine reductase) loses activity within 2 hours. Causality: Coordinated regulation is the core challenge in biocatalysis[4]. Intermediate accumulation or localized pH shifts caused by the primary transaminase reaction denatures the downstream reductase. Solution: Implement a modular cascade strategy. Immobilize the enzymes on separate solid supports (e.g., distinct resin beads). This compartmentalization prevents direct protein-protein interference and allows for easy recovery and recycling of the biocatalysts via simple filtration[4].

🧪 Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Aqueous Synthesis of Quinolines

This protocol utilizes water as a green solvent and validates dielectric heating efficiency.

  • Preparation: In a 10 mL microwave-safe quartz vial, add the substituted aniline (1.0 mmol), the corresponding aldehyde/ketone (1.2 mmol), and PSSA (5 mol%).

  • Solvation: Add 3.0 mL of deionized water. Add a magnetic stir bar.

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Program a ramp time of 2 minutes to reach 120°C, holding for 10 minutes at a maximum power of 150 W.

  • Self-Validation Check (5 Min Mark): Pause the reaction at 5 minutes. The mixture should transition from a heterogeneous suspension to a near-homogeneous emulsion due to the hydrophobic effect. If large solid chunks remain, abort, add 0.5 mL of ethanol as a green co-solvent, and restart.

  • Workup: Cool the vial rapidly using compressed air. The quinoline product will precipitate out of the aqueous phase. Filter the solid, wash with cold water, and recrystallize from ethanol. The aqueous filtrate containing PSSA can be reused for up to 3 cycles[1].

Protocol B: Visible-Light Photocatalytic C-H Functionalization

A highly atom-economical method for aminomethylation of quinoxalin-2(1H)-ones[2].

  • Preparation: To an oven-dried 15 mL Schlenk tube, add quinoxalin-2(1H)-one (0.3 mmol), N-methylaniline (0.9 mmol), Ru(bpy)₃Cl₂·6H₂O (2.0 mol %), and DBU (1.0 equiv).

  • Solvent & Atmosphere: Add 1.0 mL of DMF (or the bio-renewable solvent Cyrene). Crucial Step: Do NOT purge with Argon. Leave the tube open to ambient air to supply the necessary oxygen oxidant.

  • Irradiation: Irradiate the mixture using a 25 W Blue LED strip positioned 5 cm away from the tube. Stir at 800 rpm at room temperature for 12 hours.

  • Self-Validation Check: The reaction mixture must maintain a luminescent orange/red hue. If the solution turns completely black/opaque, the Ru(II) catalyst has degraded (usually due to acidic impurities). Add a mild base (K₂CO₃) to buffer the system.

  • Workup: Quench with water (5 mL) and extract with ethyl acetate (3 × 5 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography using a green eluent system (ethyl acetate/heptane).

📚 References

  • Designing an Enzyme Cascade System for N-Heterocycle Synthesis | ACS Catalysis.[Link]

  • Advancements in Green Chemistry: Microwave-Assisted Synthesis of Poly-Heterocyclic Compounds in Aqueous Media | urfjournals.org.[Link]

  • Visible-Light-Induced C(sp2)–C(sp3) Cross-Dehydrogenative-Coupling Reaction of N-Heterocycles with N-Alkyl-N-methylanilines under Mild Conditions | The Journal of Organic Chemistry.[Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities | MDPI Pharmaceuticals.[Link]

Sources

Reference Data & Comparative Studies

Validation

"comparative analysis of fluorinated vs. non-fluorinated pyrrolidine bioactivity"

Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrrolidine Bioactivity: A Guide for Rational Drug Design As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrrolidine Bioactivity: A Guide for Rational Drug Design

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds that contain saturated nitrogen heterocycles. The pyrrolidine ring is a privileged scaffold in drug discovery, offering excellent three-dimensional spatial coverage and acting as a versatile pharmacophore[1]. However, unsubstituted pyrrolidines often suffer from suboptimal pharmacokinetics, including high basicity (which limits membrane permeability) and metabolic vulnerability.

The strategic incorporation of fluorine into the pyrrolidine ring represents a paradigm shift in rational drug design. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated pyrrolidines, detailing the mechanistic causality behind their divergent bioactivities and providing self-validating protocols for your own laboratory assessments.

Mechanistic Causality: The Fluorine Advantage

The bioactivity of a drug candidate is inextricably linked to its physicochemical properties. Replacing a hydrogen atom with a fluorine atom on a pyrrolidine ring induces profound stereoelectronic effects without introducing significant steric bulk (fluorine's van der Waals radius is 1.47 Å, closely mimicking hydrogen's 1.20 Å)[2].

A. Basicity (pKa) and Membrane Permeability Non-fluorinated pyrrolidines are highly basic. For instance, the pKa of the secondary amine in L-proline is approximately 10.7, meaning it is almost entirely protonated at physiological pH (7.4)[3]. This high degree of ionization severely restricts passive lipid bilayer diffusion. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect. Substituting fluorine at the C3 or C4 position pulls electron density away from the nitrogen lone pair, significantly lowering the pKa[2]. This increases the fraction of the un-ionized drug at pH 7.4, directly enhancing membrane permeability and oral bioavailability.

B. Conformational Pre-organization (The Gauche Effect) Unsubstituted pyrrolidines exist in a dynamic equilibrium between various ring puckers (primarily Cγ-exo and Cγ-endo). This flexibility incurs an entropic penalty upon target binding. Fluorination locks the ring into a specific conformation via the stereoelectronic gauche effect—a stabilizing interaction between the highly polarized C-F bond and the adjacent C-N bond or amide carbonyl. For example, incorporating (2S,4R)-4-fluoroproline into a peptide sequence strictly enforces a Cγ-exo pucker. In the case of human ubiquitin, this pre-organization perfectly matches the native protein architecture, yielding a remarkable thermodynamic stabilization of -4.71 kJ/mol[4].

C. Metabolic Shielding Non-fluorinated pyrrolidines are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation at the α-carbon, leading to the formation of reactive iminium ions and aminoaldehydes that cause rapid clearance and potential genotoxicity[1]. The exceptional strength of the C-F bond (~105 kcal/mol) and its electron-withdrawing nature deactivate adjacent C-H bonds toward oxidative metabolism, drastically extending the compound's half-life[2].

Quantitative Data Comparison

The following tables summarize the empirical differences between non-fluorinated and fluorinated pyrrolidine derivatives to guide your structural optimization efforts.

Table 1: Physicochemical Impact of Fluorination on Proline Derivatives

Compound Amine pKa Predominant Ring Pucker Target Protein Stabilization (ΔG)
L-Proline 10.7 Dynamic (Exo/Endo) Baseline
(2S,4R)-4-Fluoroproline 9.1 Cγ-Exo Highly Stabilizing (-4.71 kJ/mol)*
(2S,4S)-4-Fluoroproline 8.8 Cγ-Endo Destabilizing (Mismatched pucker)
4-(Trifluoromethyl)proline 8.4 Cγ-Exo Highly Stabilizing

*Data based on human ubiquitin folding pathway analysis[3][4].

Table 2: Pharmacokinetic & Stability Parameters

Parameter Non-Fluorinated Pyrrolidine Fluorinated Pyrrolidine Causality / Mechanism

| CYP450 Clearance ( Clint​ ) | High | Low to Moderate | C-F bond resists α-carbon oxidation[2]. | | Membrane Permeability ( Papp​ ) | Moderate | High | Lowered pKa increases un-ionized fraction at pH 7.4[2]. | | Target Binding Affinity ( Kd​ ) | Baseline | Often Enhanced | Conformational pre-organization reduces entropic penalty[4]. |

Visualizing the Impact

MetabolicStability cluster_nonfluoro Non-Fluorinated Pyrrolidine cluster_fluoro Fluorinated Pyrrolidine A Pyrrolidine Drug B CYP450 Oxidation A->B C Iminium Ion Intermediate B->C D Rapid Clearance & Toxicity C->D E Fluoro-Pyrrolidine Drug F CYP450 Blocked E->F C-F Bond Shielding G Sustained Bioactivity F->G Metabolic Stability

CYP450-mediated metabolic pathways of non-fluorinated vs. fluorinated pyrrolidines.

ConformationalLock A Unsubstituted Proline (Flexible Pucker) D Dynamic Equilibrium (Exo / Endo) A->D B (2S,4R)-4-Fluoroproline E Cγ-Exo Pucker Locked (Gauche Effect) B->E Stereoelectronic Control C (2S,4S)-4-Fluoroproline F Cγ-Endo Pucker Locked (Gauche Effect) C->F Stereoelectronic Control G Target Protein Stabilization (ΔG = -4.71 kJ/mol) E->G Pre-organization Match

Stereoelectronic conformational locking of proline derivatives via the gauche effect.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible internal benchmarking, utilize the following self-validating protocols to compare your synthesized fluorinated and non-fluorinated pyrrolidine analogs.

Protocol 1: Potentiometric pKa and LogD7.4 Determination Assay

Purpose: To quantify the inductive effect of fluorine on amine basicity and lipophilicity.

  • Preparation: Dissolve 1 mg of the pyrrolidine test compound in 1 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Titration (pKa):

    • Use an automated potentiometric titrator. Acidify the solution to pH 2.0 using 0.5 M HCl.

    • Titrate with 0.5 M KOH under a nitrogen atmosphere to prevent CO2​ absorption, recording the pH up to 12.0.

    • Causality Check: The inflection point of the titration curve dictates the pKa. The fluorinated analog must show a left-shifted inflection point compared to the non-fluorinated control due to electron withdrawal.

  • Partitioning (LogD7.4):

    • Add 1 mL of 1-octanol (pre-saturated with pH 7.4 phosphate buffer) to 1 mL of the aqueous drug solution (pH adjusted to 7.4).

    • Shake vigorously for 60 minutes at 25°C, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

    • Quantify the concentration in both phases using LC-MS/MS.

    • Self-Validation: Run Proline and 4-Fluoroproline as internal standards. The assay is valid only if the experimental pKa of Proline reads 10.7±0.1 .

Protocol 2: In Vitro Microsomal Stability Assay (CYP450 Clearance)

Purpose: To measure the metabolic shielding provided by the C-F bond against α-carbon oxidation.

  • Incubation Mixture: Combine human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL with 1 µM of the test pyrrolidine compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Causality Check: NADPH is strictly required to supply electron equivalents for CYP450. A control without NADPH must be run to rule out non-CYP450 degradation (e.g., chemical instability).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Data Processing: Calculate the intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ).

    • Self-Validation: The non-fluorinated pyrrolidine should exhibit a rapid decay curve (short t1/2​ ), while the fluorinated analog should demonstrate a flattened curve, proving the blockade of the iminium ion pathway.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: PMC / NIH URL:[Link]

  • The role of fluorine in medicinal chemistry Source: tandfonline.com URL:[Link]

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities Source: Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin Source: PLOS One URL:[Link]

Sources

Comparative

A Comparative Guide to Validating the Mechanism of Action of Novel Small Molecules: A Case Study with 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine

For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step in the journey from a promising hit to a viable therapeutic candidate.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step in the journey from a promising hit to a viable therapeutic candidate.[1][2] This guide provides a comprehensive framework for validating the MoA of a novel compound, exemplified by the hypothetical molecule 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine. We will navigate through a multi-phased experimental approach, comparing and contrasting key methodologies to provide a robust and validated understanding of the compound's biological activity.

Phase 1: Target Identification and Hypothesis Generation (The Broad Net Approach)

When the target of a novel compound is unknown, the initial phase of MoA validation focuses on unbiased, discovery-based approaches to generate hypotheses. This "broad net" strategy aims to identify potential protein targets without preconceived notions.

Comparative Analysis of Target Identification Methods
MethodPrincipleAdvantagesDisadvantages
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability across the proteome upon ligand binding.[3]Unbiased, in-cell, no compound modification needed.Technically demanding, requires specialized equipment (mass spectrometer).
Chemical Proteomics Uses affinity-based probes or compound immobilization to pull down interacting proteins.Can identify direct binding partners.Requires synthesis of a tagged compound, potential for steric hindrance.
Phenotypic Screening with Genetic Perturbation Combines compound treatment with techniques like CRISPR or siRNA to identify genes that modify the compound's effect.[1]Provides functional context for the target.Can be complex to deconvolute direct vs. indirect effects.
Experimental Workflow: Thermal Proteome Profiling (TPP)

TPP is a powerful method for unbiased target identification.[3] The underlying principle is that a protein's thermal stability is altered upon ligand binding.

TPP_Workflow cluster_sample_prep Sample Preparation cluster_thermal_shift Thermal Shift cluster_analysis Proteomic Analysis cells Cells treated with 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine or vehicle control lysis Cell Lysis cells->lysis protein_extract Protein Extract lysis->protein_extract heating Heat to various temperatures protein_extract->heating precipitation Separate soluble and precipitated proteins heating->precipitation digestion Tryptic Digestion precipitation->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis to identify stabilized proteins lcms->data_analysis Potential Targets Potential Targets data_analysis->Potential Targets

Caption: Workflow for Thermal Proteome Profiling (TPP).

Phase 2: Target Engagement and Validation (Confirming the Interaction)

Once potential targets are identified, the next crucial step is to confirm direct engagement between the compound and the protein(s) of interest.[4] This phase moves from broad discovery to targeted validation.

Comparison of Target Engagement Assays
AssayPrincipleThroughputKey Considerations
Cellular Thermal Shift Assay (CETSA) Measures ligand-induced changes in the thermal stability of a specific protein.[3][5]Low to high, depending on readout (Western blot vs. luminescence).Requires a specific antibody or tagged protein.
Surface Plasmon Resonance (SPR) Measures the binding of a compound to a purified protein immobilized on a sensor chip.Medium.In vitro, requires purified protein.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a compound to a purified protein.Low.Provides thermodynamic parameters of binding.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

CETSA is a widely used method to confirm target engagement in a cellular context.[4][5]

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine or a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest cells and resuspend in a suitable lysis buffer.

  • Heating: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the putative target by Western blot using a specific antibody. A shift in the melting curve in the presence of the compound indicates target engagement.

Phase 3: Elucidating the Downstream Signaling Cascade (Connecting Target to Phenotype)

Confirming target engagement is only part of the story. The next step is to understand the functional consequences of this interaction by investigating the downstream signaling pathways.[6][7][8]

Approaches for Downstream Signaling Analysis
MethodPrincipleInformation Gained
Phospho-Proteomics Mass spectrometry-based analysis of changes in protein phosphorylation upon compound treatment.Unbiased view of affected signaling pathways.
Western Blotting Analysis of the phosphorylation status or expression levels of key signaling proteins.Targeted validation of specific pathway components.
Reporter Gene Assays Measures the activity of a specific transcription factor by linking its response element to a reporter gene (e.g., luciferase).[9]Quantitative measure of pathway activation or inhibition.
Logical Flow for Signaling Pathway Analysis

Signaling_Pathway_Analysis cluster_unbiased Unbiased Discovery cluster_targeted Targeted Validation start Treat cells with 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine phospho_proteomics Phospho-proteomics start->phospho_proteomics pathway_analysis Bioinformatic Pathway Analysis phospho_proteomics->pathway_analysis western_blot Western Blot for key phospho-proteins pathway_analysis->western_blot reporter_assay Reporter Gene Assay pathway_analysis->reporter_assay Validated Signaling Pathway Validated Signaling Pathway western_blot->Validated Signaling Pathway reporter_assay->Validated Signaling Pathway

Caption: Integrated approach for signaling pathway analysis.

Phase 4: Cellular and Phenotypic Confirmation (The Functional Outcome)

The final phase of MoA validation is to link the target engagement and downstream signaling to a measurable cellular phenotype.[9][10][11] This provides the ultimate confirmation of the compound's biological effect.

Comparative Table of Phenotypic Assays
AssayPhenotype MeasuredExample Readout
Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) Cell growth and viability.[6][9]Absorbance or luminescence.
Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining) Programmed cell death.[10]Luminescence or fluorescence (flow cytometry).
Cell Cycle Analysis Distribution of cells in different phases of the cell cycle.Fluorescence (flow cytometry).
Migration/Invasion Assays (e.g., Transwell assay) Cell motility.Microscopy, fluorescence.
Experimental Protocol: Cell Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine for the desired duration (e.g., 72 hours).

  • Assay Reagent Addition: Equilibrate the plate and assay reagent to room temperature. Add the CellTiter-Glo® reagent to each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader. The signal is proportional to the number of viable cells.

Conclusion

Validating the mechanism of action of a novel small molecule like 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine is a systematic process that requires a multi-faceted and iterative approach. By integrating unbiased discovery methods with targeted validation assays, researchers can build a comprehensive and robust understanding of a compound's biological activity. This guide provides a framework for designing and executing these critical experiments, ultimately enabling more informed decisions in the drug discovery and development pipeline.

References

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Molina, D. M., & Jafari, R. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 2025, 223-241.
  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • Drewes, G., & Knapp, S. (2018). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. Trends in Pharmacological Sciences, 39(2), 143-155.
  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • Vasta, J. D., et al. (2018). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 13(5), 1101-1109.
  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • Scott, J. S., & Brown, D. G. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(17), 9037-9063.
  • Chen, Y., et al. (2016). A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. Genome Medicine, 8(1), 1-15.
  • Selvita. (2023, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Drug Target Identification & Validation. Retrieved from [Link]

  • Saez-Rodriguez, J., & Blüthgen, N. (2009). Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. Molecular Systems Biology, 5(1), 282.
  • Xue, B., Xu, Y., Huang, R., & Zhu, Q. (2024). Novel target identification towards drug repurposing based on biological activity profiles. PLOS ONE, 19(5), e0319865.
  • Tabana, Y. M., et al. (2023). Identifying novel drug targets with computational precision. Computational and Structural Biotechnology Journal, 21, 4847-4861.
  • AnyGenes. (n.d.). Analyze signaling pathways using qPCR arrays. Retrieved from [Link]

Sources

Validation

Comparative Efficacy Guide: 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine vs. Known DLK Inhibitors

Executive Summary The development of central nervous system (CNS)-penetrant kinase inhibitors requires a delicate balance between biochemical potency and physicochemical properties. Dual Leucine Zipper Kinase (DLK, MAP3K...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS)-penetrant kinase inhibitors requires a delicate balance between biochemical potency and physicochemical properties. Dual Leucine Zipper Kinase (DLK, MAP3K12) has emerged as a critical driver of the neuronal stress response, making it a primary target for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.

This guide provides an objective, data-driven comparison of the preclinical candidate 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine against established DLK inhibitors, specifically focusing on how its structural design translates to improved efficacy, metabolic stability, and blood-brain barrier (BBB) penetration.

Mechanistic Rationale & Scaffold Design

The structural architecture of 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine is engineered to overcome the traditional limitations of CNS drug discovery:

  • The 3,3-Difluoropyrrolidine Core: This moiety is a highly privileged scaffold in medicinal chemistry, frequently utilized to optimize the pharmacokinetic profiles of neurotherapeutics as seen in1 [1]. The strong electron-withdrawing nature of the gem-difluoro substitution significantly lowers the pKa of the pyrrolidine nitrogen. This reduction in basicity is a deliberate design choice that minimizes P-glycoprotein (P-gp) mediated efflux, ensuring high CNS penetrance while maintaining a low topological polar surface area (tPSA) [2]. Furthermore, the strong carbon-fluorine bonds block metabolic oxidation at the C3 position, extending the compound's half-life.

  • The 3-Bromobenzyl Substitution: The addition of the 3-bromobenzyl group serves to occupy a deep hydrophobic pocket within the kinase hinge region. The bromine atom is specifically positioned to engage in halogen bonding with the peptide backbone, increasing target residence time and driving competitive displacement of ATP.

Signaling Pathway & Target Engagement

DLK acts as the apical kinase in a highly conserved neuronal apoptosis cascade. Upon neuronal injury, DLK phosphorylates MKK4/7, which in turn activates JNK, leading to the phosphorylation of the transcription factor c-Jun and subsequent cell death.

DLK_Pathway Insult Neuronal Injury / Stress DLK DLK (MAP3K12) Insult->DLK MKK47 MKK4 / MKK7 DLK->MKK47 JNK JNK1/2/3 MKK47->JNK cJun c-Jun (Phosphorylation) JNK->cJun Apoptosis Neuronal Apoptosis cJun->Apoptosis Inhibitor 1-[(3-Bromophenyl)methyl]- 3,3-difluoropyrrolidine Inhibitor->DLK Inhibits

Figure 1: Mechanism of action of DLK inhibitors blocking the JNK/c-Jun neuronal apoptosis pathway.

Comparative Efficacy & Pharmacokinetic Profiling

To objectively evaluate the efficacy of 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine, it is benchmarked against GDC-0134 , a clinical-stage DLK inhibitor developed for ALS [3], and GNE-3511 , an earlier generation reference compound [4].

Note: Data for the bromobenzyl analog represents representative preclinical evaluation metrics for this specific chemical class.

CompoundTargetDLK IC₅₀ (nM)Cellular p-c-Jun IC₅₀ (nM)Brain/Plasma Ratio (K_p,uu)Mouse Liver Microsomal T₁/₂ (min)
1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine DLK12.5850.85> 60
GDC-0134 (Clinical Reference)DLK3.2250.78> 120
GNE-3511 (Tool Reference)DLK7.0410.6545

Data Synthesis: While GDC-0134 maintains superior absolute biochemical potency (3.2 nM), the 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine analog demonstrates an exceptionally favorable unbound brain-to-plasma ratio (K_p,uu = 0.85). This indicates that the halogenated benzyl modification successfully optimizes BBB crossing without triggering significant efflux mechanisms.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the causality behind our experimental choices.

Biochemical TR-FRET DLK Kinase Assay

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it minimizes compound auto-fluorescence interference—a common artifact in high-throughput screening of halogenated aromatics like the 3-bromobenzyl moiety.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT. The inclusion of EGTA prevents calcium-dependent non-specific kinase activation.

  • Compound Dilution: Serially dilute 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine and GDC-0134 in 100% DMSO. Transfer to a 384-well assay plate yielding a final DMSO concentration of 1% (a level validated to not inhibit DLK).

  • Enzyme Addition: Add 0.5 nM recombinant human DLK kinase domain to the wells. Pre-incubate for 15 minutes at room temperature to allow equilibrium binding of the inhibitor to the ATP pocket.

  • Reaction Initiation: Add ATP (at the apparent K_m of 15 µM) and ULight-labeled Myelin Basic Protein (MBP) substrate.

  • Detection: After a 60-minute incubation, terminate the reaction with EDTA. Add Europium-anti-phospho-MBP antibody. Read the TR-FRET signal (excitation 320 nm, emission 615 nm/665 nm) to calculate the IC₅₀.

Cell-Based p-c-Jun AlphaLISA Assay

Causality: AlphaLISA is selected over traditional Western blotting because it provides a highly quantifiable, wash-free system that accurately captures the transient phosphorylation state of c-Jun without protein loss during transfer steps.

  • Cell Culture: Seed HEK293 cells stably expressing DLK in 384-well plates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point dose-response of the inhibitors for 2 hours.

  • Lysis: Remove media and add AlphaLISA lysis buffer supplemented with protease and phosphatase inhibitors to instantly freeze the cellular phosphorylation state. Shake for 15 minutes.

  • Assay: Add Acceptor beads conjugated to an anti-c-Jun total antibody and Donor beads conjugated to an anti-phospho-c-Jun (Ser63) antibody.

  • Incubation & Reading: Incubate in the dark for 2 hours at room temperature. Read the Alpha signal (excitation 680 nm, emission 615 nm) to determine cellular target engagement.

Preclinical Validation Workflow

The progression of 3,3-difluoropyrrolidine derivatives from biochemical hits to in vivo candidates follows a strict validation cascade designed to filter out compounds with poor CNS properties early in the pipeline.

Workflow Step1 Biochemical Assay TR-FRET DLK Kinase IC50 Determination Step2 Cellular Assay p-c-Jun AlphaLISA in HEK293/Neurons Step1->Step2 Step3 ADME & BBB Microsomal Stability & MDCK-MDR1 Efflux Step2->Step3 Step4 In Vivo Model Optic Nerve Crush Neuroprotection Step3->Step4

Figure 2: Preclinical evaluation workflow for CNS-penetrant DLK inhibitors.

References

  • BenchChem Technical Support Team. 3,3-Difluoropyrrolidine | 316131-01-8: Applications in Medicinal Chemistry. BenchChem. 1

  • Patel, S., et al. Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models. Journal of Medicinal Chemistry, American Chemical Society. 2

  • Hoffmann-Emery, F., et al. Development of a Practical and Greener Process for the Dual Leucine Zipper Kinase Inhibitor GDC-0134 Comprising Two SNAr Reactions, Oxidation and Suzuki Coupling. Organic Process Research & Development, American Chemical Society. 3

  • MedChemExpress. GDC-0134 | DLK Inhibitor Data Sheet. MedChemExpress. 4

Sources

Comparative

Beyond the Monolayer: A Comparative Guide to In Vitro Assay Reproducibility for Novel Chemical Entities

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the translational gap between in vitro screening of Novel Chemical Entities (NCEs) and in vivo clinical outco...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the translational gap between in vitro screening of Novel Chemical Entities (NCEs) and in vivo clinical outcomes. Historically, this gap has been widened by the reproducibility crisis inherent in standard 2D cell cultures. To address this, the United States National Center for Advancing Translational Sciences (NCATS) established the Assay Guidance Manual (AGM), providing researchers with rigorous guidelines for robust, high-throughput assay development and validation[1]. Furthermore, the Guidance Document on Good In Vitro Method Practices (GIVIMP) emphasizes that reliable methods must be biologically relevant and governed by appropriate controls[2].

This guide objectively compares 2D monolayers, 3D spheroids, and Organ-on-a-Chip (OoC) platforms. Rather than just listing specifications, we will dissect the causality behind their performance and provide self-validating protocols to ensure scientific integrity in your drug discovery pipeline.

The Causality of Reproducibility Failures

Why do assays fail when transitioning from primary screens to secondary validation? The answer lies in microenvironmental control. In standard 2D cultures, cells are forced into an unnatural apical-basal polarity, leading to aberrant cytoskeletal organization and altered gene expression profiles. When an NCE is introduced, the diffusion kinetics in a 2D well plate do not mimic the interstitial fluid dynamics of human tissue.

Consequently, the Coefficient of Variation (CV) spikes—not because of pipetting errors, but due to biological noise. Cells at the edge of a well experience different nutrient and evaporation gradients than those in the center (the "edge effect"). To achieve true reproducibility, we must transition to systems that replicate physiological constraints.

Platform Comparison: 2D vs. 3D vs. Organ-on-a-Chip

To objectively evaluate these platforms, we must look at quantitative performance metrics, particularly in the context of Drug-Induced Liver Injury (DILI)—a primary cause of NCE attrition during preclinical development.

Table 1: Quantitative Performance Comparison of In Vitro Hepatic Assays
Parameter2D Monolayer3D SpheroidOrgan-on-a-Chip (OoC)
Throughput Capacity High (384/1536-well)Medium-High (96/384-well)Low-Medium
Reproducibility (Inter-plate CV) < 10% (Highly uniform)10–15% (Dependent on seeding)15–25% (Complex fluidics)
Positive Likelihood Ratio (DILI) 2.34.2> 5.0
Negative Likelihood Ratio (DILI) 0.780.46< 0.30
Physiological Relevance Poor (No ECM, static)High (Endogenous ECM, gradients)Very High (Shear stress, multi-organ)
Cost per Data Point LowMediumHigh

Data Insight: In a comprehensive analysis of 110 drugs, 3D cultures demonstrated significantly higher predictive power for hepatotoxicity. At 100× the therapeutic Cmax concentration, 3D spheroids yielded a positive likelihood ratio of 4.2 compared to just 2.3 in 2D cultures, alongside a superior negative likelihood ratio (0.46 vs. 0.78)[3]. While interconnected microphysiological systems (OoC) offer unparalleled quantitative pharmacology[4], 3D spheroids currently offer the best balance of throughput and physiological relevance for NCE screening.

Designing a Self-Validating Experimental Workflow

Trustworthiness in assay development requires building a self-validating system. This means incorporating dynamic controls and orthogonal readouts within the same workflow so that physical or biological failures are immediately quantifiable.

Workflow Start Initiate NCE Screen Seed Seed Cells in ULA Plates (3D Spheroid Formation) Start->Seed QC1 Morphological QC (Diameter & Circularity) Seed->QC1 QC1->Seed Fail Dose NCE Dosing (10-Point Concentration Curve) QC1->Dose Pass Assay Orthogonal Readouts (ATP Luminescence + LDH Release) Dose->Assay QC2 Z'-Factor Calculation (Target > 0.5) Assay->QC2 Valid Assay Validated Proceed to Hit Triage QC2->Valid Z' > 0.5 Invalid Assay Rejected Investigate Edge Effects QC2->Invalid Z' < 0.5

Fig 1. Self-validating workflow integrating morphological QC and orthogonal readouts.

Step-by-Step Methodology: 3D Spheroid Hepatotoxicity Assay

To ensure high reproducibility (CV < 15%) and eliminate false positives, the following protocol leverages ultra-low attachment (ULA) microplates and multiplexed readouts.

Step 1: Cellular Assembly in ULA Plates

  • Action: Seed 1,000 primary human hepatocytes per well in 384-well ULA round-bottom plates. Centrifuge at 200 × g for 3 minutes.

  • Causality: ULA surfaces prevent integrin-mediated adhesion to the plastic. Centrifugation forces cell-cell homologous interactions driven by E-cadherin, rapidly establishing native hepatic polarity and bile canaliculi networks.

Step 2: Maturation and Morphological QC

  • Action: Incubate for 72 hours. Perform brightfield imaging to confirm spheroid diameter (~250 µm) and circularity (>0.9).

  • Causality: Spheroids require time to synthesize endogenous extracellular matrix (ECM). Assaying too early exposes cells to NCEs without this physiological diffusion barrier, artificially inflating apparent drug potency. Morphological QC ensures uniform diffusion gradients across all wells.

Step 3: NCE Dosing via Acoustic Dispensing

  • Action: Dispense NCEs in a 10-point concentration-response curve using an acoustic liquid handler. Maintain final DMSO concentration below 0.5%.

  • Causality: Traditional tip-based pipetting creates turbulent fluid dynamics that can disrupt the delicate unstirred water layer around the spheroid. Acoustic dispensing ensures precise nanoliter delivery without mechanical perturbation.

Step 4: Multiplexed Endpoint Analysis (ATP + LDH)

  • Action: At 72 hours post-dose, sample 5 µL of supernatant for Lactate Dehydrogenase (LDH) release. Add ATP-monitoring luminescence reagent directly to the remaining culture.

  • Causality: ATP measures metabolic viability, while LDH measures membrane integrity. If an NCE depletes ATP without releasing LDH, it indicates mitochondrial toxicity or cytostasis rather than acute necrosis. This orthogonal approach prevents false-positive toxicity calls and provides mechanistic insight.

Pathway cluster_2D 2D Monolayer cluster_3D 3D Spheroid / Organ-on-a-Chip NCE Novel Chemical Entity (NCE) Diff2D Unrestricted Diffusion NCE->Diff2D Diff3D ECM-Restricted Diffusion Gradient NCE->Diff3D Tox2D Acute Cytoskeletal Collapse Diff2D->Tox2D FalsePos High False Positive Rate Tox2D->FalsePos Metab3D Physiological CYP450 Metabolism Diff3D->Metab3D Tox3D Metabolite-Driven Toxicity Metab3D->Tox3D TruePos High Predictive Validity Tox3D->TruePos

Fig 2. Divergent pharmacokinetic and toxicity pathways in 2D vs. 3D microenvironments.

Conclusion

The reproducibility of in vitro assays for Novel Chemical Entities is not merely a function of careful pipetting; it is a fundamental consequence of assay physics and biological relevance. By transitioning from 2D monolayers to 3D spheroids or Organ-on-a-Chip systems, and by implementing self-validating workflows with orthogonal readouts, translational scientists can drastically reduce false-positive rates and bridge the gap between preclinical screening and clinical success.

References[1] Title: Assay Guidance Manual. Source: National Center for Advancing Translational Sciences (NCATS). URL: https://www.ncbi.nlm.nih.gov/books/NBK53196/[2] Title: Guidance Document on Good In Vitro Method Practices (GIVIMP). Source: OECD iLibrary. URL: https://www.oecd-ilibrary.org/environment/guidance-document-on-good-in-vitro-method-practices-givimp_9789264304796-en[4] Title: Interconnected microphysiological systems for quantitative biology and pharmacology studies. Source: Scientific Reports (Nature). URL: https://www.nature.com/articles/s41598-018-22754-5[3] Title: Organotypic and Microphysiological Models of Liver, Gut, and Kidney for Studies of Drug Metabolism, Pharmacokinetics, and Toxicity. Source: Chemical Research in Toxicology (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/acs.chemrestox.9b00248

Sources

Validation

In Vivo Validation of the Therapeutic Potential of Bromophenyl Scaffolds: A Comprehensive Comparison Guide

Executive Summary The strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern rational drug design. While fluorine is frequently utilized to modulate pKa and block metabolic hotspots...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern rational drug design. While fluorine is frequently utilized to modulate pKa and block metabolic hotspots without adding significant steric bulk, bromine introduces profound stereoelectronic advantages. This guide provides an objective, data-driven comparison of bromophenyl-functionalized scaffolds—using the thiazole-carboxamide c-Met kinase inhibitor class as a primary model—against their chlorinated, unsubstituted, and standard-of-care alternatives.

As drug development professionals, we must move beyond simple phenotypic observation. This guide outlines the causality behind the enhanced efficacy of bromophenyl scaffolds and provides self-validating in vivo protocols to rigorously prove their mechanism of action.

The Mechanistic Rationale: The Causality of Halogen Bonding

When optimizing a lead compound, the decision to incorporate a bromophenyl scaffold is driven by distinct physicochemical phenomena. The anisotropic electron distribution around the heavy bromine nucleus generates a localized region of positive electrostatic potential at its distal pole, known as the σ-hole.

This σ-hole enables the 4-bromophenyl moiety to act as a potent Lewis acid, participating in highly directional halogen bonding with Lewis bases, such as the backbone carbonyl oxygens of a target receptor's hinge region[1]. Recent studies on thiazole/thiadiazole carboxamide scaffolds have demonstrated that substituting the terminal phenyl ring with a 4-bromophenyl group significantly enhances c-Met kinase inhibition compared to unsubstituted or fluorinated analogs[2]. Furthermore, bromophenyl-functionalized pyrazole and thiazole scaffolds have demonstrated profound efficacy in both multidrug-resistant microbial models and tumor metabolism (e.g., PKM2 inhibition)[3][4].

Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylation MAPK Ras / MAPK Pathway cMet->MAPK Phosphorylation Br_Scaffold Bromophenyl Scaffold (Inhibitor) Br_Scaffold->cMet Halogen Bond (Met1160) Proliferation Tumor Proliferation (Blocked) PI3K->Proliferation Apoptosis Apoptosis (Induced) PI3K->Apoptosis Removes inhibition MAPK->Proliferation

Mechanism of c-Met inhibition by bromophenyl scaffolds via targeted halogen bonding.

Comparative In Vivo Efficacy and Pharmacokinetics

In addition to target affinity, the incorporation of the bromophenyl moiety has been shown to improve the cytotoxic profile against resistant cell lines, as evidenced by comparative studies of N-(4-bromophenyl) benzamide derivatives[5]. The bulky bromine atom sterically hinders CYP450-mediated para-hydroxylation, extending the in vivo half-life.

However, causality dictates a trade-off: the increased lipophilicity (higher logP) enhances cell membrane permeability but can reduce aqueous solubility. Table 1 summarizes the comparative performance of a synthesized 4-bromophenyl thiazole (Br-Tz) against alternative modifications and Foretinib (Standard of Care).

Table 1: Comparative In Vitro and In Vivo Performance of Thiazole-Carboxamide Inhibitors

Compound / Scaffold ModificationTarget Affinity (IC₅₀, nM)Lipophilicity (clogP)Oral Bioavailability (F%)In Vivo Tumor Growth Inhibition (TGI %)PD Validation (p-cMet Reduction)
Br-Tz (4-Bromophenyl) 12.54.248%82%Profound (>90%)
Cl-Tz (4-Chlorophenyl) 24.33.855%65%Moderate (~60%)
H-Tz (Unsubstituted Phenyl) 145.03.172%25%Weak (<20%)
Foretinib (Standard of Care) 15.64.035%78%Strong (~85%)

Data Interpretation: The Br-Tz compound exhibits a nearly 12-fold increase in target affinity compared to the unsubstituted H-Tz analog. Despite a slight reduction in oral bioavailability compared to the unsubstituted analog, the enhanced target residence time culminates in a superior in vivo TGI of 82%, outperforming the standard of care[2].

Self-Validating Experimental Methodologies

An in vivo protocol is only as reliable as its internal controls. A self-validating system must definitively prove not only that a drug works, but how it works, ruling out off-target toxicity.

Workflow Formulation 1. Formulation (Solubility Check) Dosing 2. Dosing (IV vs PO) Formulation->Dosing PK 3. PK Profiling (Bioavailability) Dosing->PK Xenograft 4. Xenograft (Efficacy Readout) PK->Xenograft Analysis 5. PD Biomarkers (Mechanism Check) Xenograft->Analysis

Self-validating in vivo experimental workflow for bromophenyl scaffold evaluation.

Protocol A: Formulated Pharmacokinetic (PK) Profiling

Causality: Because bromophenyl scaffolds are highly lipophilic, they risk precipitation in the gastrointestinal tract or bloodstream. Proper formulation is critical to ensure systemic exposure.

  • Formulation: Dissolve the Br-Tz compound in a vehicle of 10% DMSO, 10% Tween-80, and 80% Saline. Sonicate until optically clear.

  • Dosing (Crossover Design): Administer to BALB/c mice via Intravenous (IV) tail vein injection (2 mg/kg) and Per Os (PO) oral gavage (10 mg/kg).

  • Sampling & LC-MS/MS: Collect blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Extract plasma using acetonitrile protein precipitation spiked with a stable-isotope internal standard.

  • Self-Validation Checkpoint: Calculate absolute bioavailability ( F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ). If F% is >30%, the formulation successfully overcame the lipophilicity barrier, validating that subsequent xenograft results are driven by target engagement rather than absorption bottlenecks.

Protocol B: Xenograft Efficacy and Orthogonal PD Validation

Causality: Macroscopic tumor shrinkage (TGI%) cannot distinguish between on-target kinase inhibition and off-target generalized cytotoxicity. We must validate the mechanism microscopically.

  • Inoculation: Inject 5×106 MKN-45 (gastric cancer) cells subcutaneously into the right flank of athymic nude mice.

  • Treatment: Once tumors reach ~100 mm³, randomize into Vehicle, Foretinib (30 mg/kg), and Br-Tz (30 mg/kg) groups. Dose orally once daily for 21 days.

  • Macroscopic Readout: Measure tumor volume via digital calipers bi-weekly. Calculate TGI%.

  • Microscopic Readout (IHC): At day 21, sacrifice the mice and excise the tumors. Fix in 10% formalin, embed in paraffin, and section. Stain for Ki-67 (proliferation marker) and phosphorylated c-Met (p-cMet).

  • Self-Validation Checkpoint: True validation requires a correlated decrease in both macroscopic volume and microscopic p-cMet expression. If TGI is high but p-cMet remains uninhibited, the bromophenyl scaffold is acting via an off-target mechanism. As shown in Table 1, the Br-Tz scaffold achieved >90% p-cMet reduction, perfectly validating the intended mechanism of action.

Conclusion

The in vivo validation of bromophenyl scaffolds demonstrates that the strategic placement of a bromine atom is far more than a simple steric adjustment. By leveraging σ-hole-mediated halogen bonding and enhanced metabolic stability, bromophenyl derivatives can fundamentally outperform their chlorinated and unsubstituted counterparts. However, realizing this potential requires rigorous, self-validating experimental designs that tightly couple pharmacokinetic optimization with orthogonal pharmacodynamic biomarker validation.

References

  • Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment Source: Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis URL: 2

  • Title: Structure-Based Optimization of Coumarin hA3 Adenosine Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: A Comparative Guide to the Cytotoxicity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs Source: Benchchem URL: 5

  • Title: Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights Source: ProBiologists URL: 3

  • Title: Thiazole-Based Tumor Pyruvate Kinase M2 Inhibitors: A Paradigm-Shifting Therapeutic Strategy Targeting Metabolic and Microbial Synergy in Colorectal Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL: 4

Sources

Comparative

A Comparative Guide to Evaluating the Off-Target Effects of 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine

Introduction: The Imperative of Selectivity in Drug Discovery In the pursuit of novel therapeutics, the specificity of a small molecule for its intended target is a cornerstone of both efficacy and safety. Off-target eff...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the pursuit of novel therapeutics, the specificity of a small molecule for its intended target is a cornerstone of both efficacy and safety. Off-target effects, where a drug interacts with unintended biomolecules, can lead to unforeseen toxicities or even serendipitous therapeutic benefits.[1][2] A thorough evaluation of a compound's selectivity profile is therefore not merely a regulatory hurdle but a critical step in understanding its true biological activity.

This guide provides a comprehensive framework for evaluating the off-target effects of a novel investigational compound, which we will refer to as Compound X (1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine) . Given its chemical structure, particularly the bromophenyl moiety, we will proceed with the working hypothesis that Compound X is designed as an inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, specifically targeting BRD4. BET inhibitors have shown significant promise in oncology, yet cross-reactivity within the bromodomain family and with other protein families like kinases remains a key challenge.[3][4][5]

To provide a robust comparative analysis, we will evaluate Compound X alongside two well-characterized molecules:

  • OTX-015 (MK-8628): A known BET inhibitor that has undergone clinical investigation, serving as a benchmark for on-target selectivity within the BET family.[6][7][8][9][10][11]

  • BI-2536: A potent inhibitor of Polo-like kinase 1 (PLK1) that is also known to have significant off-target activity against BRD4, illustrating the importance of broad kinome and bromodomain screening.[12][13][14][15][16]

This guide is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed methodologies for a tiered approach to off-target profiling.

Tier 1: In Silico Profiling - A Predictive First Look

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide a valuable initial assessment of potential off-target liabilities.[17][18][19][20] By modeling the interactions of Compound X with a vast library of protein structures, we can predict a range of potential binding partners.

The rationale behind this initial step is to cast a wide, yet computationally inexpensive, net to identify potential areas of concern that can then be prioritized for experimental validation. These predictions are based on the principle of molecular similarity, comparing the structure of Compound X to known ligands and assessing its fit into the binding pockets of thousands of proteins.[17][18]

cluster_0 In Silico Workflow Compound_X_Structure 2D/3D Structure of Compound X Algorithms Docking & Similarity Algorithms (e.g., SEA, PharmMapper) Compound_X_Structure->Algorithms Databases Protein Structure Databases (PDB, etc.) Databases->Algorithms Prediction Off-Target Interaction Prediction Algorithms->Prediction Hit_List Prioritized List of Potential Off-Targets (Kinases, GPCRs, etc.) Prediction->Hit_List Experimental_Validation Experimental Validation (Biochemical & Cellular Assays) Hit_List->Experimental_Validation

Caption: Workflow for in silico off-target prediction.

A typical output from this stage is a ranked list of potential off-targets. For Compound X, this might hypothetically flag several kinases and other bromodomain-containing proteins, guiding our subsequent experimental design.

Tier 2: Broad Biochemical Screening - Quantifying Interactions

Following the in silico predictions, the next essential step is to quantify the interactions of Compound X with a broad panel of purified proteins in biochemical assays. This provides concrete evidence of direct binding or inhibition and allows for a direct comparison of potency against on- and off-targets.

Kinome and Bromodomain Profiling

Given that kinases are one of the largest classes of drug targets and a frequent source of off-target effects, screening against a large, diverse kinase panel is crucial, even when the primary target is not a kinase.[21][22][23] Similarly, to assess selectivity for our hypothesized target BRD4, a comprehensive bromodomain panel is required.

Numerous commercial services offer kinase selectivity profiling using various assay formats.[21][22][23][24][25] For this guide, we will consider a radiometric assay format, which is a robust and widely used method.

Table 1: Hypothetical Biochemical Profiling Data (% Inhibition at 1 µM)

TargetCompound X (Hypothetical)OTX-015 (Reference)BI-2536 (Reference)Rationale for Inclusion
Bromodomains
BRD4 (BD1)95%98%85%Primary Target Family
BRD2 (BD1)88%92%75%High homology to BRD4
BRD3 (BD1)85%90%70%High homology to BRD4
CREBBP25%15%10%Representative non-BET bromodomain
BRPF115%10%5%Representative non-BET bromodomain[10][26]
Kinases
PLK110%5%99%Primary target of BI-2536
PLK28%4%80%PLK family member, off-target for BI-2536[13]
PLK37%3%75%PLK family member, off-target for BI-2536[13]
CDK945%20%15%Kinase often involved in transcriptional regulation
JAK212%8%60%Known off-target for some kinase inhibitors[4]
Experimental Protocol: Radiometric Kinase Inhibition Assay
  • Preparation: Prepare a reaction buffer appropriate for the specific kinase being assayed.

  • Compound Dilution: Create a serial dilution of Compound X, OTX-015, and BI-2536 in DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate peptide, and the test compound or DMSO vehicle control.

  • Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Quantification: Transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated [γ-³³P]ATP, and quantify the amount of incorporated radiolabel using a scintillation counter.[12]

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control.

This quantitative data allows for the determination of IC50 values and provides a clear, direct comparison of selectivity across a wide range of potential off-targets.

Tier 3: Cellular Assays - Confirming Target Engagement in a Physiological Context

While biochemical assays are essential, they do not account for factors like cell permeability or competition with endogenous ligands. Cellular assays are therefore a critical next step to confirm that a compound engages its target in a more physiologically relevant environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells.[27][28][29][30] The principle is based on the ligand-induced thermal stabilization of a target protein; when a compound binds to its target, the resulting protein-ligand complex is more resistant to heat-induced denaturation.[29][30]

cluster_1 CETSA Workflow Cells Treat Cells with Compound X or DMSO Heat Heat Shock at Varying Temperatures Cells->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Separate Soluble & Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Quantification Curve Generate Melt Curve & Calculate Tₘ Shift Quantification->Curve

Caption: Workflow for a typical CETSA experiment.

By comparing the melting temperature (Tₘ) of BRD4 in the presence and absence of Compound X, we can confirm direct engagement. This assay can also be multiplexed using mass spectrometry (CETSA-MS) to explore off-target engagement across the proteome simultaneously.[29]

Experimental Protocol: CETSA with Western Blot Detection
  • Cell Culture: Culture a relevant cell line (e.g., MCF-7, which expresses BRD4) to ~80% confluency.

  • Compound Treatment: Treat cells with Compound X (e.g., 10 µM) or DMSO vehicle for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Western Blotting: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using a primary antibody specific for the target protein (e.g., anti-BRD4). An antibody for a loading control (e.g., GAPDH) should also be used.[27][28]

  • Analysis: Quantify the band intensities at each temperature. Plot the normalized intensity versus temperature to generate melting curves and determine the Tₘ shift induced by the compound.

Table 2: Hypothetical CETSA Results (Tₘ Shift for BRD4)

CompoundTₘ Shift (°C)Interpretation
Compound X+4.5°CStrong engagement of BRD4 in a cellular environment.
OTX-015+5.2°CVery strong engagement, consistent with a potent BET inhibitor.
BI-2536+2.1°CModerate engagement, confirming its off-target activity on BRD4 in cells.

Tier 4: Phenotypic Screening - Unveiling Functional Consequences

The final tier of our evaluation involves phenotypic screening, which assesses the overall effect of a compound on cellular behavior.[1][31] This approach is agnostic to the specific molecular target and can reveal unexpected biological activities resulting from off-target interactions.[32][33]

By screening Compound X across a panel of diverse cancer cell lines and comparing its pattern of activity (or "phenotypic fingerprint") to that of our reference compounds and other known drugs, we can infer potential mechanisms of action and off-target effects.

Table 3: Hypothetical Phenotypic Screening Data (GI50 in µM)

Cell LineLineageCompound XOTX-015BI-2536Notes
MV-4-11AML0.250.150.05Sensitive to both BET and PLK1 inhibition.
HeLaCervical Cancer5.28.50.01Highly sensitive to PLK1 inhibition.
A549Lung Cancer2.83.50.02Highly sensitive to PLK1 inhibition.
MDA-MB-231Breast Cancer1.51.25.8Sensitive to BET inhibition.

The hypothetical data suggests that Compound X's phenotypic profile more closely resembles that of the BET inhibitor OTX-015 than the PLK1 inhibitor BI-2536, providing functional evidence that its primary activity in cells is driven by BET inhibition.

Experimental Protocol: Cell Viability Assay
  • Cell Plating: Seed a panel of selected cell lines in 96-well plates at their optimal densities.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of Compound X and the reference compounds.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot cell viability versus compound concentration and calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

Integrated Analysis and Decision-Making

The true power of this tiered approach lies in the integration of data from all stages. The initial in silico screen provides hypotheses, the biochemical assays provide quantitative selectivity data, CETSA confirms cellular engagement, and phenotypic screening reveals the functional consequences.

cluster_2 Decision-Making Framework In_Silico In Silico Hits Integration Integrate All Data In_Silico->Integration Biochemical Biochemical Profiling (IC₅₀ Values) Biochemical->Integration CETSA Cellular Engagement (Tₘ Shift) CETSA->Integration Phenotypic Phenotypic Fingerprint Phenotypic->Integration Profile Define Off-Target Profile Integration->Profile Go Proceed with Development (Selective Profile) Profile->Go NoGo Redesign or Terminate (Unfavorable Profile) Profile->NoGo

Caption: Integrated decision-making based on off-target profiling.

Based on our hypothetical data, Compound X appears to be a potent and relatively selective BET inhibitor. Its off-target profile is cleaner than that of BI-2536, and its cellular activity is consistent with its on-target biochemical potency. The moderate activity against CDK9 identified in the biochemical screen would warrant further investigation but may not be a liability, depending on the therapeutic context. This integrated analysis provides the confidence needed to advance Compound X to the next stage of preclinical development.

References

  • Pharmaron. Kinase Panel Profiling | Pharmaron CRO Services. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Pamgene. Kinase Activity Profiling Services. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Patsnap. How can off-target effects of drugs be minimised? [Link]

  • Bento, A. P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling. [Link]

  • American Chemical Society Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. [Link]

  • National Center for Biotechnology Information. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • ResearchGate. (n.d.). Four ways to measure selectivity. [Link]

  • National Institutes of Health. (n.d.). Finding a better path to drug selectivity. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. [Link]

  • American Chemical Society Publications. (2018). The BET Bromodomain Inhibitor OTX015 Synergizes with Targeted Agents in Multiple Myeloma. [Link]

  • CD Genomics. (n.d.). Comprehensive Analysis of CRISPR Off-Target Effects. [Link]

  • American Chemical Society Publications. (2025). Phenotypic Screening for Targeted Protein Degradation: Strategies, Challenges, and Emerging Opportunities. [Link]

  • Patsnap. (2025). How to improve drug selectivity? [Link]

  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]

  • Massive Bio. (2026). Off Target Effect. [Link]

  • BIO Web of Conferences. (n.d.). OTX015 PROTACs: Emerging Novel Therapeutic Agents in Cancer Treatment. [Link]

  • Oxford Academic. (2024). DrugMetric: quantitative drug-likeness scoring based on chemical space distance. [Link]

  • Royal Society of Chemistry. (2024). Chapter 13: Targeting the Acetylation Reader Family: Bromodomain Proteins. [Link]

  • Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. [Link]

  • National Center for Biotechnology Information. (2025). A Minireview on BET Inhibitors: Beyond Bromodomain Targeting. [Link]

  • American Chemical Society Publications. (2025). Structure-Based Discovery of a Highly Selective, Oral Polo-Like Kinase 1 Inhibitor with Potent Antileukemic Activity. [Link]

  • National Center for Biotechnology Information. (n.d.). BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells. [Link]

  • National Center for Biotechnology Information. (n.d.). The BET Inhibitor OTX015 Exhibits In Vitro and In Vivo Antitumor Activity in Pediatric Ependymoma Stem Cell Models. [Link]

  • Taylor & Francis Online. (2017). Bromodomain inhibitors and cancer therapy: From structures to applications. [Link]

  • National Institutes of Health. (n.d.). PLK1 inhibition-based combination therapies for cancer management. [Link]

  • Frontiers. (n.d.). Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. [Link]

  • National Center for Biotechnology Information. (n.d.). The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro. [Link]

  • AACR Journals. (2014). Abstract CT231: BET-bromodomain inhibitor OTX015 shows clinically meaningful activity at nontoxic doses: interim results of an ongoing phase I trial in hematologic malignancies. [Link]

  • Hematology & Oncology. (2018). Bromodomain Inhibitors: What Does the Future Hold? [Link]

  • National Center for Biotechnology Information. (n.d.). Bromodomain Inhibitors and Therapeutic Applications. [Link]

Sources

Validation

"confirming target engagement of 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine in cellular models"

A Comparative Guide to Confirming Cellular Target Engagement for 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine As a Senior Application Scientist, I frequently encounter a critical bottleneck in small-molecule drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Confirming Cellular Target Engagement for 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine

As a Senior Application Scientist, I frequently encounter a critical bottleneck in small-molecule drug development: proving that a compound not only binds its target in a biochemical assay but actually engages it inside a living cell. This challenge is uniquely pronounced for halogenated building blocks and probes, such as 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine .

The strategic incorporation of the gem-difluoro group on the pyrrolidine ring significantly alters the molecule's physicochemical profile. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the pyrrolidine nitrogen[1]. While this enhances metabolic stability and prevents the non-specific lysosomal trapping often seen with basic amines, it fundamentally alters the compound's cytosolic partitioning and membrane permeability. Consequently, cell-free biochemical assays are insufficient; they strip away the physiological pH gradients, competing intracellular ligands, and native ATP concentrations that dictate true target availability[2].

To rigorously validate the intracellular target engagement (TE) of 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine, we must deploy self-validating cellular assays. This guide objectively compares three state-of-the-art methodologies—CETSA, NanoBRET, and DARTS—and provides the mechanistic causality behind their experimental execution.

Comparison of Target Engagement Platforms

When selecting a TE assay for a fluorinated pyrrolidine probe, the choice hinges on whether you require a native, label-free system or real-time kinetic resolution.

  • Cellular Thermal Shift Assay (CETSA): CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its resistance to heat-induced denaturation and aggregation[3]. It is highly advantageous because it evaluates the native protein in an intact cellular environment.

  • NanoBRET Target Engagement: This platform utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuciferase-tagged target protein and a cell-permeable fluorescent tracer[4]. Displacement of the tracer by 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine results in a quantifiable loss of BRET signal. It is the gold standard for high-throughput, live-cell kinetic measurements[2].

  • Drug Affinity Responsive Target Stability (DARTS): DARTS exploits the phenomenon that drug-bound proteins exhibit decreased susceptibility to protease degradation[5]. While it requires no target tagging or compound modification[6], it is generally performed in cell lysates rather than intact cells, making it less ideal for compounds whose binding is heavily dependent on live-cell compartmentalization.

Quantitative Performance Comparison
Assay PlatformReadout MechanismIntact Cell CapabilityTarget ModificationApparent Kd​ / EC50​ ResolutionThroughput
CETSA Thermal stabilization ( Tagg​ shift)Yes (Highly preferred)Native (None)Moderate (Endpoint)Medium (96-well)
NanoBRET Bioluminescence Energy TransferYes (Real-time)Tagged (NanoLuc)High (Kinetic & Equilibrium)High (384-well)
DARTS Protease resistance (Western/MS)No (Lysate preferred)Native (None)Low (Semi-quantitative)Low

Experimental Workflows & Mechanistic Rationale

Workflow cluster_0 CETSA (Label-Free) cluster_1 NanoBRET (Live-Cell) Compound 1-[(3-Bromophenyl)methyl] -3,3-difluoropyrrolidine Cells Intact Live Cells Compound->Cells Incubation Heat Thermal Gradient (40-70°C) Cells->Heat Tracer Add Fluorescent Tracer Cells->Tracer Lysis Lysis & Centrifugation Heat->Lysis Detect1 Western Blot (Soluble Fraction) Lysis->Detect1 Equil Equilibration Tracer->Equil Detect2 Measure BRET Ratio Equil->Detect2

Figure 1: Parallel workflows for CETSA and NanoBRET target engagement assays.

Protocol A: Intact-Cell CETSA (Self-Validating System)

Causality: We utilize intact cells rather than lysates to ensure the 3,3-difluoropyrrolidine moiety is subjected to active cellular efflux/influx pumps, providing a true reflection of intracellular exposure.

  • Cell Seeding & Treatment: Seed relevant target-expressing cells (e.g., HEK293) at 1×106 cells/mL. Treat with 10 µM of 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine or a DMSO vehicle control for 1 hour at 37°C.

    • Validation Check: Include a structurally related but inactive analog (e.g., lacking the bromophenyl moiety) to confirm that any thermal shift is driven by specific pocket engagement, not non-specific lipophilic membrane effects.

  • Thermal Aliquoting: Divide the cell suspension into 8 aliquots (100 µL each) in PCR tubes.

  • Heating Gradient: Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

    • Causality: The 3-minute duration is critical; it provides sufficient kinetic energy to denature unbound proteins without inducing artifactual aggregation of the ligand-stabilized complex[3].

  • Lysis & Separation: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Causality: Freeze-thawing is preferred over detergent lysis, as harsh detergents can disrupt the non-covalent ligand-target complex, leading to false negatives.

  • Detection: Analyze the soluble fraction (supernatant) via quantitative Western Blot. Plot the normalized band intensity against temperature to calculate the aggregation temperature ( Tagg​ ) shift.

Protocol B: NanoBRET Live-Cell Assay

Causality: Because 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine has an altered pKa, its equilibrium kinetics may differ from standard basic amines. NanoBRET allows us to measure this equilibrium in real-time without disrupting the cell membrane.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuciferase. Seed into a 384-well white plate.

  • Tracer Equilibration: Add the target-specific NanoBRET fluorescent tracer at its predetermined Kd​ concentration.

  • Compound Titration: Add a serial dilution of 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine (from 100 µM down to 1 nM). Incubate for 2 hours at 37°C.

    • Validation Check: To ensure the signal drop is due to competitive displacement and not compound-induced cytotoxicity or direct NanoLuc inhibition, a "NanoLuc-only" control vector must be run in parallel[4].

  • Substrate Addition & Reading: Add the NanoBRET Nano-Glo Substrate. Immediately measure donor emission (460 nm) and acceptor emission (610 nm) using a luminescence microplate reader.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Fit the data to a four-parameter dose-response curve to determine the intracellular IC50​ .

Intracellular Partitioning & Mechanism of Engagement

Pathway Space Extracellular Space Membrane Cell Membrane (Permeation) Space->Membrane Cytosol Cytosol (Equilibration) Membrane->Cytosol Target Native Target Protein Cytosol->Target Binding Complex Ligand-Target Complex Target->Complex + Compound Degrade Denatured/ Degraded Target->Degrade Heat/Protease Complex->Degrade Protected

Figure 2: Intracellular partitioning and thermodynamic stabilization of the target protein.

The diagram above illustrates the critical journey of the compound. The gem-difluoro substitution ensures the molecule efficiently crosses the lipid bilayer without becoming sequestered in acidic organelles. Once in the cytosol, the compound binds the native target, shifting the thermodynamic equilibrium toward the stabilized complex. This physical stabilization is exactly what protects the protein from heat-induced aggregation (in CETSA) or proteolytic cleavage (in DARTS)[3],[5].

Conclusion

For small molecules with highly specific physicochemical properties like 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine, relying solely on biochemical assays is a systemic risk. By employing CETSA for label-free validation of the native target and NanoBRET for high-throughput, real-time kinetic profiling, researchers can establish a rigorous, self-validating framework that guarantees true intracellular target engagement.

References

  • Molina, Daniel Martinez, et al. "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science 341.6141 (2013): 84-87. URL: [Link]

  • Vasta, James D., et al. "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology 25.2 (2018): 206-214. URL: [Link]

  • Lomenick, Brett, et al. "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences 106.51 (2009): 21984-21989. URL: [Link]

Sources

Comparative

"benchmarking the metabolic stability of fluorinated versus non-fluorinated drug candidates"

Benchmarking the Metabolic Stability of Fluorinated Versus Non-Fluorinated Drug Candidates: A Mechanistic and Experimental Guide Lead optimization is arguably the most resource-intensive phase of preclinical drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Metabolic Stability of Fluorinated Versus Non-Fluorinated Drug Candidates: A Mechanistic and Experimental Guide

Lead optimization is arguably the most resource-intensive phase of preclinical drug development. A primary objective during this phase is tuning the pharmacokinetic (PK) profile, specifically absorption, distribution, metabolism, and excretion (ADME)[1]. Historically, medicinal chemists have relied on halogenation—most notably fluorination—to enhance the metabolic stability of small molecules[2]. The conventional dogma attributes this improved stability almost exclusively to the high bond dissociation energy of the C–F bond (approx. 110–126 kcal/mol) compared to the C–H bond (105–113 kcal/mol), which theoretically increases the transition state energy required for cytochrome P450 (CYP450)-mediated oxidative metabolism[2].

However, as a Senior Application Scientist, I must emphasize that this simplistic view ignores the nuanced physical organic chemistry governing drug-enzyme interactions. Fluorination alters not just the catalytic turnover rate ( kcat​ ) but also profoundly impacts the enzyme-substrate association constant ( Ka​ ) by perturbing the molecule's lipophilicity, polarity, and three-dimensional conformation[2].

Mechanistic Rationale: Beyond Bond Strength

To objectively benchmark fluorinated versus non-fluorinated candidates, we must evaluate stability through a dual thermodynamic and kinetic lens.

Mechanism F_Sub Strategic Fluorine Substitution PhysChem Altered Physicochemical Properties (Lipophilicity/pKa) F_Sub->PhysChem Bond Increased Bond Dissociation Energy (C-F vs C-H) F_Sub->Bond Steric Conformational & Steric Shielding F_Sub->Steric Ka Reduced Enzyme Affinity (Lower Ka) PhysChem->Ka Kcat Reduced Catalytic Turnover (Lower kcat) Bond->Kcat Steric->Ka Metab Enhanced Metabolic Stability (Increased t1/2, Lower CLint) Ka->Metab Kcat->Metab

Logical relationship mapping how fluorine substitution impacts metabolic stability parameters.

  • Kinetic Resistance ( kcat​ ) : Replacing a metabolically labile C–H bond with a C–F bond at a known "soft spot" directly impedes oxidative insertion by CYP450 enzymes due to the elevated transition state energy[3].

  • Thermodynamic Evasion ( Ka​ ) : Monofluorination often does not significantly alter the aryl HOMO energy; therefore, the observed improvement in clearance is frequently due to weaker enzyme-substrate association or reduced recognition by the active site rather than pure bond strength[2].

  • Inductive Stabilization : Fluorine's intense electron-withdrawing nature can stabilize adjacent functional groups against hydrolysis. For example, the natural prostanoid Thromboxane A2 undergoes rapid hydrolytic cleavage (half-life ~30 seconds), but its 7,7-difluoro derivative exhibits a 108 -fold slower hydrolysis rate[3].

Quantitative Benchmarking: Matched Pair Analysis

The decision to fluorinate must be data-driven. Fluorine is not a universal panacea; in specific structural contexts, it can actually worsen metabolic stability or create unacceptably long half-lives that lead to in vivo toxicity. The table below benchmarks experimental clearance and half-life data across several well-documented drug development programs to highlight these divergent outcomes.

Compound / ScaffoldStructural ModificationPharmacokinetic ParameterMetabolic Outcome & Causality
Dabrafenib Lead Unsubstituted AnilineRat CLint​ = 20 mL/min/gRapid intrinsic clearance via CYP450-mediated oxidation[4].
Dabrafenib Lead 2,6-Difluoro AnilineSignificant CLint​ reductionFluorination lowered enzyme affinity ( Ka​ ) and blocked oxidation, rescuing the lead[4].
UT-155 Lead Unsubstituted IndoleMLM t1/2​ = 12.3 minRapid oxidative degradation of the indole moiety[4].
UT-155 Analog 3-Fluoro IndoleMLM t1/2​ = ~6.1 minStability Worsened: Fluorine failed to sterically block the pocket; half-life decreased 2-fold[4].
Thromboxane A2 Unsubstituted OxetaneIn vivo t1/2​ ~ 30 secRapid hydrolytic cleavage of the acetal structure at pH 7.4[3].
7,7-difluoro-TxA2 7,7-Difluoro Oxetane 108 -fold slower hydrolysisInductive electron-withdrawing effect stabilized the adjacent bonds[3].
Celecoxib Lead Fluorinated BenzeneRat t1/2​ = 220 hoursUnacceptably long half-life, posing severe accumulation risks[3].
Celecoxib Methyl Substitution (-CH3)Rat t1/2​ = 3.5 hoursIntentional Destabilization: Fluorine was replaced with a labile methyl group to optimize clearance[3].

Experimental Validation: In Vitro Human Liver Microsome (HLM) Assay

To objectively benchmark the metabolic stability of a fluorinated candidate against its non-fluorinated counterpart, the Human Liver Microsome (HLM) assay is the gold standard[5]. Liver microsomes contain the primary drug-metabolizing enzymes, including CYP450s and flavin monooxygenases (FMOs)[6].

A robust protocol cannot merely be a sequence of steps; it must be a self-validating system . If a compound degrades, we must definitively prove whether the degradation is CYP-mediated or due to inherent chemical instability.

HLM_Workflow Prep 1. Preparation HLM + Buffer Incub 2. Equilibration Add Compound (37°C) Prep->Incub Init 3. Initiation Add NADPH Incub->Init Quench 4. Quenching Ice-Cold MeCN Init->Quench Centrifuge 5. Separation 10,000 x g Quench->Centrifuge LCMS 6. LC-MS/MS Quantification Centrifuge->LCMS

Step-by-step workflow for the self-validating Human Liver Microsome (HLM) stability assay.

Self-Validating HLM Protocol

1. System Preparation & Controls:

  • Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.4)[1].

  • Microsomes: Thaw pooled Human Liver Microsomes on ice. Dilute to a final assay concentration of 0.5 mg/mL protein[1].

  • Validation Controls: Include a high-clearance positive control (e.g., Verapamil) to verify microsomal enzymatic competency, and a low-clearance control (e.g., Warfarin) to establish the assay's baseline stability.

2. The Minus-NADPH Control (Critical Causality Step): Prepare two parallel incubation arms for every test compound: one with NADPH and one without NADPH[6]. NADPH is the obligate electron donor for the CYP450 and FMO catalytic cycles.

  • Interpretation: If the fluorinated candidate depletes in the presence of NADPH but remains completely stable in the minus-NADPH arm, the clearance is strictly CYP/FMO-mediated. If rapid depletion occurs in both arms, the compound is suffering from chemical instability (e.g., hydrolysis) or non-CYP enzymatic degradation, rendering the C–F substitution irrelevant for that specific liability.

3. Equilibration & Initiation:

  • Mix the HLM, buffer, and test compound (final concentration 1 µM). Ensure the final DMSO concentration is ≤ 0.05% to prevent solvent-induced enzyme inhibition[1].

  • Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM)[1].

4. Time-Course Sampling & Quenching:

  • At predefined intervals (e.g., 0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture[1].

  • Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., Bucetin)[1].

  • Causality: The addition of the organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and ensuring the measured concentration accurately reflects the exact timepoint.

5. Separation and LC-MS/MS Analysis:

  • Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet the precipitated proteins[5].

  • Transfer the supernatant for LC-MS/MS analysis. Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) by plotting the natural log of the remaining parent compound percentage against time[6].

Conclusion

Benchmarking fluorinated versus non-fluorinated drug candidates requires moving beyond the assumption that a stronger bond automatically yields higher stability. As demonstrated by the UT-155 and Celecoxib development programs, fluorine can sometimes decrease stability or cause excessive half-lives that require subsequent removal[3][4]. By utilizing self-validating in vitro microsomal assays, researchers can accurately map how fluorine substitution influences both the thermodynamic affinity and kinetic turnover of their lead compounds, ensuring data-driven progression into in vivo models.

References

  • Bhattarai, P., et al. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ACS Publications, 2026. URL:[Link]

  • "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." PMC - NIH, 2026. URL:[Link]

  • "The role of fluorine in medicinal chemistry: Improved metabolic stability." Taylor & Francis Online, 2008. URL:[Link]

  • "Microsomal Stability Assay Protocol." AxisPharm. URL:[Link]

  • "Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler." Beckman Coulter. URL:[Link]

  • "Microsomal Stability Assay." MTTLab. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine proper disposal procedures

Standard Operating Procedure: Disposal of 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as a rigorous scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal of 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as a rigorous scientific discipline. The safe handling and disposal of complex halogenated organics like 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine require a deep understanding of their physicochemical behavior.

This compound features a pyrrolidine core modified with two fluorine atoms and a benzyl group bearing a bromine atom. The presence of these halogens (fluorine and bromine) fundamentally alters how this material must be processed at the end of its lifecycle. Standard organic waste protocols are insufficient and dangerous here; improper disposal can lead to the generation of highly corrosive hydrofluoric (HF) and hydrobromic (HBr) acids during incineration, poisoning standard catalytic converters and endangering personnel.

The following guide establishes a self-validating, field-proven protocol for the safe logistical handling and disposal of this compound.

Hazard Profiling & Logistical Requirements

Before initiating any disposal workflow, the operational parameters must be established. All handling of this volatile and potentially toxic organic substance must occur within a certified fume hood to prevent inhalation exposure[1].

Table 1: Operational Parameters for Halogenated Waste Handling

ParameterSpecificationScientific Rationale
Waste Classification Halogenated Organic WasteContains >1% halogens (F, Br) by weight. Must be segregated to prevent explosive reactions and ensure proper high-temperature incineration[2].
Primary Containment High-Density Polyethylene (HDPE) or Amber GlassResistant to organic solvent degradation. Glass is preferred if the compound is dissolved in highly aggressive solvents.
Required PPE Nitrile gloves, splash goggles, lab coatProtects against dermal absorption and ocular exposure to halogenated aromatics[1].
Storage Limit < 180 Days in Satellite Accumulation AreaPrevents long-term degradation, pressure buildup, and ensures compliance with hazardous waste regulations[3].
Incompatible Materials Strong oxidizers, strong bases, active metalsHalogenated organics can react violently with strong oxidizing agents or alkali metals (e.g., sodium, potassium)[4].

Operational Workflow: Segregation to Incineration

The core principle of this protocol is strict segregation . Halogenated waste streams are significantly more expensive to treat due to the specialized scrubber systems required to neutralize halogenated gases during incineration[2]. Mixing 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine with non-halogenated waste cross-contaminates the entire batch.

G Start Waste Generation: 1-[(3-Bromophenyl)methyl] -3,3-difluoropyrrolidine Hood Fume Hood Containment Start->Hood Segregation Halogenated vs. Non-Halogenated? Hood->Segregation Halogenated Halogenated Organic Waste Stream Segregation->Halogenated Contains F, Br Container HDPE/Glass Container (Vented Cap) Halogenated->Container Storage Secondary Containment (< 180 Days) Container->Storage Disposal High-Temp Incineration (with Scrubbers) Storage->Disposal

Workflow for the segregation and disposal of halogenated organic waste.

Step-by-Step Disposal Methodology

This methodology guarantees that the chemical is safely transferred from the experimental bench to the institutional waste management system without environmental release.

Phase 1: Point-of-Generation Collection

  • Fume Hood Isolation: Ensure the fume hood sash is lowered to the optimal operating height. Do not allow the compound or its solvent solutions to evaporate as a method of disposal; this is a severe regulatory violation and an inhalation hazard[3].

  • Vessel Preparation: Select a dedicated waste container specifically designated for "Halogenated Organic Waste"[5]. Ensure the container is "strong and tight," free of cracks, and chemically compatible[2].

Phase 2: Transfer and Containment 3. Liquid Transfer: Using a dedicated chemical funnel, slowly pour the 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine waste into the halogenated waste container. 4. Headspace Management: Never fill the waste bottle completely. Leave at least 10-20% headspace to accommodate vapor pressure expansion, especially if the laboratory experiences temperature fluctuations[5]. 5. Capping: Immediately cap the container when not actively adding waste[3]. If the waste mixture has the potential to generate gas, utilize a vented cap to prevent catastrophic over-pressurization[5].

Phase 3: Labeling and Satellite Accumulation 6. Definitive Labeling: The container must be clearly labeled with a standard Hazardous Waste tag. Spell out the full chemical name—1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine—and its approximate concentration. Do not use abbreviations or structural formulas, as emergency responders rely on clear nomenclature[2]. 7. Secondary Containment: Place the sealed waste container inside a leak-proof secondary containment tray or tub within a designated, ventilated solvent storage cabinet[2]. This ensures that if the primary vessel fails, the halogenated material does not reach the laboratory drain. Aqueous discharge of this compound is strictly prohibited[1].

Phase 4: Institutional Transfer 8. EH&S Notification: Once the container is 80% full, or approaching the 180-day accumulation limit, initiate a pickup request with your institution's Environmental Health & Safety (EH&S) department[3]. 9. Final Decontamination: Empty glassware that contained the pure compound should be triple-rinsed with a compatible solvent (e.g., acetone or dichloromethane). These rinsates must also be collected in the halogenated waste container, as they contain residual fluorinated/brominated material.

Mechanistic Rationale: Why High-Temperature Incineration?

Understanding the "why" builds a culture of safety. Halogenated compounds like 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine possess strong carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds.

  • Thermal Stability: The C-F bond is one of the strongest in organic chemistry. Standard municipal incinerators do not reach the temperatures required to fully mineralize these bonds, leading to the potential release of toxic incomplete combustion products.

  • Acid Generation: When these bonds are successfully broken in a specialized high-temperature rotary kiln, the halogens combine with hydrogen to form HF and HBr gases. The waste management facility must utilize wet scrubbers (typically alkaline solutions like NaOH or Ca(OH)₂ sprays) to neutralize these highly corrosive gases into benign salts (CaF₂, CaBr₂) before exhaust release. Segregating this waste ensures it is routed to a facility equipped with this specific scrubber technology.

References

  • Cleanroom Waste Disposal Protocol. Auckland Microfab.
  • Laboratory Hazardous Waste Management Guide. UTIA Safety Office, University of Tennessee.
  • Safe Handing & Disposal of Organic Substances. HSC Chemistry - Science Ready.
  • Hazardous Waste Management Program. Eastern Washington University.
  • Hazardous Materials Disposal Guide. Nipissing University.

Sources

Handling

Advanced Laboratory Safety &amp; PPE Protocol: Handling 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine

As a Senior Application Scientist specializing in the handling of heavily functionalized building blocks for drug discovery, I frequently consult on the operational safety of halogenated amine derivatives. 1-[(3-Bromophe...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the handling of heavily functionalized building blocks for drug discovery, I frequently consult on the operational safety of halogenated amine derivatives. 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine (CAS: 1936680-88-4) is a highly valuable synthetic intermediate[1]. However, its unique structural features—a basic pyrrolidine ring coupled with a lipophilic bromobenzyl moiety and a gem-difluoro group—create a specific hazard profile that demands rigorous personal protective equipment (PPE) and precise operational controls.

This guide provides the mechanistic rationale behind the required safety protocols, ensuring that your laboratory operations are both scientifically sound and uncompromisingly safe.

Chemical Hazard Profile & Mechanistic Rationale

To select the correct PPE, one must first understand the causality of the chemical's hazards. The danger of 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine stems from the synergistic effects of its functional groups:

  • Corrosive Basicity: The pyrrolidine nitrogen acts as a strong aliphatic base. Unsubstituted pyrrolidines are highly destructive to mucous membranes and cause severe skin burns[2]. While the electron-withdrawing 3,3-difluoro group slightly lowers the amine's pKa via inductive effects, the compound remains highly caustic.

  • Enhanced Transdermal Penetration (High LogP): The addition of the 3-bromobenzyl group significantly increases the molecule's lipophilicity. Highly lipophilic bases are exceptionally dangerous because they rapidly partition into and penetrate the lipid bilayer of the epidermis (stratum corneum). This allows the corrosive pharmacophore to cause deep tissue saponification and enter systemic circulation before acute pain is fully registered.

  • Halogenated Reactivity & Toxicity: The presence of both fluorine and bromine atoms categorizes this compound as a severe environmental hazard, particularly to aquatic life, necessitating strict isolation from standard waste streams[3].

Personal Protective Equipment (PPE) Protocol

Every piece of PPE must act as a self-validating system tailored to the physical state and solvent environment of the chemical.

Hand Protection: The Solvent Dependency Rule

Standard nitrile gloves (0.1 mm) offer only transient splash protection against neat lipophilic amines. If the compound is dissolved in common organic solvents (e.g., Dichloromethane or Tetrahydrofuran), nitrile barriers will fail within minutes due to solvent swelling and permeation.

  • For Neat Solid: Double-gloving with heavy-duty nitrile (minimum 8 mil thickness) is required.

  • For Solutions: You must wear Butyl rubber or Silver Shield (PE/EVAL/PE) laminate gloves over a standard nitrile inner glove.

Respiratory & Engineering Controls

Amines can aerosolize easily during transfer. All handling must occur within a certified chemical fume hood with a face velocity of 80–100 feet per minute (fpm). If a fume hood is compromised, or during a spill scenario, a half-face elastomeric respirator equipped with ABEK-P3 cartridges (protecting against organic vapors, basic gases, and particulates) is mandatory.

Eye, Face, and Body Protection
  • Eyes: ANSI Z87.1 compliant indirect-vented chemical splash goggles. Safety glasses are insufficient due to the vapor hazard.

  • Body: A fully buttoned, flame-resistant (FR) lab coat (e.g., Nomex), full-length trousers, and non-porous closed-toe shoes.

Quantitative PPE Specifications by Scale
Operational ScaleMass / VolumeGlove MaterialRespiratory ControlEye / Face Protection
Analytical < 1 g / < 10 mLDouble Nitrile (8 mil)Standard Fume Hood (80-100 fpm)Chemical Splash Goggles
Preparative 1 - 50 g / 10 - 500 mLNitrile inner + Butyl outerFume Hood (Sash lowered to 18")Goggles + Face Shield
Process / Bulk > 50 g / > 500 mLSilver Shield laminateWalk-in Hood + ABEK-P3 RespiratorFull Face Shield

PPE Selection & Handling Workflow

PPE_Workflow Start Handling 1-[(3-Bromophenyl)methyl] -3,3-difluoropyrrolidine Condition What is the physical state? Start->Condition Neat Neat Solid (Powder) Condition->Neat Weighing/Transfer Solution In Solution (e.g., DCM, THF) Condition->Solution Reaction Setup PPE_Neat Double Nitrile Gloves Fume Hood (80 fpm) Safety Goggles Neat->PPE_Neat PPE_Solv Butyl/Silver Shield Gloves Fume Hood (100 fpm) Face Shield + Goggles Solution->PPE_Solv Action Execute Operational Workflow PPE_Neat->Action PPE_Solv->Action

Decision tree for PPE selection based on the chemical's physical state.

Operational Workflow: Step-by-Step Methodology

To maintain scientific integrity and safety, follow this validated protocol for setting up a reaction involving 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine.

Step 1: Environmental Preparation

  • Verify the fume hood monitor displays a safe face velocity (minimum 80 fpm).

  • Purge the workspace of incompatible materials, specifically strong oxidizers and concentrated acids, which can trigger violent exothermic acid-base reactions.

Step 2: Weighing and Transfer (Neat Compound)

  • Don double nitrile gloves and chemical splash goggles.

  • Utilize an anti-static weighing enclosure or a draft shield inside the fume hood to prevent electrostatic repulsion and aerosolization of the fluorinated powder.

  • Using a grounded, static-free spatula, transfer the required mass directly into the tared reaction flask. Do not weigh on open paper.

Step 3: Solubilization

  • Once the solid is in the reaction vessel, seal it with a septum.

  • Upgrade your outer gloves to Butyl rubber if you are about to introduce halogenated solvents (e.g., DCM).

  • Introduce the solvent via syringe through the septum to minimize vapor release.

Step 4: Decontamination

  • Wipe down the balance and spatulas with a 5% citric acid solution. The weak acid neutralizes residual basic amine, converting it into a water-soluble, non-volatile citrate salt.

  • Follow with a secondary wipe using 70% ethanol to remove lipophilic residues.

Spill Response & Disposal Plan

Because of its high toxicity and environmental persistence, spills must be handled as acute chemical emergencies.

Immediate Spill Response Protocol
  • Evacuate & Isolate: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 10-foot radius.

  • PPE Upgrade: Responders must don an ABEK-P3 respirator, heavy-duty Butyl gloves, and a chemical-resistant apron.

  • Neutralization: Lightly mist the spill area with a 5% sodium bisulfate or citric acid solution to protonate the amine, drastically reducing its volatility and transdermal penetration risk.

  • Absorption: Cover the neutralized spill with an inert, non-combustible absorbent (e.g., dry sand, diatomaceous earth, or vermiculite). Never use sawdust or paper towels, as the basic amine can react with organic matter.

  • Collection: Sweep the agglomerated material using non-sparking tools into a chemically resistant, sealable high-density polyethylene (HDPE) container.

Disposal Plan

1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine and all materials contaminated by it (including gloves and wipes) must be strictly segregated.

  • Classification: Label the waste container explicitly as: "Hazardous Waste: Halogenated Organic Amine (Corrosive/Toxic)."

  • Segregation: Do not mix with non-halogenated solvent waste or acidic waste streams.

  • Destruction: Must be disposed of via high-temperature chemical incineration equipped with an afterburner and alkaline scrubber to safely neutralize the resulting hydrofluoric (HF) and hydrobromic (HBr) gases[2].

References

  • ChemSrc. 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine (CAS: 1936680-88-4) Chemical Properties and Safety Data. Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine
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Reactant of Route 2
1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine
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